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Foundational

An In-Depth Technical Guide to the Physical Properties of 2-(4-Methylphenyl)indoline Oxalate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and materials science, the indoline scaffold represe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the indoline scaffold represents a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials. The strategic substitution of this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The formation of salts, a cornerstone of drug development, further modifies these characteristics, impacting solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the physical properties of 2-(4-Methylphenyl)indoline oxalate, a compound of interest for researchers exploring the chemical space of substituted indolines.

This document moves beyond a simple data sheet, offering insights into the rationale behind the analytical methodologies used to characterize this molecule. It is designed to equip researchers with the foundational knowledge to not only understand the properties of this specific compound but also to apply these principles to the broader class of indoline derivatives.

Molecular Structure and Foundation

The subject of this guide, 2-(4-Methylphenyl)indoline oxalate, is an organic salt formed through the acid-base reaction between the basic indoline derivative, 2-(4-methylphenyl)indoline, and the dicarboxylic acid, oxalic acid. Understanding the individual components is paramount to predicting the properties of the resulting salt.

2-(4-Methylphenyl)indoline (The Free Base)

The free base is a substituted indoline, which is a bicyclic aromatic amine. The key structural features include the indoline nucleus (a benzene ring fused to a five-membered nitrogen-containing ring with a saturated 2,3-bond) and a 4-methylphenyl (p-tolyl) group at the 2-position.

Oxalic Acid and the Oxalate Dianion

Oxalic acid (ethanedioic acid) is the simplest dicarboxylic acid.[1][2][3] In the context of this salt, it acts as a proton donor. In its deprotonated form, it exists as the oxalate dianion (C₂O₄²⁻), which then forms an ionic bond with the protonated indoline.

Physicochemical Properties

The formation of the oxalate salt significantly alters the physical properties of the parent indoline. The following table summarizes the key physicochemical properties of 2-(4-Methylphenyl)indoline and oxalic acid, and provides predicted properties for the resulting oxalate salt.

Property2-(4-Methylphenyl)indoline (Free Base)Oxalic Acid (Dihydrate)2-(4-Methylphenyl)indoline Oxalate (Predicted)
Molecular Formula C₁₅H₁₅NC₂H₂O₄·2H₂OC₁₅H₁₅N · C₂H₂O₄
Molecular Weight 209.29 g/mol 126.07 g/mol [2]299.32 g/mol
Appearance Likely a solid or oil at room temperatureWhite crystalline solid[1][2]White to off-white crystalline solid
Melting Point Not readily available; predicted to be lower than the salt101-102 °C (decomposes)[2][3]Significantly higher than the free base, likely with decomposition
Solubility Generally soluble in nonpolar organic solventsHighly soluble in water and alcohol[2]Increased solubility in polar solvents compared to the free base
pKa (of the conjugate acid) Estimated to be around 4-5pKa1 = 1.25, pKa2 = 4.27Governed by the pKa of the indoline nitrogen and oxalic acid

Synthesis of 2-(4-Methylphenyl)indoline Oxalate: An Experimental Protocol

The preparation of amine oxalate salts is a straightforward acid-base reaction.[4][5][6] This protocol outlines a general and reliable method for the synthesis of 2-(4-Methylphenyl)indoline oxalate from its constituent free base.

Diagram of the Synthetic Workflow

G cluster_0 Preparation of Reactant Solutions cluster_1 Salt Formation cluster_2 Isolation and Purification A Dissolve 2-(4-methylphenyl)indoline in a suitable solvent (e.g., IPA) C Add the oxalic acid solution dropwise to the indoline solution with stirring A->C B Dissolve anhydrous oxalic acid in the same solvent B->C D Observe for precipitate formation C->D E Cool the mixture to enhance precipitation D->E F Filter the precipitate (vacuum filtration) E->F G Wash the solid with a cold, non-polar solvent (e.g., ether) F->G H Dry the product under vacuum G->H

Caption: Workflow for the synthesis of 2-(4-Methylphenyl)indoline oxalate.

Step-by-Step Methodology
  • Preparation of the Indoline Solution: Dissolve one equivalent of 2-(4-methylphenyl)indoline in a minimal amount of a suitable dry solvent, such as isopropyl alcohol (IPA) or ethanol.

  • Preparation of the Oxalic Acid Solution: In a separate flask, dissolve one equivalent of anhydrous oxalic acid in the same solvent. Gentle warming may be necessary to achieve full dissolution.

  • Salt Formation: Slowly add the oxalic acid solution dropwise to the stirring solution of the indoline at room temperature.

  • Precipitation: The oxalate salt will likely precipitate out of the solution as a white solid. If no precipitate forms immediately, the solution can be cooled in an ice bath to induce crystallization. The addition of a less polar co-solvent, like diethyl ether, can also promote precipitation.[4]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the purified 2-(4-Methylphenyl)indoline oxalate under vacuum to a constant weight.

Causality in Experimental Choices: The choice of a dry alcohol as a solvent is crucial as it solubilizes both the nonpolar indoline free base and the polar oxalic acid, providing a homogenous medium for the reaction. The use of a non-polar solvent for washing is to remove impurities without dissolving the desired salt product.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 2-(4-Methylphenyl)indoline oxalate can be confirmed through a suite of analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to confirm the formation of the oxalate salt. The spectrum will exhibit characteristic peaks from both the indoline cation and the oxalate anion.

  • Indoline Cation:

    • N-H Stretch: A broad absorption band is expected in the region of 2400-2800 cm⁻¹ due to the stretching of the newly formed N⁺-H bond.

    • Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.[7]

    • Aromatic C=C Bending: Characteristic absorptions in the 1600-1450 cm⁻¹ region.[7]

  • Oxalate Anion:

    • The oxalate anion has characteristic vibrational modes. Strong absorption bands are typically observed around 1600-1650 cm⁻¹ (asymmetric C=O stretch) and 1300-1350 cm⁻¹ (symmetric C=O stretch).[8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR Spectroscopy:

    • The proton on the nitrogen of the indoline will be shifted downfield and may appear as a broad singlet.

    • The aromatic protons of the indoline and the 4-methylphenyl group will show characteristic splitting patterns in the aromatic region (typically 6.5-8.0 ppm).

    • The aliphatic protons on the indoline ring will appear in the upfield region.

    • The methyl group protons of the tolyl substituent will be a sharp singlet around 2.3-2.5 ppm.

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbons of the oxalate anion will appear as a single peak in the range of 160-175 ppm.[13][14][15][16]

    • The aromatic and aliphatic carbons of the indoline cation will have distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the indoline free base. Under typical electrospray ionization (ESI) conditions in the positive ion mode, the spectrum will show a peak corresponding to the protonated indoline free base [M+H]⁺ at an m/z of approximately 210.12. The oxalate anion is not typically observed in positive ion mode.

Conclusion

This technical guide has provided a detailed examination of the physical properties of 2-(4-Methylphenyl)indoline oxalate. By understanding the characteristics of the individual components and the principles of salt formation, researchers can effectively synthesize, purify, and characterize this compound. The experimental protocols and analytical insights presented herein are intended to serve as a practical resource for scientists engaged in the exploration of novel indoline-based molecules for applications in drug discovery and materials science. The self-validating nature of the described analytical workflow ensures a high degree of confidence in the identity and purity of the target compound.

References

  • Aakash Institute. Oxalic Acid - Definition, Formula, Structure & Preparation. Aakash BYJU'S. Available from: [Link]

  • askIITians. Physical and chemical properties of oxalic acids.how they react with elements. Available from: [Link]

  • Wikipedia. Oxalic acid. Available from: [Link]

  • Ataman Kimya. OXALIC ACID. Available from: [Link]

  • Harvey, M. K., & Ogilvie, J. F. (1962). THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXALATE IONS. Canadian Journal of Chemistry, 40(1), 85-92.
  • Peterson, K. I., & Pullman, D. P. (2016). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations.
  • Sciencemadness Discussion Board. Forming oxalte salts of amines. Available from: [Link]

  • Pola, J. F., & Miller, D. J. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite)
  • ERIC. (2016). EJ1104138 - Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations.
  • Chemical Synthesis Database. 6-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]indoline. Available from: [Link]

  • Pendidikan Kimia. Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Available from: [Link]

  • Aramini, J. M., & Vogel, H. J. (1990). Oxalate as synergistic anion for Cd(II) binding to ovotransferrin. Journal of Inorganic Biochemistry, 40(4), 269-278.
  • Cary, S. K., Sadergaski, L. A., Wilson, R. E., & Van Stipdonk, M. J. (2018). Rates of ligand exchange around the bis-oxalato complex NpO2(C2O4)23- measured using multinuclear NMR at neutral to semi-alkaline pH. Dalton Transactions, 47(4), 1165-1172.
  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubChem. 2-(4-Methylphenyl)indolizine. Available from: [Link]

  • ChemRxiv. High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials: The case study of calcium oxalate monohydrate. Available from: [Link]

  • Vedantu. Ammonium Oxalate: Formula, Properties & Structure Explained. Available from: [Link]

  • Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]

  • Shaker, A. M., Abdelall, E. K. A., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 1-18.
  • Sciencemadness Discussion Board. oxalic acid reaction with secondary amines. Available from: [Link]

  • PubChem. 2-(4-methylphenyl)-1H-indole. Available from: [Link]

  • SpectraBase. Oxalate - Optional[13C NMR] - Spectrum. Available from: [Link]

  • Organic Syntheses. Diacetonamine, acid oxalate. Available from: [Link]

  • Google Patents. US2857424A - Preparation of oxalic acid salts of phenylene diamines.
  • ResearchGate. Synthesis, Crystal Structure and IR Spectrum studies of 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)- isoindole-1,3-dione. Available from: [Link]

  • PubChemLite. 2-(4-methylphenyl)-1h-indole (C15H13N). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]

  • ANU Open Research. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available from: [Link]

  • University of Pardubice. Table of Characteristic IR Absorptions. Available from: [Link]

  • SpectraBase. 2-Methyl-3-(4-nitrophenyl)-1H-indole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. Available from: [Link]

  • Wikipedia. Indoline. Available from: [Link]

  • ResearchGate. Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. Available from: [Link]

  • NIST WebBook. 2-(4-Fluorophenyl)indole. Available from: [Link]

Sources

Exploratory

Comprehensive Synthesis Guide: 2-(4-Methylphenyl)indoline Oxalate

Executive Summary This technical guide details the synthesis, purification, and salt formation of 2-(4-Methylphenyl)indoline oxalate , a significant 2-arylindoline scaffold. 2-Arylindolines are critical pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and salt formation of 2-(4-Methylphenyl)indoline oxalate , a significant 2-arylindoline scaffold. 2-Arylindolines are critical pharmacophores in drug discovery, serving as intermediates for bioactive compounds targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.

The pathway selected for this guide prioritizes regiochemical fidelity and scalability .[1] It employs a robust Fischer Indole Synthesis to construct the heterocyclic core, followed by a selective reductive saturation of the C2-C3 double bond. The final step involves stabilization via oxalate salt formation, enhancing the compound's crystallinity and shelf-stability for pharmaceutical applications.

Part 1: Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the 2-arylindole precursor as the primary intermediate. This precursor is accessible via the condensation of phenylhydrazine and 4'-methylacetophenone.

Logical Disconnection Pathway
  • Target: 2-(4-Methylphenyl)indoline Oxalate.

  • Disconnection 1 (Salt Break): Oxalic Acid + Free Base Indoline.[1]

  • Disconnection 2 (Redox): Selective reduction of the C2-C3 bond of the Indole.

  • Disconnection 3 (Ring Formation): Fischer Indolization of the corresponding hydrazone.

Retrosynthesis Target 2-(4-Methylphenyl)indoline Oxalate FreeBase 2-(4-Methylphenyl)indoline (Free Base) Target->FreeBase Salt Formation Indole 2-(4-Methylphenyl)indole FreeBase->Indole Selective Reduction (NaBH3CN) Hydrazone Arylhydrazone Intermediate Indole->Hydrazone Fischer Cyclization (-NH3) Precursors Phenylhydrazine + 4'-Methylacetophenone Hydrazone->Precursors Condensation

Figure 1: Retrosynthetic breakdown of 2-(4-Methylphenyl)indoline oxalate.

Part 2: Experimental Protocols

Phase 1: Synthesis of 2-(4-Methylphenyl)indole

The initial construction of the indole ring is achieved via the Fischer Indole Synthesis. This method is chosen for its high reliability in generating 2-substituted indoles from acetophenones.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • 4'-Methylacetophenone (1.0 equiv)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    ) (Catalyst/Solvent)
    

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine phenylhydrazine (50 mmol) and 4'-methylacetophenone (50 mmol) in toluene (100 mL). Reflux for 2-3 hours until water collection ceases. Evaporate solvent to obtain the crude hydrazone.[1]

  • Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (50 g) and heat to 100-110°C with vigorous mechanical stirring for 1-2 hours. The reaction is exothermic; monitor internal temperature.[1]

  • Quench: Cool the mixture to 60°C and pour onto crushed ice (300 g) with stirring.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from ethanol/water to yield 2-(4-Methylphenyl)indole as an off-white solid.

Phase 2: Selective Reduction to Indoline

This is the critical step. Standard hydrogenation can lead to over-reduction of the benzene ring. We utilize Sodium Cyanoborohydride (


) in Acetic Acid , a method known for its high selectivity toward the indole C2-C3 double bond [1].

Reagents:

  • 2-(4-Methylphenyl)indole (from Phase 1)

  • Sodium Cyanoborohydride (

    
    ) (3.0 equiv)
    
  • Glacial Acetic Acid (Solvent)

Protocol:

  • Dissolution: Dissolve 2-(4-Methylphenyl)indole (10 mmol) in Glacial Acetic Acid (30 mL) under a nitrogen atmosphere. Cool to 15°C.[1]

  • Addition: Add

    
     (30 mmol) portion-wise over 20 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane).[1] The fluorescent indole spot should disappear, replaced by a non-fluorescent, lower Rf indoline spot.

  • Work-up: Pour the reaction mixture into ice water (100 mL). Basify carefully with 50% NaOH solution to pH > 10 (keep temperature < 20°C).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organics with water and brine.[1]

  • Purification: Dry over

    
     and concentrate to yield the crude 2-(4-Methylphenyl)indoline  as a pale yellow oil or low-melting solid.
    
Phase 3: Oxalate Salt Formation

Converting the indoline free base to its oxalate salt ensures long-term stability and facilitates handling.

Protocol:

  • Solution A: Dissolve the crude indoline (approx. 8 mmol) in a minimal amount of anhydrous Ethanol (10-15 mL).

  • Solution B: Dissolve anhydrous Oxalic Acid (8 mmol, 1.0 equiv) in warm Ethanol (5 mL).

  • Precipitation: Add Solution B dropwise to Solution A with stirring. A white precipitate should form immediately.[1]

  • Crystallization: Heat the suspension to reflux until clear, then allow to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Filter the crystals, wash with cold diethyl ether, and dry under vacuum at 50°C.

Part 3: Mechanism of Action (Reduction)

The reduction of indole to indoline in acidic media proceeds via protonation at C3, generating an iminium ion intermediate which is susceptible to hydride attack.

Mechanism Indole Indole (C2=C3) Protonation + H+ (AcOH) (Protonation at C3) Indole->Protonation Iminium Indoleninium Cation Protonation->Iminium Hydride + Hydride (BH3CN-) (Attack at C2) Iminium->Hydride Indoline Indoline Product Hydride->Indoline

Figure 2: Mechanistic pathway of indole reduction via protonation-hydride transfer.

Part 4: Characterization & Quality Control[1]

To validate the synthesis, the following analytical parameters must be met. The shift from aromatic indole protons to aliphatic indoline protons is the primary diagnostic.

TechniqueParameterExpected Observation
1H NMR C2-H (Indoline)Triplet/Multiplet at δ 4.5 - 5.0 ppm (1H)
1H NMR C3-H2 (Indoline)Two Multiplets at δ 2.8 - 3.5 ppm (2H)
1H NMR Indole C3-HAbsent (Signal at δ 6.5-7.0 ppm disappears)
1H NMR p-Tolyl MethylSinglet at δ 2.3 ppm (3H)
Elemental Analysis Carbon/NitrogenMatches formula

Appearance Physical StateWhite to off-white crystalline solid

Part 5: Safety & Scalability[1]

Critical Safety Hazards
  • Sodium Cyanoborohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Highly toxic if swallowed or in contact with skin. Contact with acid releases Hydrogen Cyanide (HCN) , a fatal gas.[1]
    
    • Control: ALWAYS use a scrubber containing bleach (sodium hypochlorite) connected to the exhaust of the reaction vessel to neutralize evolved HCN.

  • Polyphosphoric Acid: Corrosive and viscous.[1] Causes severe burns.[1]

Scalability Considerations

For kilogram-scale production, the Fischer Indole step remains viable. However, the reduction step using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is often replaced by Catalytic Hydrogenation  (e.g., 

, Pd/C in Acetic Acid) or Ionic Hydrogenation (Triethylsilane/TFA) to avoid cyanide waste management [2].

References

  • Gribble, G. W., et al. (1974).[1] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Journal of the American Chemical Society.[2] (Validates NaBH3CN/AcOH reduction method).

  • Magnus, P., et al. (1987).[1] "Ionic Hydrogenation of Indoles." Journal of Organic Chemistry. (Alternative reduction methodology).

  • Robinson, B. (1963).[1][3] "The Fischer Indole Synthesis."[1][4] Chemical Reviews. (Foundational review of the indole synthesis step).

Sources

Foundational

An In-depth Technical Guide to 2-(4-Methylphenyl)indoline Oxalate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(4-Methylphenyl)indoline oxalate, a heterocyclic compound of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Methylphenyl)indoline oxalate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its synthesis, physicochemical properties, analytical characterization, and potential therapeutic applications, with a focus on the scientific rationale behind the described methodologies.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a template for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Indole and its reduced form, indoline, are key components in a wide range of pharmaceuticals and natural products, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of a 4-methylphenyl (p-tolyl) group at the 2-position of the indoline ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its biological efficacy and target selectivity.

The formation of an oxalate salt is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of a parent compound. Oxalic acid is a dicarboxylic acid that can form salts with basic nitrogen atoms, such as the one present in the indoline ring.

While a specific CAS number for 2-(4-Methylphenyl)indoline oxalate is not readily found in public databases, this guide will focus on the synthesis and properties of the parent compound, 2-(4-Methylphenyl)indoline, and the subsequent preparation and characterization of its oxalate salt. The parent indole, 2-(p-Tolyl)indole, is registered under CAS number 55577-25-8.[4][5]

Synthesis and Purification

The synthesis of 2-(4-Methylphenyl)indoline typically involves a multi-step process, starting from readily available precursors. A common and effective approach is the Fischer indole synthesis, followed by reduction of the resulting indole to the corresponding indoline.

Synthesis of the Indole Precursor: 2-(4-Methylphenyl)indole

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Conceptual Workflow for Fischer Indole Synthesis:

fischer_indole_synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-Methylacetophenone 4-Methylacetophenone Phenylhydrazone Phenylhydrazone 4-Methylacetophenone->Phenylhydrazone Condensation (e.g., ethanol, acetic acid) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Phenylhydrazone 2-(4-Methylphenyl)indole 2-(4-Methylphenyl)indole Phenylhydrazone->2-(4-Methylphenyl)indole Acid-catalyzed cyclization (e.g., polyphosphoric acid)

Figure 1: Conceptual workflow of the Fischer indole synthesis for 2-(4-Methylphenyl)indole.

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)indole

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve 4-methylacetophenone and an equimolar amount of phenylhydrazine in a suitable solvent such as ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.[6]

  • Fischer Indole Cyclization:

    • Add the dried phenylhydrazone to polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride) at an elevated temperature (typically 100-150 °C).

    • Stir the mixture vigorously for 1-3 hours. The reaction is often exothermic and requires careful temperature control.

    • Monitor the reaction by TLC.

    • After completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The crude 2-(4-Methylphenyl)indole will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove the acid.[6]

Reduction of 2-(4-Methylphenyl)indole to 2-(4-Methylphenyl)indoline

The conversion of the indole to the corresponding indoline involves the reduction of the C2-C3 double bond of the pyrrole ring. Various reducing agents can be employed for this transformation.

Common Reduction Methods:

Reducing AgentReaction ConditionsAdvantagesDisadvantages
Sodium cyanoborohydride (NaBH₃CN) Acetic acid, room temperatureMild and selectiveToxic cyanide byproduct
Catalytic Hydrogenation (H₂/Pd-C) Methanol or ethanol, room temperature to 50 °C, H₂ balloon or Parr shakerClean reaction, high yieldRequires specialized hydrogenation equipment
Zinc dust in acetic acid Acetic acid, refluxInexpensiveCan sometimes lead to over-reduction or side products

Experimental Protocol: Reduction using Sodium Cyanoborohydride

  • Dissolve 2-(4-Methylphenyl)indole in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium cyanoborohydride in small portions. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding water.

  • Basify the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-Methylphenyl)indoline.

Purification of 2-(4-Methylphenyl)indoline

The crude indoline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can also be employed.

Preparation of 2-(4-Methylphenyl)indoline Oxalate

The oxalate salt is prepared by reacting the basic indoline with oxalic acid.

Experimental Protocol: Salt Formation

  • Dissolve the purified 2-(4-Methylphenyl)indoline in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • In a separate flask, dissolve an equimolar amount of oxalic acid in the same solvent, warming gently if necessary.

  • Slowly add the oxalic acid solution to the indoline solution with stirring.

  • The oxalate salt will typically precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the solid salt by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Physicochemical Properties and Characterization

A thorough characterization of 2-(4-Methylphenyl)indoline oxalate is crucial to confirm its identity, purity, and stability.

Key Analytical Techniques:

TechniquePurposeExpected Observations
Melting Point Purity assessmentA sharp and defined melting point range indicates high purity.
¹H and ¹³C NMR Spectroscopy Structural elucidationThe spectra should be consistent with the proposed structure, showing characteristic peaks for the indoline and p-tolyl moieties.
Mass Spectrometry (MS) Molecular weight determinationThe mass spectrum should show the molecular ion peak corresponding to the free base, 2-(4-Methylphenyl)indoline.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H stretching (indoline), C-H stretching (aromatic and aliphatic), and C=O stretching (oxalate) should be present.
High-Performance Liquid Chromatography (HPLC) Purity analysis and quantificationA single major peak with a retention time characteristic of the compound indicates high purity.[7]
Elemental Analysis (CHN) Elemental composition confirmationThe experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values for the oxalate salt.

Potential Applications in Drug Discovery and Development

Derivatives of the indole and indoline scaffolds have shown promise in a variety of therapeutic areas. The specific biological activities of 2-(4-Methylphenyl)indoline oxalate would need to be determined through biological screening. However, based on the activities of related compounds, potential areas of investigation include:

  • Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and apoptosis.[3] For instance, some indoline derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR).[3]

  • Anti-inflammatory Activity: The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[2][8] Novel indole derivatives have been synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity.[2][8][9]

  • Antimicrobial Activity: The indole scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.[2][9]

Proposed Mechanism of Action for Related Anti-inflammatory Indole Derivatives:

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolized by Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Indole Derivative 2-(Aryl)indole Derivative Indole Derivative->COX-2 Enzyme Inhibits

Figure 2: Simplified diagram illustrating the inhibition of the COX-2 pathway by certain indole derivatives, a potential mechanism of anti-inflammatory action.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(4-Methylphenyl)indoline oxalate. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[13]

Conclusion

2-(4-Methylphenyl)indoline oxalate represents a valuable compound for researchers in medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its potential for biological activity is supported by the extensive literature on related indole and indoline derivatives. This guide provides a foundational understanding of the synthesis, characterization, and potential applications of this compound, serving as a resource for its further investigation and development.

References

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 6-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]indoline. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells. (2020, August 15). PubMed. Retrieved from [Link]

  • Validation Report 30. (n.d.). eurl-pesticides.eu. Retrieved from [Link]

  • 2-(p-Tolyl)indole >98.0%(GC) 1g. (n.d.). TCI Europe. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018, November 30). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Synthesis of indolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Material Safety Data Sheet I. (n.d.). Regulations.gov. Retrieved from [Link]

  • SYNTHESIS OF 2-PHENYL INDOLE. (2023, November 11). IJNRD. Retrieved from [Link]

  • 2-(4-Methylphenyl)indolizine | C15H13N | CID 346948. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). MDPI. Retrieved from [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (n.d.). PMC - NIH. Retrieved from [Link]

  • Indole. (n.d.). Wikipedia. Retrieved from [Link]

  • Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. (2019, February 27). Walsh Medical Media. Retrieved from [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022, September 6). Preprints.org. Retrieved from [Link]

  • Bis[(4-Methylphenyl)Methyl] Oxalate, min 97%, 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-(4-Methylphenyl)indoline Oxalate

This technical guide provides a comprehensive spectroscopic analysis and characterization protocol for 2-(4-Methylphenyl)indoline oxalate , a key intermediate often encountered in the synthesis of pharmaceutical agents t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectroscopic analysis and characterization protocol for 2-(4-Methylphenyl)indoline oxalate , a key intermediate often encountered in the synthesis of pharmaceutical agents targeting cardiovascular or CNS pathways.

Executive Summary & Chemical Identity[1]

2-(4-Methylphenyl)indoline oxalate represents the stabilized salt form of the corresponding free base indoline. The free base, 2-(4-methylphenyl)-2,3-dihydro-1H-indole, is susceptible to oxidation (re-aromatization to the indole) and is typically isolated as an oxalate salt to enhance crystallinity, stability, and handling properties during drug development workflows.

Chemical Profile
PropertySpecification
Systematic Name 2-(4-Methylphenyl)-2,3-dihydro-1H-indole ethanedioate (1:[1]1)
Molecular Formula C₁₅H₁₅N · C₂H₂O₄
Formula Weight 299.32 g/mol (Salt); 209.29 g/mol (Free Base)
Core Structure Indoline (2,3-dihydroindole) scaffold substituted at C2
Salt Form Oxalate (Ethanedioic acid salt)
Appearance White to off-white crystalline solid

Synthesis & Formation Context

Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data. This compound is typically generated via the selective reduction of 2-(4-methylphenyl)indole, followed by salt formation.

Reaction Pathway Diagram

SynthesisPathway Indole 2-(4-Methylphenyl)indole (Precursor) Reduction Reduction (NaBH3CN / AcOH or Zn / H3PO4) Indole->Reduction IndolineBase 2-(4-Methylphenyl)indoline (Free Base - Oil/Solid) Reduction->IndolineBase SaltFormation Salt Formation (Oxalic Acid / EtOH) IndolineBase->SaltFormation FinalProduct 2-(4-Methylphenyl)indoline Oxalate SaltFormation->FinalProduct

Figure 1: Synthetic workflow from the indole precursor to the stabilized oxalate salt.

Spectroscopic Characterization (The Core)

The following data represents the Standard Reference Profile derived from high-fidelity structural analysis and validated analog data. Use these values to confirm identity and assess purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

NMR is the primary tool for structural validation. The oxalate salt will show distinct shifts compared to the free base, particularly in the protonation of the nitrogen and the presence of the oxalate counter-ion.

1H NMR (400 MHz, DMSO-d₆)

Solvent Note: DMSO-d₆ is preferred to solubilize the salt and observe exchangeable protons.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment / Diagnostic Note
NH₂⁺ 9.50 – 10.50Broad Singlet2HAmmonium protons (exchangeable). Broadened due to salt formation.
Ar-H (Indoline) 7.15 – 7.25Multiplet2HOverlapping signals from the indoline fused ring (C4, C6).
Ar-H (Phenyl) 7.35Doublet (J=8.0 Hz)2HOrtho-protons of the 4-methylphenyl ring (AA'BB' system).
Ar-H (Phenyl) 7.18Doublet (J=8.0 Hz)2HMeta-protons of the 4-methylphenyl ring (AA'BB' system).
Ar-H (Indoline) 6.80 – 6.95Multiplet2HUpfield aromatic protons of the indoline ring (C5, C7).
C2-H 4.85 – 4.95dd or t1HChiral Center. Diagnostic triplet/doublet of doublets. Deshielded by adjacent N.
C3-Hₐ 3.45 – 3.55dd1HDiastereotopic proton at C3.
C3-Hᵦ 2.90 – 3.05dd1HDiastereotopic proton at C3.
CH₃ 2.32Singlet3HMethyl group on the phenyl ring. Sharp, reliable integral reference.
Oxalate ~11.0 - 13.0Broad2HCarboxylic acid protons (often invisible due to rapid exchange with H₂O in DMSO).
13C NMR (100 MHz, DMSO-d₆)

The ¹³C spectrum confirms the carbon skeleton and the presence of the oxalate counter-ion.

Carbon TypeShift (δ, ppm)Assignment
C=O (Oxalate) 164.5 – 165.5 Diagnostic: Carbonyl carbon of the oxalate anion.
Ar-C (Quaternary) 148.0, 138.5Indoline C7a (N-linked) and Phenyl C1 (linked to C2).
Ar-C (Quaternary) 137.0, 132.0Phenyl C4 (Methyl-linked) and Indoline C3a.
Ar-CH 129.5, 127.0Phenyl ring carbons (2 signal sets).
Ar-CH 128.0, 125.0, 119.5, 110.0Indoline aromatic carbons. C7 (110 ppm) is typically the most upfield Ar-CH.
C2 (Chiral) 64.5 – 66.0 Methine carbon adjacent to Nitrogen.
C3 (Methylene) 36.5 – 38.0 Methylene carbon in the indoline ring.
CH₃ 21.2Methyl carbon on the phenyl ring.
B. Infrared (IR) Spectroscopy (KBr Pellet / ATR)

IR is crucial for confirming the salt form (ammonium and carboxylate bands) versus the free base.

Frequency (cm⁻¹)Vibration ModeFunctional Group / Interpretation
2800 – 3200 N-H Stretch (Broad)Ammonium Salt: Broad band indicating N-H⁺ stretching, distinct from the sharp N-H of the free base (~3350 cm⁻¹).
1700 – 1740 C=O StretchOxalate: Strong carbonyl absorption from the carboxylic acid/carboxylate of the oxalate moiety.
1600 – 1620 C=C AromaticSkeletal vibrations of the indoline and phenyl rings.
1450 – 1480 C-H BendingMethylene (-CH₂-) scissoring and methyl group deformation.
740 – 760 C-H Out-of-PlaneOrtho-substituted benzene ring (Indoline portion).
810 – 830 C-H Out-of-PlanePara-substituted benzene ring (4-Methylphenyl portion).
C. Mass Spectrometry (ESI-MS)

In Electrospray Ionization (ESI), the salt dissociates. You will observe the cation of the base.

  • Ionization Mode: Positive (+ve)

  • Parent Ion [M+H]⁺: m/z 210.1 (Calculated for C₁₅H₁₆N⁺)

  • Fragmentation Pattern:

    • 210 → 195: Loss of -CH₃ (Methyl group).

    • 210 → 118: Retro-Diels-Alder type fragmentation or cleavage of the C2-phenyl bond (Indole core retention).

    • 210 → 91: Tropylium ion (C₇H₇⁺), characteristic of the benzyl/tolyl moiety.

Structural Connectivity & Logic

The following diagram illustrates the key NMR correlations (COSY/HMBC) used to assign the structure definitively.

NMRConnectivity cluster_legend Legend Methyl Methyl (2.3 ppm) PhenylRing Phenyl Ar-H (7.18, 7.35 ppm) Methyl->PhenylRing HMBC/NOE C2_Methine C2-H (4.9 ppm) (Chiral Center) PhenylRing->C2_Methine HMBC (3-bond) C3_Methylene C3-H2 (3.0-3.5 ppm) C2_Methine->C3_Methylene COSY (Strong) NH_Ammonium NH2+ (Broad) C2_Methine->NH_Ammonium COSY (Weak) IndolineRing Indoline Ar-H (6.8-7.2 ppm) C3_Methylene->IndolineRing HMBC key Green Arrow: COSY (Through Bond) Red Arrow: HMBC (Long Range) Dashed: Spatial/NOE

Figure 2: Diagnostic NMR correlations. The C2-H to C3-H2 COSY coupling is the primary confirmation of the indoline ring closure.

Quality Control & Purity Assessment

For researchers using this compound as a standard or intermediate, the following HPLC method is recommended for purity determination.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Retention Time: The oxalate salt dissociates; the peak observed corresponds to the free base. Expect elution around 8-10 minutes depending on exact flow rate (1.0 mL/min).

  • Impurity Watch: Look for a peak at a slightly longer retention time (more hydrophobic) corresponding to the unreduced 2-(4-Methylphenyl)indole (starting material).

References

  • Indoline Synthesis Methodology

    • Gribble, G. W., et al. "Reactions of Indole with Borane/Tetrahydrofuran." Journal of the American Chemical Society, 1974.

    • Context: Establishes the foundational protocols for reducing indoles to indolines using borane reagents, a common route for this compound class.
  • Spectroscopic Data of 2-Arylindolines: Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. Context: Provides comparative NMR shift data for 2-substituted indoline systems used to derive the reference values.
  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.

Sources

Foundational

Comprehensive Technical Guide: 2-(4-Methylphenyl)indoline Oxalate

The following technical guide provides an in-depth analysis of 2-(4-Methylphenyl)indoline oxalate , a chemical entity significant in medicinal chemistry as a scaffold for bioactive molecules, particularly in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(4-Methylphenyl)indoline oxalate , a chemical entity significant in medicinal chemistry as a scaffold for bioactive molecules, particularly in the development of monoamine reuptake inhibitors and heterocyclic standards.[]

Executive Summary

2-(4-Methylphenyl)indoline oxalate is the oxalic acid salt of 2-(4-methylphenyl)-2,3-dihydro-1H-indole.[] It belongs to the class of 2-arylindolines, which are reduced forms of 2-arylindoles.[] This scaffold is frequently utilized in drug discovery to explore structure-activity relationships (SAR) within central nervous system (CNS) therapeutics and as an intermediate in the synthesis of complex heterocyclic dyes and ligands.[]

Property Data
Systematic Name 2-(4-Methylphenyl)-2,3-dihydro-1H-indole ethanedioate
Common Name 2-(p-Tolyl)indoline oxalate
Molecular Formula

(Salt)
Molecular Weight 299.32 g/mol (Calculated for 1:1 stoichiometry)
Base MW 209.29 g/mol
Acid MW 90.03 g/mol (Oxalic Acid)
Appearance Off-white to white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Molecular Weight Calculation

The precise molecular weight is derived from the stoichiometry of the salt formation between the free base (indoline derivative) and oxalic acid.

  • Free Base (

    
    ): 
    
    • Core: Indoline (

      
      ) modified at the C2 position.[]
      
    • Substituent: 4-Methylphenyl (

      
      ).[]
      
    • Calculation:

      
       (C) + 
      
      
      
      (H) +
      
      
      (N) = 209.29 g/mol .[]
  • Counterion (

    
    ): 
    
    • Oxalic acid (anhydrous).[]

    • Calculation:

      
       (C) + 
      
      
      
      (H) +
      
      
      (O) = 90.03 g/mol .[]
  • Total Salt (

    
    ): 
    
    • Sum:

      
       = 299.32  g/mol  .
      
Structural Characteristics

The compound features a chiral center at the C2 position of the indoline ring.[] Unless resolved, the synthesized product is typically a racemic mixture (


). The oxalate salt is preferred for research applications due to its enhanced crystallinity and stability compared to the free base, which is prone to oxidation (dehydrogenation) back to the indole form upon prolonged exposure to air.

Synthesis & Manufacturing Protocol

The synthesis of 2-(4-methylphenyl)indoline oxalate typically follows a three-stage protocol: construction of the indole core, reduction to the indoline, and salt formation.[]

Step 1: Fischer Indole Synthesis

The precursor, 2-(4-methylphenyl)indole, is synthesized via the Fischer Indole cyclization.[]

  • Reagents: Phenylhydrazine + 4'-Methylacetophenone.[]

  • Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (

    
    ).[]
    
  • Mechanism: Formation of the hydrazone followed by [3,3]-sigmatropic rearrangement and elimination of ammonia.[]

Step 2: Reduction to Indoline

The indole double bond (C2=C3) is reduced to yield the indoline.[]

  • Method A (Chemical Reduction): Sodium cyanoborohydride (

    
    ) in Acetic Acid.[] This method is selective for the indole double bond.
    
  • Method B (Catalytic Hydrogenation):

    
     over Pd/C or PtO2.[]
    
  • Critical Control Point: Monitoring the reaction to prevent over-reduction of the phenyl ring.

Step 3: Salt Formation
  • Process: The crude free base is dissolved in anhydrous ethanol or diethyl ether.[] A stoichiometric amount (1.0 eq) of oxalic acid dissolved in ethanol is added dropwise.

  • Crystallization: The oxalate salt precipitates as a white solid, which is filtered and washed with cold ether to remove impurities.[]

Reaction Pathway Diagram[1]

SynthesisPath Precursors Phenylhydrazine + 4-Methylacetophenone Hydrazone Arylhydrazone Intermediate Precursors->Hydrazone Condensation Indole 2-(4-Methylphenyl)indole (Precursor) Hydrazone->Indole Fischer Cyclization (Acid Catalyst) Indoline 2-(4-Methylphenyl)indoline (Free Base) Indole->Indoline Reduction (NaCNBH3/AcOH) Oxalate 2-(4-Methylphenyl)indoline Oxalate Indoline->Oxalate Oxalic Acid (Et2O/EtOH)

Figure 1: Synthetic pathway from precursors to the final oxalate salt.[][2]

Analytical Specifications

To ensure scientific integrity, the identity of the compound must be validated using the following parameters.

Proton NMR ( -NMR) Expectations
  • Solvent: DMSO-

    
    .
    
  • Aromatic Region (6.5 - 7.5 ppm): Multiplets corresponding to the 4 protons of the indoline fused ring and the 4 protons of the p-tolyl group (AA'BB' system).[]

  • Benzylic Methine (C2-H): A triplet or doublet of doublets around 4.5 - 5.0 ppm.[]

  • Methylene (C3-H2): Two multiplets around 2.8 - 3.5 ppm (diastereotopic due to C2 chirality).[]

  • Methyl Group: A sharp singlet around 2.3 ppm corresponding to the tolyl

    
    .[]
    
  • Oxalate: Broad singlet (exchangeable) for the acid protons, typically not distinct in protic solvents; carbon signal in

    
     at ~164 ppm.[]
    
Mass Spectrometry[1]
  • Technique: ESI-MS (Positive Mode).[]

  • Observation: The salt dissociates in the ionization source.[]

    • Target Ion

      
      :  m/z 210.13 (corresponding to the protonated base 
      
      
      
      ).[]

Applications in Drug Discovery[1][7]

The 2-arylindoline scaffold is a privileged structure in medicinal chemistry.

  • Monoamine Transporter Ligands: Analogs of 2-phenylindoline have demonstrated affinity for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[] The 4-methyl substituent modulates lipophilicity (

    
    ) and metabolic stability compared to the unsubstituted phenyl ring.
    
  • NMDA Receptor Antagonists: Certain 2-substituted indolines act as GluN2B-selective NMDA receptor antagonists, relevant for treating neurodegenerative diseases.[]

  • Chemical Standards: Used as a reference material for quality control in the synthesis of related pharmaceutical candidates.[]

Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic Core Indoline Core (Rigid Scaffold) C2_Sub C2-Aryl Group (Hydrophobic Interaction) Core->C2_Sub Positions N1_Pos N1-Position (H-Bond Donor/Acceptor) Core->N1_Pos Positions Target Biological Target (SERT / DAT / NMDA) C2_Sub->Target Modulates Affinity N1_Pos->Target Modulates Efficacy

Figure 2: SAR logic for the 2-arylindoline scaffold in CNS target binding.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[] Handbook of Heterocyclic Chemistry (2nd ed.). Academic Press.[] (Standard text for heterocycle synthesis and properties).

  • Shaker, A. M. M., et al. (2020).[] "Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives." BMC Chemistry, 14(1):23. Link (Demonstrates the synthesis of the precursor indole class).[]

  • BLD Pharm. (n.d.).[] "2-(4-Ethylphenyl)indoline oxalate Product Page." (Reference for the stoichiometry and properties of the homologous ethyl derivative). Link

  • PubChem. (n.d.).[][3] "Indoline | C8H9N."[] National Library of Medicine.[] Link (Base structure properties).[]

  • BOC Sciences. (n.d.).[] "Bis[(4-methylphenyl)methyl] oxalate."[] (Distinguishing related ester compounds).

Sources

Exploratory

Technical Guide: Discovery and Development of 2-(4-Methylphenyl)indoline Scaffolds

The following technical guide details the discovery, synthetic evolution, and application of 2-(4-Methylphenyl)indoline (also known as 2-(p-tolyl)indoline). This document is structured for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthetic evolution, and application of 2-(4-Methylphenyl)indoline (also known as 2-(p-tolyl)indoline). This document is structured for researchers and drug development professionals, moving beyond basic descriptions to analyze the mechanistic underpinnings and strategic value of this scaffold in modern medicinal chemistry.[1]

Executive Summary & Strategic Significance

The 2-arylindoline core is a "privileged structure" in medicinal chemistry, serving as a pharmacophore in agents targeting G-protein coupled receptors (GPCRs), kinases, and ion channels.[1] Among these, 2-(4-Methylphenyl)indoline represents a critical pivot point in the "discovery" timeline of this class—not merely as a static intermediate, but as the primary model substrate used to validate breakthrough synthetic methodologies (enantioselective C-H activation and kinetic resolution).[1]

Its discovery is less a singular event and more a continuum of synthetic evolution , shifting from non-selective reduction of indoles to precise, stereocontrolled assembly.[1] This guide dissects that evolution, providing actionable protocols for its synthesis and derivatization.

Key Technical Parameters
ParameterValue / Description
IUPAC Name 2-(4-Methylphenyl)-2,3-dihydro-1H-indole
Molecular Formula C₁₅H₁₅N
Molecular Weight 209.29 g/mol
Key Structural Feature Chiral center at C2; p-tolyl substituent
Electronic Role The p-methyl group acts as a weak electron donor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), modulating lipophilicity without altering steric bulk significantly compared to the phenyl parent.[2]
Primary Application Precursor for chiral diamine ligands; Scaffold for NF-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

B inhibitors and diuretics.

The Discovery Arc: From Reduction to Asymmetric Precision[1]

The historical "discovery" of 2-(4-Methylphenyl)indoline tracks the advancement of organic synthesis.[1] Early access relied on the brute-force reduction of 2-(4-methylphenyl)indole, yielding racemic mixtures.[1] The modern "discovery" phase (2000s–Present) is defined by the ability to access the enantioenriched scaffold, unlocking its potential as a chiral building block.[1]

Phase I: Classical Reduction (The Racemic Era)

The initial route involved the Fischer Indole Synthesis of 2-(4-methylphenyl)indole followed by reduction using NaBH₃CN or Sn/HCl.[1]

  • Limitation: Produced racemates (50:50 R/S mixture). In biological assays (e.g., NF-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    B inhibition), the lack of stereocontrol masked the true potency of the active eutomer.
    
Phase II: The Asymmetric Breakthrough (Kinetic Resolution)

The pivotal advancement came with the application of Kinetic Resolution to the 2-arylindoline core.[1] Research demonstrated that N-Boc-protected 2-arylindolines could undergo lithiation/trapping in the presence of chiral ligands (e.g., (-)-sparteine), allowing for the isolation of highly enantioenriched starting materials.[1]

Phase III: Modern C-H Functionalization

Current "discovery" efforts utilize Photoredox Catalysis and Transition Metal Catalysis (Pd/Ir) to construct the indoline ring directly from non-cyclic precursors (anilines and styrenes), bypassing the indole reduction step entirely.[1]

Mechanistic Pathways & Visualization[1]

The following diagram illustrates the evolution of synthetic strategies, highlighting the shift from classical reduction to modern asymmetric synthesis.

SyntheticEvolution Precursor Precursor: 2-(4-Methylphenyl)indole Classical Classical Route: Reduction (NaBH3CN/AcOH) Precursor->Classical Non-selective Modern Modern Route: Kinetic Resolution / C-H Activation Precursor->Modern Stereoselective Racemate Product: Racemic 2-(4-Methylphenyl)indoline Classical->Racemate Derivatives Derivatives: NF-kB Inhibitors Chiral Ligands Racemate->Derivatives Low Potency Chiral Product: Enantioenriched (R)- or (S)-Isomer Modern->Chiral >90% ee Chiral->Derivatives High Potency

Figure 1: Evolution of synthetic pathways for 2-(4-Methylphenyl)indoline, contrasting classical non-selective reduction with modern asymmetric methodologies.[1]

Experimental Protocols

Protocol A: Asymmetric Synthesis via Kinetic Resolution

Rationale: This protocol is selected for its high reliability in generating enantiopure material for SAR studies.[1] It utilizes the configurational stability of organolithium intermediates at low temperatures.[1]

Reagents:

  • Racemic N-Boc-2-(4-methylphenyl)indoline (1.0 equiv)[1]

  • s-Butyllithium (1.3 equiv)[1]

  • (-)-Sparteine (1.3 equiv)[1]

  • Electrophile (e.g., MeOD or TMSCl)[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-sparteine (1.3 equiv) in anhydrous toluene. Cool to -78 °C.[1]

  • Lithiation: Add s-BuLi dropwise.[1] Stir for 30 minutes to form the chiral base complex.

  • Substrate Addition: Add a solution of racemic N-Boc-2-(4-methylphenyl)indoline in toluene dropwise over 15 minutes. The chiral base will preferentially deprotonate one enantiomer.[1]

  • Kinetic Resolution: Stir at -78 °C for 4–6 hours. The lithiated species is configurationally stable.[1]

  • Quench: Add the electrophile (e.g., trimethylsilyl chloride) to trap the lithiated species.[1]

  • Workup: Warm to room temperature, quench with saturated NH₄Cl, and extract with EtOAc.

  • Purification: Silica gel chromatography separates the unreacted enantioenriched starting material (the target indoline) from the silylated product.[1]

Validation Check:

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to verify ee >90%.

  • NMR: ¹H NMR should show the characteristic doublet for the p-methyl group at ~2.3 ppm and the methine proton at C2.[1]

Protocol B: Synthesis of Derivatives (NF- B Inhibitors)

Rationale: 2-Arylindolines are potent inhibitors of NF-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


B and Nitric Oxide Synthase (NOS). This protocol describes the N-acylation to generate bioactive sulfonamide derivatives.

Methodology:

  • Dissolve 2-(4-methylphenyl)indoline (1.0 equiv) in DCM.[1]

  • Add Pyridine (2.0 equiv) as a base.[1]

  • Add 3-sulfamoyl-4-chlorobenzoyl chloride (1.1 equiv) at 0 °C.

  • Stir at RT for 12 hours.

  • Result: Formation of the sulfonamide-amide hybrid, a structural analog of Indapamide with enhanced lipophilicity due to the p-tolyl moiety.[1]

Derivative Applications & Biological Logic[1]

The "Derivatives" of 2-(4-Methylphenyl)indoline are not random; they are designed to exploit the specific geometry of the indoline ring.[1]

Derivative ClassMechanism of ActionStructural Logic of p-Tolyl Group
Sulfonamides (Indapamide analogs) Diuretic / AntihypertensiveThe p-methyl group fills the hydrophobic pocket of the Carbonic Anhydrase enzyme or the thiazide-sensitive cotransporter, improving binding affinity compared to the unsubstituted phenyl.[1]
NF-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

B Inhibitors
Anti-inflammatoryThe bent shape of the indoline core (non-planar) disrupts protein-protein interactions in the NF-

B signaling pathway. The p-tolyl group provides metabolic stability against hydroxylation at the para position.[1]
Chiral Diamines Asymmetric CatalysisRing-opening of the indoline (or use as a ligand backbone) provides chiral diamines used in asymmetric hydrogenation.[1] The p-methyl group modulates the steric environment of the catalyst.[1]
Signaling Pathway Visualization: NF- B Inhibition

The following diagram details how 2-arylindoline derivatives intervene in the inflammatory cascade.

NFkB_Pathway Stimulus Stimulus (TNF-alpha / LPS) IKK IKK Complex Activation Stimulus->IKK IkB IkB Phosphorylation IKK->IkB NFkB_Cyto NF-kB (Inactive in Cytoplasm) IkB->NFkB_Cyto Degradation releases NF-kB Indoline INHIBITOR: 2-(4-Methylphenyl)indoline Derivative Indoline->IKK Blocks Activation NFkB_Nuc NF-kB Translocation to Nucleus NFkB_Cyto->NFkB_Nuc Inflammation Pro-inflammatory Cytokines (NO, COX-2) NFkB_Nuc->Inflammation

Figure 2: Mechanism of Action for 2-arylindoline derivatives as NF-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


B inhibitors, preventing the translocation of the transcription factor to the nucleus.

References

  • Asymmetric Synthesis of 2-Arylindolines and 2,2-Disubstituted Indolines by Kinetic Resolution. Source: National Institutes of Health (PMC) / White Rose Research Online.[1] Context: Establishes the primary method for obtaining enantioenriched 2-(4-methylphenyl)indoline. URL:[Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Source: Bioorganic & Medicinal Chemistry / NIH PMC.[1] Context: Details the biological activity of the 2-arylindoline scaffold and its conversion to active inhibitors. URL:[Link]

  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Source: ACS Omega.[1] Context: Describes modern photoredox methods to access the indoline core from indole precursors. URL:[Link][1]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation. Source: Chemical Communications / ResearchGate.[1] Context: Illustrates the reversible synthetic relationship between the indoline and indole forms, critical for library generation. URL:[Link]

Sources

Foundational

Biological Significance of the Indoline Scaffold: A Technical Guide

The following technical guide details the biological and medicinal significance of the indoline scaffold, structured for researchers and drug development professionals. Executive Summary The indoline (2,3-dihydroindole)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological and medicinal significance of the indoline scaffold, structured for researchers and drug development professionals.

Executive Summary

The indoline (2,3-dihydroindole) scaffold represents a critical "privileged structure" in medicinal chemistry, distinct from its oxidized counterpart, indole. While indole is ubiquitous in signaling molecules (serotonin, auxin), the indoline core offers unique three-dimensional characteristics—specifically a non-planar, puckered conformation—that enables specific hydrophobic vectoring and enhanced metabolic stability. This guide analyzes the structural pharmacophore of indoline, its application in FDA-approved therapeutics like Silodosin and Indapamide , and provides validated protocols for synthetic access and biological assaying.

Part 1: Structural & Chemical Fundamentals

Indoline vs. Indole: The 3D Differentiator

The biological efficacy of indoline stems from its deviation from aromatic planarity. Unlike indole, which is flat and electron-rich at C3, indoline possesses a saturated C2-C3 bond. This saturation forces the five-membered nitrogen ring into an envelope or twist conformation .

  • Puckering Angle: The C2 and C3 atoms deviate from the plane of the benzene ring, creating a "pucker" that allows the scaffold to project substituents into specific receptor sub-pockets (e.g., the hydrophobic pocket of the

    
    -adrenoceptor) that planar indoles cannot access effectively.
    
  • Basicity & Reactivity: Indoline functions as a secondary aryl alkyl amine.

    • Indole pKa: ~ -2.4 (protonation occurs at C3, disrupting aromaticity).

    • Indoline pKa: ~ 4.9 (protonation occurs at N1).

    • Implication: Indoline is more basic and nucleophilic at the nitrogen, allowing for easier N-alkylation/acylation without competing C3 electrophilic substitution.

Physicochemical Comparison

The following table summarizes the key differences that guide scaffold selection in hit-to-lead optimization.

FeatureIndole (1H-Indole)Indoline (2,3-Dihydroindole)Drug Design Implication
Hybridization N1 (

), C2/C3 (

)
N1 (

-like), C2/C3 (

)
Indoline offers chiral centers at C2/C3.
Geometry Planar (Flat)Puckered (Non-planar)Indoline breaks "flatland" limitations in libraries.
Lipophilicity (LogP) ~ 2.1~ 2.3Slightly higher lipophilicity aids membrane permeability.
Metabolic Liability Oxidation at C3 (Indoxyl)Dehydrogenation to IndoleIndoline is often a metabolite or precursor; N-substitution stabilizes it.
Key Reactivity Electrophilic Subst. at C3Nucleophilic Subst.[1][2] at N1Orthogonal synthetic handles.

Part 2: Pharmacological Landscape & SAR

The indoline scaffold is central to two major therapeutic classes: Urology (Alpha-blockers) and Cardiology (Diuretics) .

Case Study: Silodosin (Rapaflo)

Silodosin is a highly selective


-adrenoceptor antagonist used for Benign Prostatic Hyperplasia (BPH).
  • Core Function: The indoline ring serves as the structural anchor.

  • Selectivity: The 7-cyano group and the N1-trifluoroethoxy side chain create a specific electrostatic and hydrophobic match for the

    
     subtype, avoiding the 
    
    
    
    receptor (linked to hypotension).
  • Chirality: The C5 substituent contains a chiral amine essential for binding.

Case Study: Indapamide (Lozol)

Indapamide is a thiazide-like diuretic for hypertension.[3]

  • Mechanism: It combines a sulfonamide diuretic moiety with a lipophilic 2-methylindoline ring.

  • Significance: The lipophilic indoline tail allows high lipid solubility, facilitating transport into vascular smooth muscle cells where it blocks calcium influx, providing a secondary vasodilatory effect distinct from renal diuresis.

Visualization: Indoline Structure-Activity Relationship (SAR)

The following diagram illustrates the generalized SAR of the indoline scaffold as utilized in modern drug discovery.

IndolineSAR Core Indoline Core (2,3-Dihydroindole) N1 N1 Position (Nucleophilic Handle) Core->N1 Alkyl/Acyl attachment (e.g., Silodosin sidechain) C5 C5 Position (Electronic Modulation) Core->C5 Halogen/Alkyl groups control potency C7 C7 Position (Selectivity Gate) Core->C7 Cyano/Nitro groups control subtype selectivity C2C3 C2/C3 Positions (Stereogenic Centers) Core->C2C3 Chirality defines 3D vector Metabolic Stability Metabolic Stability N1->Metabolic Stability Potency (IC50) Potency (IC50) C5->Potency (IC50) Alpha-1A Selectivity Alpha-1A Selectivity C7->Alpha-1A Selectivity

Figure 1: Pharmacophore map of the indoline scaffold highlighting modifiable sites for tuning potency and selectivity.

Part 3: Experimental Protocols

Synthesis Protocol: Functionalization of the Indoline Core

Context: This protocol describes the synthesis of a 5-formyl-1-acetylindoline intermediate, a classic precursor for generating C5-substituted libraries (like Silodosin analogs) via reductive amination.

Reagents: Indoline (99%), Acetic Anhydride (


), DMF, 

(Phosphorus Oxychloride),

.

Step-by-Step Methodology:

  • N-Acetylation (Protection):

    • Dissolve indoline (10.0 mmol, 1.19 g) in DCM (20 mL).

    • Add triethylamine (12.0 mmol) followed by dropwise addition of acetic anhydride (11.0 mmol) at 0°C.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1M HCl, then sat.

      
      . Dry organic layer over 
      
      
      
      and concentrate to yield 1-acetylindoline.
  • Vilsmeier-Haack Formylation (C5 Functionalization):

    • Cool anhydrous DMF (5 mL) to 0°C under

      
       atmosphere.
      
    • Add

      
       (12.0 mmol) dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).
      
    • Add 1-acetylindoline (10.0 mmol) dissolved in DMF (5 mL) dropwise.

    • Heat the mixture to 80°C for 4 hours.

    • Quench: Pour the reaction mixture onto ice-water (50 mL) containing Sodium Acetate (to buffer pH ~5-6).

    • Isolation: The precipitate (1-acetyl-5-formylindoline) is filtered, washed with water, and recrystallized from ethanol.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the distinct singlet aldehyde proton at ~9.8 ppm and the downfield shift of the C4 aromatic proton due to the carbonyl deshielding.

Biological Assay: FLIPR Calcium Mobilization (Alpha-1A Antagonism)

Context: To evaluate indoline derivatives for


-adrenoceptor antagonism (Silodosin-like activity), a functional cell-based assay measuring intracellular calcium (

) release is the gold standard.

System: CHO-K1 cells stably expressing human


-adrenergic receptor.
Readout:  Fluorescence intensity (FLIPR Calcium 5 Dye).

Protocol:

  • Cell Plating:

    • Seed CHO-h

      
       cells at 7,500 cells/well in 384-well black-wall/clear-bottom plates.
      
    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media.[4]

    • Add 20 µL of FLIPR Calcium 5 Assay Kit loading buffer (containing Probenecid to prevent dye leakage) to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare 5x concentrated test compounds (Indoline derivatives) in HBSS buffer.

    • Add 5 µL of test compound to cells using the FLIPR Tetra instrument.[4]

    • Incubate for 15 minutes (to allow antagonist binding).

  • Agonist Challenge:

    • Prepare Phenylephrine (agonist) at

      
       concentration.[4]
      
    • Inject agonist into wells while simultaneously recording fluorescence (Ex 470-495 nm / Em 515-575 nm).[4]

  • Data Analysis:

    • Calculate

      
       based on the inhibition of the Phenylephrine-induced calcium peak.
      
Visualization: Mechanism of Action & Assay Logic

The following diagram connects the biological signaling pathway to the assay readout.

Alpha1Signaling Agonist Phenylephrine (Agonist) GPCR Alpha-1A Receptor (Gq-Coupled) Agonist->GPCR Activates Antagonist Indoline Derivative (Antagonist) Antagonist->GPCR Blocks Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Release Dye FLIPR Dye (Fluorescence) Ca->Dye Binding increases Fluorescence

Figure 2: Alpha-1A adrenergic signaling pathway showing the point of intervention for indoline antagonists and the resulting calcium readout.

Part 4: Future Perspectives

The indoline scaffold is evolving beyond classical receptor antagonism.

  • C-H Activation: Recent advances allow for direct C7-functionalization of indolines using transient directing groups, bypassing the need for pre-functionalized starting materials.

  • Covalent Inhibitors: The nucleophilic N1 position is being explored as a vector to position acrylamides for targeted covalent inhibition of kinases (e.g., EGFR).

  • PROTACs: Indoline-based ligands are being utilized as stable "warheads" for E3 ligase recruitment, leveraging their defined 3D shape to improve linker orientation.

References

  • Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. (2016). [Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. (2018). [Link]

  • Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. Organic Letters. (2020). [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology. (2015). [Link]

  • Indapamide: A Review of its Pharmacological Properties and Therapeutic Use. Drugs. (1984). [Link]

Sources

Exploratory

Comprehensive Theoretical Assessment of 2-Substituted Indoline Stability

Executive Summary: The Indoline-Indole Stability Paradox In drug discovery, the 2-substituted indoline scaffold is a privileged structure, appearing in numerous bioactive alkaloids (e.g., Vindoline) and synthetic pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indoline-Indole Stability Paradox

In drug discovery, the 2-substituted indoline scaffold is a privileged structure, appearing in numerous bioactive alkaloids (e.g., Vindoline) and synthetic pharmaceuticals.[1] However, its deployment is frequently hampered by a fundamental thermodynamic instability: the propensity to undergo oxidative dehydrogenation to form the corresponding indole.

This transition is driven by the restoration of aromaticity in the pyrrole ring, a force often exceeding 20 kcal/mol in stabilization energy. For researchers, the challenge is twofold:

  • Chemical Stability: Preventing spontaneous oxidation during synthesis and storage.

  • Stereochemical Integrity: Maintaining the chirality of the C2 center, which can be scrambled during radical or ionic intermediates of oxidation.

This guide provides a rigorous theoretical framework and a validated computational protocol to predict, analyze, and mitigate these stability issues.

Theoretical Framework: Aromaticity vs. Strain

To understand indoline stability, one must quantify the competing forces at play.

Thermodynamic Driving Force

Indoline (2,3-dihydroindole) possesses a benzene ring fused to a non-aromatic pyrrolidine ring. The oxidation to indole establishes a


-electron aromatic system.
  • Resonance Energy: The resonance energy of indole is approximately 47-50 kcal/mol, whereas the benzene ring in indoline contributes roughly 36 kcal/mol. The gain of ~11-14 kcal/mol acts as a potent thermodynamic sink driving oxidation.

  • Ring Strain: The 5-membered nitrogen ring in indoline adopts a puckered "envelope" conformation to relieve torsional strain. Substituents at the C2 position introduce 1,3-diaxial-like steric interactions, which can raise the ground state energy of the indoline, kinetically accelerating oxidation to the planar indole.

The C2-H Bond Weakness

The stability of 2-substituted indolines hinges on the Bond Dissociation Energy (BDE) of the C2-H bond.

  • Electronic Effect: The C2 position is benzylic-like (adjacent to the fused phenyl ring) and alpha to a nitrogen atom. Radical formation at C2 is stabilized by both resonance (phenyl ring) and the lone pair of nitrogen (captodative effect), significantly lowering the BDE compared to a standard alkane.

  • Substituent Effect: Electron-Donating Groups (EDGs) at C2 generally stabilize the radical intermediate/transition state, thereby decreasing oxidative stability. Electron-Withdrawing Groups (EWGs) destabilize the electron-deficient transition states often found in hydride-transfer oxidation mechanisms.

Mechanism of Instability: Oxidative Dehydrogenation

The primary failure mode for 2-substituted indolines is oxidative dehydrogenation. This can occur via auto-oxidation (radical chain) or metal-catalyzed pathways (during cross-coupling).

Metal-Catalyzed Dehydrogenation (The "Leak" Pathway)

In palladium-catalyzed reactions (e.g., Buchwald-Hartwig or Suzuki couplings involving indolines), the metal can insert into the N-H or C-H bonds.

Mechanism:

  • Coordination: Pd(II) coordinates to the indoline nitrogen.[2]

  • Activation: C-H activation at C2 or C3 occurs.

  • 
    -Hydride Elimination:  This is the rate-determining step for aromatization. The formation of a Pd-H species and the indole double bond is irreversible under oxidative conditions.
    
Visualization of Stability Pathways

The following diagram illustrates the competing pathways between maintaining the indoline scaffold and succumbing to aromatization.

IndolineStability Indoline 2-Substituted Indoline (Non-Aromatic, Chiral) Coordination Metal Coordination (N-Pd Complex) Indoline->Coordination + Pd(II) Catalyst Radical C2-Radical Species (Planar/Racemizing) Indoline->Radical Auto-oxidation (ROS) BetaElim Beta-Hydride Elimination (TS Barrier) Coordination->BetaElim C3-H Activation Indole 2-Substituted Indole (Aromatic, Achiral) BetaElim->Indole - Pd-H (Irreversible) Radical->Indoline + H• (Racemization) Radical->Indole - H•

Figure 1: Mechanistic pathways for the oxidative instability of 2-substituted indolines. The red node represents the critical transition state where stability is lost.

Stereochemical Integrity

For chiral 2-substituted indolines, stability is not just about chemical decomposition but also optical purity.

  • Inversion at Nitrogen: The nitrogen atom in indoline undergoes rapid pyramidal inversion. However, this does not racemize the C2 center.

  • C2 Racemization: Racemization requires bond breaking (C-H or C-N).

    • Mechanism: If an oxidation event generates a radical or cation at C2, the intermediate becomes planar (

      
      ). Subsequent recombination with a hydrogen atom (or quenching) can occur from either face, leading to racemization.
      
    • Prevention: Theoretical studies suggest that N-acylation (e.g., Acetyl, Boc) increases the barrier to oxidation by withdrawing electron density from the nitrogen lone pair, preventing the stabilization of the C2 radical/cation [1].

Computational Protocol: Assessing Stability

To rigorously predict the stability of a new 2-substituted indoline candidate, use the following DFT (Density Functional Theory) workflow.

Methodology Standards
  • Functional: M06-2X or

    
    B97X-D . These functionals include dispersion corrections, critical for accurately modeling the 
    
    
    
    -stacking and steric clashes in the puckered indoline ring [2].
  • Basis Set: def2-TZVP for final energies; 6-31G(d) is sufficient for geometry optimization.

  • Solvation: SMD model (Solvation Model based on Density). Choice of solvent (e.g., Toluene vs. Methanol) drastically affects the energy of polar transition states.

Step-by-Step Workflow

Workflow Start Candidate Structure (2-Substituted Indoline) ConfSearch Conformational Search (Identify Global Min) Start->ConfSearch OptFreq DFT Opt + Freq (M06-2X/6-31G*) ConfSearch->OptFreq BDE_Calc Calculate C2-H BDE (Homolytic Cleavage) OptFreq->BDE_Calc TS_Search Transition State Search (Dehydrogenation Path) OptFreq->TS_Search Decision Stability Assessment BDE_Calc->Decision If BDE < 85 kcal/mol (Unstable) TS_Search->Decision If barrier < 25 kcal/mol (Unstable)

Figure 2: Computational workflow for predictive stability assessment.

Protocol Details
  • Conformational Search: Indolines are flexible. Generate conformers to find the lowest energy pucker.

  • BDE Calculation: Calculate the enthalpy of the reaction:

    
    .
    
    • Reference: Compare against the BDE of Ethylbenzene (~85 kcal/mol). If the Indoline C2-H BDE is significantly lower (< 80 kcal/mol), the compound is prone to auto-oxidation.

  • Transition State (TS) Search: For catalytic stability, model the

    
    -hydride elimination TS using a truncated metal complex (e.g., Pd(PH3)2).
    

Data Presentation: Substituent Effects

The following table summarizes theoretical trends in BDE and Activation Energy (


) for the oxidation of 2-substituted indolines to indoles.
Substituent at C2 (

)
Electronic NatureSteric BulkPredicted StabilityMechanism Note
-H (Indoline)NeutralNoneModerate Baseline reference.
-CH3 (Methyl)Weak EDGLowLow-Moderate Hyperconjugation stabilizes C2 radical; easier to oxidize than parent [3].
-Ph (Phenyl)StabilizingHighLow Benzylic radical stabilization significantly lowers C2-H BDE. Prone to oxidation [4].
-COOMe (Ester)EWGModerateHigh Destabilizes electron-deficient TS; raises oxidation barrier.
-CF3 Strong EWGModerateVery High Strong inductive withdrawal strengthens C2-H bond against hydride abstraction.

Interpretation:

  • Electron Withdrawing Groups (EWGs) at C2 generally enhance stability by making the C2-H bond stronger and the transition state for hydride removal higher in energy.

  • Aryl groups at C2 create a "double benzylic" scenario for the radical, making these derivatives notoriously unstable and difficult to handle without oxidation.

References

  • Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Source: White Rose Research Online / Chem. Eur. J. URL:[Link] Significance: Establishes the role of N-protection (Boc) and low temperature (-78°C) in maintaining stereochemical stability against lithiation/oxidation.

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Source: Journal of Chemical and Pharmaceutical Research (ResearchGate) URL:[3][Link] Significance: Provides comparative DFT data (B3LYP/6-311+G**) on the thermodynamic stability of indole vs. indoline systems.

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Source: MDPI / PMC URL:[Link] Significance: Details the mechanistic pathways of hydrogenation/dehydrogenation and how methyl substituents at C2 affect the energy landscape.

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation. Source: Chemical Science (NIH) URL:[Link] Significance: Validates the metal-catalyzed oxidative instability mechanism, specifically the beta-hydride elimination pathway.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 2-(4-Methylphenyl)indoline via Oxalate Salt Crystallization

Executive Summary & Rationale The purification of 2-(4-Methylphenyl)indoline (also known as 2-(p-tolyl)indoline) presents a specific challenge in organic synthesis: separating the desired indoline (secondary amine) from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The purification of 2-(4-Methylphenyl)indoline (also known as 2-(p-tolyl)indoline) presents a specific challenge in organic synthesis: separating the desired indoline (secondary amine) from its oxidative precursor, 2-(4-Methylphenyl)indole , and other non-basic byproducts.

While column chromatography is effective on a small scale, it is inefficient for scale-up and fails to address the inherent oxidative instability of the indoline core. This Application Note details a crystallization-driven purification protocol using oxalic acid.

Why Oxalate Salt Formation?

  • Selectivity (pKa Differential): Indolines are sufficiently basic (

    
     of conjugate acid 
    
    
    
    5–6) to form stable salts with oxalic acid. The precursor indole (
    
    
    
    
    -2) is non-basic under these conditions and will remain in the mother liquor.
  • Oxidative Stabilization: 2-Arylindolines are prone to spontaneous dehydrogenation (auto-oxidation) back to the indole. The oxalate salt lattice stabilizes the nitrogen lone pair, significantly retarding this degradation.

  • Scalability: This method replaces solvent-heavy chromatography with a filtration-based workflow.

Chemical Mechanism & Logic

The purification relies on the thermodynamic solubility difference between the ionic indoline oxalate and the neutral lipophilic impurities.

  • Target Compound: 2-(4-Methylphenyl)indoline (Basic, forms precipitate).

  • Major Impurity: 2-(4-Methylphenyl)indole (Neutral, remains dissolved).

  • Reagent: Anhydrous Oxalic Acid (

    
    ).
    
  • Solvent System: Ethanol (EtOH) / Diethyl Ether (

    
    ) or Acetone.
    
Reaction Scheme


Workflow Visualization

The following diagram illustrates the critical decision points and separation logic.

PurificationWorkflow Crude Crude Reaction Mixture (Indoline + Indole + Byproducts) Dissolution Dissolution (Solvent: EtOAc or EtOH) Crude->Dissolution AcidAdd Addition of Oxalic Acid (1.1 eq, dissolved in warm EtOH) Dissolution->AcidAdd Clear Solution Precipitation Controlled Precipitation (0°C - 4°C) AcidAdd->Precipitation Slow Cooling Filtration Filtration & Wash Precipitation->Filtration Liquor Mother Liquor (Contains Indole Impurity) Filtration->Liquor Non-basic impurities Cake Filter Cake (Crude Indoline Oxalate) Filtration->Cake Salt retention Recryst Recrystallization (EtOH/Ether or Acetone) Cake->Recryst If Purity < 95% PureSalt Pure 2-(4-Methylphenyl)indoline Oxalate Salt (>98%) Recryst->PureSalt FreeBase Optional: Free Base Recovery (Biphasic NaOH/DCM) PureSalt->FreeBase For Analysis/Next Step

Caption: Logical flow for the selective isolation of basic indoline via oxalate salt precipitation.

Detailed Experimental Protocols

Protocol A: Salt Formation (Crude Isolation)

Objective: Bulk removal of non-basic indole impurities.

  • Preparation of Crude: Dissolve 10.0 g of crude 2-(4-methylphenyl)indoline (theoretical) in 50 mL of Ethyl Acetate (EtOAc) .

    • Note: If the crude is an oil, ensure it is fully solubilized. EtOAc is chosen because oxalate salts are generally insoluble in it, promoting high yields.[1]

  • Acid Solution: In a separate flask, dissolve 1.1 equivalents of Anhydrous Oxalic Acid in the minimum amount of warm Ethanol (EtOH) (approx. 10–15 mL).

    • Expert Tip: Avoid using dihydrate oxalic acid if possible, as excess water can increase the solubility of the salt, reducing yield.

  • Precipitation:

    • Add the oxalic acid solution dropwise to the stirred indoline solution at Room Temperature (RT).

    • A thick white/off-white precipitate should form immediately.

    • Stir for 30 minutes at RT.

    • Cool the mixture to 0–4°C (ice bath) for 1 hour to maximize precipitation.

  • Filtration:

    • Filter the solid using a Büchner funnel.

    • Critical Wash: Wash the filter cake with 2 x 10 mL of cold EtOAc. This wash removes the non-basic 2-(4-methylphenyl)indole impurity, which is soluble in EtOAc.

  • Drying: Dry the solid under vacuum at 40°C to constant weight.

Protocol B: Recrystallization (Polishing)

Objective: Removal of trapped trace impurities to achieve >98% purity.

  • Solvent Choice: Boiling Ethanol or Acetone .[1]

  • Dissolution: Suspend the crude oxalate salt in Ethanol (approx. 5 mL/g). Heat to reflux until fully dissolved.[1][2]

    • Troubleshooting: If the solution is dark, treat with activated charcoal for 5 minutes and filter hot through Celite.

  • Crystallization:

    • Remove from heat and allow to cool slowly to RT.

    • If crystallization is slow, add Diethyl Ether (anti-solvent) dropwise until slight turbidity persists, then cool to 4°C.

  • Collection: Filter the white crystalline needles.[1] Wash with cold Ether.[1]

Protocol C: Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must verify the absence of the indole impurity.

Parameter2-(4-Methylphenyl)indoline (Product)2-(4-Methylphenyl)indole (Impurity)
Structure Type Cyclic Secondary AmineAromatic Heterocycle
1H NMR (C2/C3) Multiplets at 3.0–4.5 ppm (sp3 CH2/CH)Doublet/Singlet at 6.5–7.5 ppm (Aromatic CH)
HPLC UV Profile Lower absorbance at 254nmStrong absorbance (fully conjugated)
Basicity Basic (Forms Oxalate)Neutral (Stays in Liquor)

Validation Check: Run a 1H NMR of the salt (in DMSO-d6). Look for the disappearance of the characteristic indole C3-H singlet (typically around


 6.5–7.0 ppm). If this peak is present, Recrystallization (Protocol B) is required.

Stability & Storage Guidelines

  • Oxidation Risk: The free base of 2-(4-methylphenyl)indoline will slowly oxidize to the indole if exposed to air and light.

  • Storage Form: Always store the compound as the Oxalate Salt .

  • Conditions: Amber vial, desiccated, -20°C for long-term storage.

References

  • General Indoline Synthesis & Properties

    • Synthesis of Indolines.[1][3][4][5][6][7][8][9][10][11] Organic Chemistry Portal.[1] (Provides context on reduction methods and stability). [Link]

  • Oxalate Salts for Amine Purification

    • Purification of Amines via Oxalate Salts. (Standard organic process technique referenced in Vogel's Textbook of Practical Organic Chemistry).
    • Related application: 4-Nitroindole purification via oxalate complex. Organic Syntheses, Coll.[1] Vol. 6, p.824 (1988). [Link]

  • Indole-Indoline Separation Logic

    • Reduction of Indoles to Indolines.[1][4][6][10] (Discusses the basicity changes utilized in this protocol). [Link] (Journal of Organic Chemistry - Note: Link to general DOI for authoritative grounding)

Sources

Application

Application Note: Orthogonal Analytical Characterization of 2-(4-Methylphenyl)indoline Oxalate

Executive Summary & Scientific Rationale The indoline scaffold, particularly 2-arylindolines, represents a privileged pharmacophore in medicinal chemistry and drug discovery [1]. However, free-base indolines are notoriou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The indoline scaffold, particularly 2-arylindolines, represents a privileged pharmacophore in medicinal chemistry and drug discovery [1]. However, free-base indolines are notoriously susceptible to spontaneous auto-oxidation, degrading into their corresponding indoles upon prolonged exposure to air and light.

To circumvent this instability, 2-(4-Methylphenyl)indoline is routinely isolated and stored as an oxalate salt . The bidentate nature of oxalic acid forms a highly crystalline, robust hydrogen-bonded lattice with the secondary amine of the indoline, significantly enhancing shelf-life and facilitating purification without the need for extensive chromatography [3]. Furthermore, because position 2 of the indoline ring is a stereocenter, the analytical strategy must not only confirm the molecular connectivity and salt stoichiometry but also accurately resolve the enantiomeric purity [2].

This application note details a self-validating, orthogonal analytical workflow designed for the rigorous characterization of 2-(4-Methylphenyl)indoline oxalate.

Workflow A 2-(4-Methylphenyl)indoline oxalate (API / Intermediate) B Solution-State Analysis (Structure & Purity) A->B C Solid-State Analysis (Salt Form & Stability) A->C B1 NMR (1H, 13C, 2D) Core & Counterion B->B1 B2 Chiral HPLC / LC-MS ee% & Mass ID B->B2 C1 FTIR (ATR) Functional Groups C->C1 C2 DSC / TGA Thermal Properties C->C2

Fig 1. Orthogonal analytical workflow for indoline oxalate characterization.

Solution-State Characterization: NMR Spectroscopy

Causality & Experimental Design

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. The critical experimental choice here is the solvent. The oxalate salt is largely insoluble in non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is required to disrupt the strong hydrogen-bonding lattice of the salt [3].

To ensure the system is self-validating, the integration of the para-methyl group (


) serves as an internal standard. It must integrate to exactly 3.0 protons relative to the chiral methine proton at C2 (1.0 proton). Furthermore, the 

NMR must display the distinct oxalate carbonyl peak (~165 ppm) to confirm the presence of the counterion, distinguishing the true salt from a degraded free-base.
Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of 2-(4-Methylphenyl)indoline oxalate in 0.6 mL of DMSO-d₆. Ensure complete dissolution via gentle sonication for 2 minutes.

  • Instrument Parameters: Acquire spectra on a 400 MHz (or higher) spectrometer at 298 K.

    • 
       NMR:  16 scans, relaxation delay (D1) of 2.0 s.
      
    • 
       NMR:  512 scans, relaxation delay of 2.0 s, with 
      
      
      
      decoupling.
  • Data Processing: Calibrate the residual DMSO solvent peak to 2.50 ppm (

    
    ) and 39.52 ppm (
    
    
    
    ).
Table 1: Expected NMR Assignments in DMSO-d₆
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment

~8.0 - 10.0Broad singlet2HOxalate

/ Indoline

(exchangeable)

7.10 - 7.35AB system4HAromatic protons (4-Methylphenyl)

6.50 - 7.10Multiplets4HAromatic protons (Indoline C4, C5, C6, C7)

4.80 - 5.10Doublet of doublets1HChiral methine (Indoline C2)

2.80 - 3.50Two doublets of doublets2HDiastereotopic methylene (Indoline C3)

2.30Singlet3HPara-methyl group (

)

~165.0Singlet-Oxalate carbonyl (

)

21.1Singlet-Para-methyl carbon

Chromatographic & Mass Spectrometric Analysis (HPLC & LC-MS)

Causality & Experimental Design

Because position 2 of the indoline is chiral, conventional reverse-phase HPLC is insufficient for complete characterization. A chiral stationary phase (e.g., amylose or cellulose derivatives) is mandatory to determine the enantiomeric excess (ee%)[2, 4].

During LC-MS analysis, the oxalate salt dissociates in the mobile phase. The secondary amine of the indoline core is highly basic and readily protonates in acidic modifiers (like 0.1% Formic Acid), yielding an intense


 ion via Electrospray Ionization (ESI+). The exact mass of the free base (

) is 209.12 g/mol , resulting in a target

of 210.13.

HPLC_MS S Sample Prep (Free-basing) C Chiral Column (e.g., Chiralcel OD-H) S->C Injection UV PDA Detector (254 nm) C->UV Elution MS ESI-MS (+) m/z 210.13 [M+H]+ UV->MS Split Flow

Fig 2. Chiral HPLC and ESI-MS workflow for enantiomeric and mass profiling.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of the salt in 1 mL of Methanol. Add 10 µL of Triethylamine (TEA) to neutralize the oxalic acid and ensure the indoline is in its free-base form, preventing peak tailing on the chiral column.

  • Chiral HPLC Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) at 254 nm.

  • LC-MS Confirmation: Divert a split flow to a single quadrupole or TOF mass spectrometer operating in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Extract the chromatogram for

    
     210.13.
    

Solid-State Characterization: FTIR & Thermal Analysis

Causality & Experimental Design

While NMR and LC-MS confirm the chemical makeup, they do not prove the material exists as a crystalline salt rather than a physical mixture of free base and oxalic acid.

  • Attenuated Total Reflectance (ATR) FTIR is chosen over KBr pelleting because grinding with KBr can induce mechanochemical changes or polymorph transitions. ATR requires zero sample preparation.

  • Thermogravimetric Analysis (TGA) acts as the ultimate self-validation tool. Oxalic acid decomposes (decarboxylates/sublimates) between 150–190 °C. The mass loss percentage in TGA must mathematically match the theoretical weight fraction of the oxalate counterion in the 1:1 salt complex.

Step-by-Step Protocol
  • FTIR (ATR): Place 2-3 mg of the neat powder directly onto the diamond ATR crystal. Apply the pressure arm. Collect 32 scans from 4000 to 400

    
     at a resolution of 4 
    
    
    
    . Look for the broad
    
    
    stretching band (2800–2500
    
    
    ) and the strong carboxylate asymmetric stretch (
    
    
    ) around 1610
    
    
    .
  • Thermal Analysis (DSC/TGA): Load 5 mg of the sample into an aluminum pan. Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). Record the endothermic melting peak (DSC) and the concurrent step-wise mass loss (TGA).

Consolidated Data Interpretation & Self-Validation

To ensure absolute trustworthiness, the data from the orthogonal techniques must be cross-referenced. A failure in any single node of this matrix indicates an impurity, degradation, or incorrect salt stoichiometry.

Table 2: Multi-Orthogonal Validation Matrix
Analytical TargetPrimary MethodOrthogonal Validation MethodAcceptance Criteria
Indoline Core Identity

NMR (Aromatic/Aliphatic regions)
LC-MS (Exact Mass)

integrations match structure; ESI+ shows

210.13.
Salt Stoichiometry (1:1)

NMR (Integration of core vs. counterion)
TGA (Mass loss step)TGA mass loss at ~150 °C matches theoretical oxalate weight fraction (~30%).
Enantiomeric Purity Chiral HPLC (Peak area ratio)Polarimetry (Specific Rotation)Baseline resolution of enantiomers; ee% > 98% for chiral APIs.
Solid-State Integrity DSC (Sharp melting endotherm)FTIR (ATR)Single sharp DSC peak; FTIR shows distinct

stretch at 1610

.

References

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central (PMC). Available at:[Link]

  • Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Available at:[Link]

  • Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1 and σ2 receptors. PubMed Central (PMC). Available at:[Link]

  • Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by[2+2]-Cyclocondensation of Acylbromides and Aldehydes. MDPI. Available at:[Link]

Method

Application Note: Utilization of 2-(4-Methylphenyl)indoline Oxalate as a Divergent Scaffold

Executive Summary 2-(4-Methylphenyl)indoline oxalate is a stabilized, crystalline precursor to the 2-arylindole and 2-arylindoline classes of "privileged structures." While the oxalate salt offers superior shelf-stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methylphenyl)indoline oxalate is a stabilized, crystalline precursor to the 2-arylindole and 2-arylindoline classes of "privileged structures." While the oxalate salt offers superior shelf-stability and handling characteristics compared to the oxidation-prone free amine, it renders the molecule chemically inert for most nucleophilic and oxidative transformations.

This guide details the critical protocols for liberating the reactive free base and utilizing it in two primary drug discovery workflows:

  • Oxidative Aromatization: Synthesis of 2-(4-methylphenyl)indole, a scaffold with potent antitubulin and anti-inflammatory (COX-2) activity.

  • N-Diversification: Generation of substituted indoline libraries via amination and alkylation.

Precursor Chemistry & Handling

The oxalate salt serves as a "storage form." The indoline nitrogen is protonated, preventing air-oxidation to the indole (which occurs slowly with the free base) and formation of colored N-oxide impurities.

Physical Properties Table
PropertyDataRelevance
Molecular Formula C₁₅H₁₅N · C₂H₂O₄Salt stoichiometry (1:1 typically)
Stability High (Solid state)Resistant to air oxidation compared to free base
Solubility DMSO, MeOH (Hot)Poor solubility in non-polar organics (DCM, Et₂O)
Reactivity Low (Latent)Must be neutralized prior to metal catalysis or oxidation

Protocol A: Liberation of the Free Amine (Salt Break)

Objective: Isolate reactive 2-(4-methylphenyl)indoline for synthesis. Rationale: The oxalate counter-ion interferes with transition metal catalysts (Pd, Cu) and quenches basic reagents (NaH, K₂CO₃).

Workflow Diagram

SaltBreak Salt Indoline Oxalate (Solid) Biphasic Biphasic System (DCM / 1M NaOH) Salt->Biphasic Suspend Sep Phase Separation Biphasic->Sep Agitate 15 min FreeBase Free Indoline (Oil/Solid) Sep->FreeBase Dry Organic Layer (Na2SO4) & Conc.

Caption: Standard biphasic neutralization protocol to remove oxalate counter-ion.

Step-by-Step Procedure
  • Suspension: Weigh 1.0 mmol of 2-(4-Methylphenyl)indoline oxalate into a separatory funnel.

  • Solvent Addition: Add 15 mL of Dichloromethane (DCM). The salt will likely remain suspended.

  • Neutralization: Add 15 mL of 1M NaOH (or sat. NaHCO₃ for milder conditions).

  • Agitation: Shake vigorously for 5–10 minutes. The solid should dissolve as the free amine partitions into the DCM layer.

  • Separation: Collect the organic (lower) layer. Extract the aqueous layer once more with 10 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Storage: Use immediately. If storage is required, keep under Argon at -20°C.

Protocol B: Oxidative Aromatization (Indole Synthesis)

Application: Synthesis of 2-arylindoles.[1][2] Scientific Context: 2-Arylindoles are potent inhibitors of tubulin polymerization (similar to Combretastatin A-4) and selective COX-2 inhibitors [1, 2]. The indoline precursor allows for the construction of the C2-aryl bond before the sensitive indole system is established.

Method: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) mediated dehydrogenation.[3][4]

Reaction Pathway

Oxidation Indoline 2-(4-Methylphenyl)indoline (Free Base) Complex Charge-Transfer Complex Indoline->Complex Hydride Transfer DDQ DDQ (1.1 - 1.2 eq) Dioxane or Toluene DDQ->Complex Indole 2-(4-Methylphenyl)indole (Aromatic) Complex->Indole - DDQ-H2

Caption: DDQ-mediated oxidative dehydrogenation mechanism.

Step-by-Step Procedure
  • Setup: Dissolve 1.0 mmol of the free indoline (from Protocol A) in 10 mL of anhydrous 1,4-dioxane (or Toluene).

  • Addition: Cool to 0°C. Add 1.1 to 1.2 equivalents of DDQ dropwise as a solution in dioxane.

    • Note: The reaction is exothermic. A dark charge-transfer complex often forms immediately.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1–3 hours.

    • Monitoring: Check TLC. The indole product typically has a higher R_f and fluoresces strongly under UV (254/365 nm) compared to the non-fluorescent indoline.

  • Workup: Filter the mixture through a pad of neutral alumina or Celite to remove the precipitated hydroquinone (DDQ-H₂).

  • Purification: Concentrate the filtrate. Recrystallize from EtOH/Water or purify via flash chromatography (Hexanes/EtOAc).

Validation Data:

  • 1H NMR: Look for the disappearance of the C2-H/C3-H aliphatic signals (approx. δ 3.0–4.5 ppm) and the appearance of the C3-H aromatic singlet (approx. δ 6.5–7.0 ppm).

Protocol C: N-Functionalization (Library Generation)

Application: Creating N-alkylated or N-acylated derivatives for SAR (Structure-Activity Relationship) studies. Scientific Context: The N1-position is a critical vector for modulating lipophilicity and metabolic stability. N-acylated indolines have shown potential as antioxidant and anti-inflammatory agents [3].

Workflow Diagram

N_Func cluster_0 Path A: Urea/Amide (High Stability) cluster_1 Path B: Alkylation (Basic) Indoline Indoline Scaffold Iso Isocyanate / Acid Chloride Indoline->Iso Alkyl R-Br / K2CO3 / DMF Indoline->Alkyl ProdA N-Acyl Indoline Iso->ProdA ProdB N-Alkyl Indoline Alkyl->ProdB

Caption: Divergent synthesis pathways for N-functionalization.

Procedure: N-Acylation (General)
  • Dissolution: Dissolve 1.0 mmol free indoline in 5 mL DCM.

  • Base: Add 1.5 eq Triethylamine (TEA) or Pyridine.

  • Electrophile: Add 1.1 eq of the desired Acid Chloride (R-COCl) or Isocyanate (R-NCO) at 0°C.

  • Completion: Stir at RT for 2–4 hours.

  • Workup: Wash with 1M HCl (to remove excess pyridine/TEA), then brine. Dry and concentrate.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Oxidation Incomplete salt neutralizationEnsure Protocol A is followed; check pH of aqueous layer is >10.
Dark Tarry Product Over-oxidation / PolymerizationUse exactly 1.1 eq DDQ. Perform reaction at 0°C initially.
Incomplete N-Alkylation Steric hindrance at C2The 2-(4-methylphenyl) group creates steric bulk. Use stronger bases (NaH) or heat (60°C) for bulky electrophiles.

References

  • Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents. Source: PubMed / J. Med. Chem. URL:[Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Source: BMC Chemistry (via NIH) URL:[Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Source: PubMed Central URL:[5][6][Link]

  • Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation. Source: Organic Letters (ACS) URL:[Link]

Sources

Application

Application Note: Precision Formulation and Targeted Delivery of 2-(4-Methylphenyl)indoline Oxalate

This Application Note is designed for pharmaceutical scientists and formulation engineers focusing on the development of targeted delivery systems for lipophilic small molecules. It uses 2-(4-Methylphenyl)indoline oxalat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for pharmaceutical scientists and formulation engineers focusing on the development of targeted delivery systems for lipophilic small molecules. It uses 2-(4-Methylphenyl)indoline oxalate as a representative high-potency scaffold to demonstrate protocols for overcoming solubility challenges and achieving tumor-specific targeting.

Executive Summary

Indoline derivatives, specifically 2-arylindolines , represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity against tubulin polymerization and specific kinase pathways involved in metastatic progression. However, the clinical translation of candidates like 2-(4-Methylphenyl)indoline oxalate is frequently stalled by poor aqueous solubility (


 for the free base) and non-specific systemic toxicity.

This guide details a validated protocol for encapsulating 2-(4-Methylphenyl)indoline oxalate into Folate-Receptor Targeted PEGylated Liposomes . By utilizing the oxalate salt form, we leverage its improved crystallinity for purification while employing a transmembrane pH-gradient method for active loading, ensuring high encapsulation efficiency (>90%) and "stealth" properties for prolonged circulation.

Compound Profile & Challenge Analysis

Physicochemical Properties
PropertySpecificationImplication for Delivery
Compound Name 2-(4-Methylphenyl)indoline oxalateActive Pharmaceutical Ingredient (API)
Core Scaffold 2-ArylindolineTubulin/Kinase targeting moiety
Molecular Weight ~299.32 g/mol (Salt)Small molecule, rapid clearance if free
LogP (Free Base) 3.8 – 4.2 (Predicted)High lipophilicity; requires lipid carrier
pKa (Indoline N) ~4.5 – 5.5Weak base; ideal for pH-gradient loading
Solubility Soluble in DMSO/MeOH; Poor in PBSRequires solvent injection or lipid hydration
The Formulation Strategy

Direct administration of the oxalate salt often leads to precipitation at physiological pH (7.4). To solve this, we utilize a Remote Loading Mechanism .

  • Liposome Formation: Create liposomes containing an acidic buffer (citrate, pH 4.0).

  • Transmembrane Gradient: Exchange external buffer to pH 7.4.

  • Active Loading: The neutral indoline free base permeates the membrane. Once inside the acidic core, it protonates, becomes membrane-impermeable, and "locks" inside the liposome.

Mechanism of Action & Delivery Workflow

The following diagram illustrates the dual-mechanism: the chemical locking of the drug inside the carrier and the biological targeting of the carrier to the tumor cell.

DeliveryMechanism cluster_loading Stage 1: Remote Loading (In Vitro) cluster_targeting Stage 2: Targeted Delivery (In Vivo) DrugExt Indoline (Neutral) External Phase pH 7.4 Membrane Lipid Bilayer (Permeable to Neutral) DrugExt->Membrane Diffusion DrugInt Indoline-H+ (Ionized) Internal Phase pH 4.0 Membrane->DrugInt Protonation Precipitate Drug-Salt Precipitate (Stable Retention) DrugInt->Precipitate Lock-in Effect Liposome Folate-PEG-Liposome Blood Systemic Circulation (Stealth Mode) Liposome->Blood Tumor Tumor Microenvironment Blood->Tumor EPR Effect Receptor Folate Receptor α (Overexpressed) Tumor->Receptor Ligand Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release Intracellular Release Endocytosis->Release

Figure 1: Schematic of the remote loading mechanism (locking the weak base via pH gradient) followed by folate-receptor mediated uptake in tumor cells.

Detailed Experimental Protocols

Protocol A: Preparation of Folate-Targeted Liposomes

Objective: Synthesize unilamellar vesicles ready for drug loading.

Materials:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol (Stabilizer)

  • DSPE-PEG2000-Folate (Targeting Agent)

  • DSPE-PEG2000 (Stealth Agent)

  • Citrate Buffer (300 mM, pH 4.0)

  • HEPES Buffered Saline (HBS, pH 7.4)

Step-by-Step Methodology:

  • Lipid Dissolution:

    • Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (Molar ratio 55:40:4.5) in Chloroform/Methanol (2:1 v/v).

    • Add DSPE-PEG2000-Folate (0.5 mol%) to the mixture.

  • Thin Film Formation:

    • Evaporate solvents using a Rotary Evaporator at 60°C under reduced pressure until a dry, thin lipid film forms on the flask wall.

    • Critical Step: Desiccate overnight under vacuum to remove trace solvents (toxicity risk).

  • Hydration:

    • Hydrate the film with 300 mM Citrate Buffer (pH 4.0) at 65°C for 1 hour.

    • Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion):

    • Pass the suspension 10 times through 200 nm polycarbonate membranes, followed by 10 times through 100 nm membranes using a high-pressure extruder at 65°C.

    • Target Size: 100–120 nm (Z-average).

Protocol B: Active Loading of 2-(4-Methylphenyl)indoline

Objective: Encapsulate the API using the transmembrane pH gradient.

  • Gradient Creation:

    • Pass the acidic liposomes through a Sephadex G-50 column equilibrated with HBS (pH 7.4) .

    • Result: Liposomes now have pH 4.0 inside and pH 7.4 outside.

  • Drug Preparation:

    • Dissolve 2-(4-Methylphenyl)indoline oxalate in a minimal volume of Ethanol or DMSO (keep organic solvent < 2% of final volume).

  • Incubation (Loading):

    • Mix the drug solution with the liposome suspension at a Drug-to-Lipid (D/L) weight ratio of 1:10.

    • Incubate at 60°C (above the lipid transition temperature) for 30 minutes.

    • Mechanism: The uncharged indoline base crosses the bilayer, becomes protonated by the internal citrate, and is trapped.

  • Purification:

    • Remove unencapsulated drug via dialysis (10 kDa MWCO) against HBS at 4°C for 24 hours.

Quality Control & Characterization

To ensure the protocol's validity, the following parameters must be verified.

ParameterMethodAcceptance Criteria
Particle Size Dynamic Light Scattering (DLS)90 – 130 nm
Polydispersity Index (PDI) DLS

(Monodisperse)
Zeta Potential Electrophoretic Mobility-10 to -30 mV (Slightly negative)
Encapsulation Efficiency (EE) HPLC (UV detection at 280 nm)

Drug Release (72h) Dialysis method (PBS, 37°C)

release (indicates stability)
HPLC Method for Quantification
  • Column: C18 Reverse Phase (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm or 280 nm (Indoline characteristic absorption).

Safety & Handling

  • Oxalate Toxicity: While the oxalate salt improves handling, oxalic acid is nephrotoxic. Ensure purification steps (dialysis) effectively remove any displaced oxalate ions from the external medium.

  • Potency: Indoline derivatives can be potent cytotoxic agents.[1] Handle powder in a Biosafety Cabinet (Class II) and wear appropriate PPE.

References

  • Zhang, X., et al. "Indole Derivatives as A Versatile Scaffold in Modern Drug Discovery: An Updated Review." MDPI, 2024. Link

  • Barenholz, Y. "Doxil®—the first FDA-approved nano-drug: lessons learned." Journal of Controlled Release, 2012. (Foundational reference for Transmembrane pH Gradient Loading). Link

  • Gao, J., et al. "Folate-receptor-targeted delivery of liposomes to tumor cells." Journal of Drug Targeting, 2013. (Protocol basis for ligand targeting). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1620-29-1, 2-(4-Methylphenyl)indoline." PubChem, 2025. Link

(Note: While specific literature on the "oxalate" salt in liposomes is niche, the protocols above are derived from standard, authoritative methodologies for loading lipophilic weak bases, validated by references 2 and 3.)

Sources

Method

Investigating the Anti-proliferative Effects of 2-(4-Methylphenyl)indoline Oxalate: An Application Note and Protocol Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-proliferative effects of the novel compound, 2-(4-Methylphenyl)indoline oxalat...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-proliferative effects of the novel compound, 2-(4-Methylphenyl)indoline oxalate. This guide is designed to be a practical resource, offering not just step-by-step protocols, but also the scientific rationale behind the experimental design, ensuring a thorough and robust evaluation of this and similar indoline-based compounds.

The indoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anti-cancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[3][4][5] This guide will walk you through a logical progression of experiments to elucidate the anti-proliferative profile of 2-(4-Methylphenyl)indoline oxalate.

Foundational Anti-proliferative Assessment: The MTT Assay

The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic and cytostatic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle of the MTT Assay

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay for IC50 Determination

Materials:

  • 2-(4-Methylphenyl)indoline oxalate (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) and a non-cancerous control cell line (e.g., HDF)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 2-(4-Methylphenyl)indoline oxalate in complete medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to determine the approximate IC50 value. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Data and Interpretation

The results of the MTT assay will provide the IC50 value of 2-(4-Methylphenyl)indoline oxalate for each cell line tested. A lower IC50 value indicates greater potency. It is also crucial to compare the IC50 values between cancerous and non-cancerous cell lines to assess the compound's selectivity.[6]

Cell LineCompoundIC50 (µM)
MCF-72-(4-Methylphenyl)indoline oxalateHypothetical Value
A5492-(4-Methylphenyl)indoline oxalateHypothetical Value
PC-32-(4-Methylphenyl)indoline oxalateHypothetical Value
HDF2-(4-Methylphenyl)indoline oxalateHypothetical Value

Elucidating the Mechanism: Cell Cycle and Apoptosis Analysis

Once the anti-proliferative activity is confirmed, the next logical step is to investigate the underlying mechanism. Many indole derivatives exert their effects by inducing cell cycle arrest or apoptosis.[2][7]

Workflow for Mechanistic Investigation

G cluster_0 Initial Screening cluster_1 Mechanism of Action MTT MTT Assay (Determine IC50) CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If IC50 is significant Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis If IC50 is significant WesternBlot Western Blot Analysis (Protein Expression) CellCycle->WesternBlot Investigate cell cycle regulators Apoptosis->WesternBlot Investigate apoptotic proteins

Figure 1: Experimental workflow for investigating the anti-proliferative effects.

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye, such as Propidium Iodide (PI), which intercalates into the DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(4-Methylphenyl)indoline oxalate at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol: Apoptosis Assay using Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can be used to detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with a compromised membrane.

Procedure:

  • Cell Treatment: Treat cells with 2-(4-Methylphenyl)indoline oxalate as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Delving Deeper: Investigating Molecular Targets and Signaling Pathways

Based on the literature for structurally similar compounds, 2-(4-Methylphenyl)indoline oxalate could potentially target signaling pathways such as the EGFR pathway or interfere with tubulin polymerization.[8][9][10] Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins in these pathways.

Hypothesized Signaling Pathway Inhibition

G cluster_0 Potential Target Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(4-Methylphenyl)indoline oxalate Compound->EGFR Inhibition?

Figure 2: Hypothesized inhibition of the EGFR signaling pathway.

Protocol: Western Blot Analysis

Procedure:

  • Protein Extraction: Treat cells with 2-(4-Methylphenyl)indoline oxalate, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-EGFR, total EGFR, p-Akt, total Akt, Cyclin D1, Bcl-2, Bax, Caspase-3, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the comprehensive investigation of the anti-proliferative effects of 2-(4-Methylphenyl)indoline oxalate. The data generated from these experiments will provide valuable insights into its potency, mechanism of action, and potential as a novel anti-cancer agent. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models to assess efficacy and safety. The broad-spectrum anti-cancer potential of indole derivatives suggests that compounds like 2-(4-Methylphenyl)indoline oxalate are promising candidates for further drug development.[1][3]

References

  • Mechanisms of anticancer and chemosensitizing effects of Indole... - ResearchGate. (n.d.). Retrieved from [Link]

  • Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy - Ingenta Connect. (2010, January 6). Retrieved from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC. (n.d.). Retrieved from [Link]

  • Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed. (2010, June 15). Retrieved from [Link]

  • Different mechanisms of indole derivatives as anticancer agents. - ResearchGate. (n.d.). Retrieved from [Link]

  • Antiproliferative Activity of 2,3-Disubstituted Indoles Toward Apoptosis-Resistant Cancers Cells - PMC. (n.d.). Retrieved from [Link]

  • Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells - PubMed. (2020, August 15). Retrieved from [Link]

  • Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells - ResearchGate. (n.d.). Retrieved from [Link]

  • Indoline Derivatives as Anticancer Agents | PDF | Chemotherapy | Apoptosis - Scribd. (n.d.). Retrieved from [Link]

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. (2021, July 1). Retrieved from [Link]

  • Antiproliferative Effect of Indole Phytoalexins - PMC. (n.d.). Retrieved from [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018, September 9). Retrieved from [Link]

  • Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. (2011, December 15). Retrieved from [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of indolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors - PubMed. (2021, March 22). Retrieved from [Link]

  • Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed. (2016, September 15). Retrieved from [Link]

  • 4-nitroindole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed. (2014, August 18). Retrieved from [Link]

  • Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - MDPI. (2022, December 28). Retrieved from [Link]

Sources

Application

Protocol for Assessing the Antioxidant Potential of Indoline Compounds

From Chemical Kinetics to Cellular Efficacy Abstract Indoline (2,3-dihydro-1H-indole) derivatives represent a privileged scaffold in medicinal chemistry, particularly for neuroprotective and anti-inflammatory therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

From Chemical Kinetics to Cellular Efficacy

Abstract

Indoline (2,3-dihydro-1H-indole) derivatives represent a privileged scaffold in medicinal chemistry, particularly for neuroprotective and anti-inflammatory therapeutics. Unlike their fully aromatic indole counterparts, indolines possess a non-planar structure and a distinct N-H bond dissociation energy (BDE) profile that facilitates radical scavenging primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). This application note provides a comprehensive, multi-tiered protocol for evaluating the antioxidant capacity of indoline compounds, moving from intrinsic chemical kinetics to electrochemical profiling and live-cell validation.

Part 1: Mechanistic Grounding

To accurately assess indoline antioxidants, one must understand the underlying chemistry. The antioxidant activity of indolines is largely governed by the stability of the resulting indolyl radical.

The HAT vs. SET Dichotomy
  • HAT (Hydrogen Atom Transfer): The indoline donates a hydrogen atom (typically from the N-H or C3-H positions) to neutralize a free radical (

    
    ). This is the dominant mechanism in non-polar solvents.
    
  • SET (Single Electron Transfer): The indoline donates an electron to the radical, forming a radical cation. This is favored in polar media and is critical for scavenging charged radicals like peroxynitrite.

Visualization: Mechanistic Pathways

The following diagram illustrates the dual-pathway mechanism by which indolines neutralize reactive oxygen species (ROS).

IndolineMechanism Indoline Indoline (Substrate) Transition Transition State Indoline->Transition ROS Free Radical (R•) ROS->Transition HAT HAT Mechanism (H• Transfer) Transition->HAT Non-polar Solvent SET SET Mechanism (e- Transfer) Transition->SET Polar Solvent IndolylRad Indolyl Radical (Neutral) HAT->IndolylRad IndolylCat Indoline Radical Cation (+•) SET->IndolylCat Stable Stable Non-Radical Products IndolylRad->Stable Dimerization/Oxidation IndolylCat->Stable Deprotonation

Figure 1: Mechanistic pathways (HAT vs. SET) for indoline antioxidant activity. The pathway preference is dictated by solvent polarity and substituent electronics.

Part 2: Chemical Screening Assays (In Vitro)

These assays provide the initial " go/no-go " data regarding intrinsic scavenging potential.

Protocol A: Kinetic DPPH Radical Scavenging

Standard DPPH protocols often use a fixed 30-minute endpoint. However, sterically hindered indolines often exhibit "slow-binding" kinetics. We recommend a kinetic mode protocol.

Reagents:

  • DPPH Stock: 100 µM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade methanol (freshly prepared, protected from light).

  • Sample Stock: 10 mM Indoline derivative in DMSO.

  • Positive Control: Trolox or Ascorbic Acid.[1]

Procedure:

  • Preparation: Dilute indoline stock with methanol to final testing concentrations (e.g., 5, 10, 25, 50, 100 µM).

  • Reaction: In a 96-well clear plate, add 20 µL of sample and 180 µL of DPPH working solution.

  • Measurement: Immediately place in a plate reader (e.g., Biotek Synergy) set to 517 nm.

  • Kinetics: Measure absorbance every 60 seconds for 60 minutes at 25°C in the dark.

  • Calculation: Plot % Inhibition vs. Time. Calculate IC50 at the steady-state plateau (usually >30 mins for indolines).



Protocol B: Ferric Reducing Antioxidant Power (FRAP)

While DPPH measures radical scavenging, FRAP measures electron-donating potential (SET mechanism).

Critical Note for Indolines: Indolines are sensitive to acidic pH. The standard FRAP assay (pH 3.6) may cause protonation of the indoline nitrogen, altering its redox potential. Ensure controls are run to verify stability at low pH.

Procedure Summary:

  • Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl3 in a 10:1:1 ratio.

  • Add 10 µL sample to 190 µL FRAP reagent.

  • Incubate 30 mins at 37°C.

  • Read Absorbance at 593 nm.

  • Express results as Trolox Equivalents (TE) .

Part 3: Electrochemical Characterization

Cyclic Voltammetry (CV) is the most robust method to determine the Oxidation Potential (


) . A lower 

correlates with a greater ease of electron donation and higher antioxidant potency.
Protocol C: Cyclic Voltammetry (CV)

Equipment: Potentiostat (e.g., Metrohm Autolab, CH Instruments). Electrodes:

  • Working: Glassy Carbon Electrode (GCE) (Polished with 0.05 µm alumina).

  • Reference: Ag/AgCl (3M KCl).

  • Counter: Platinum wire.[2][3]

Solvent System: Due to the lipophilicity of indolines, aqueous buffers are often unsuitable. Use Acetonitrile (ACN) with 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF6) as the supporting electrolyte.

Step-by-Step:

  • Cleaning: Polish GCE on a felt pad with alumina slurry. Sonicate in ethanol/water (1:1) for 2 mins.

  • Blank Scan: Run a CV on the electrolyte solution (ACN + TBAPF6) to ensure no background peaks.

  • Sample Scan: Dissolve indoline (1 mM) in the electrolyte solution.

  • Parameters:

    • Scan Rate: 100 mV/s.[3][4]

    • Window: 0.0 V to +1.2 V (Indolines typically oxidize between 0.3 V and 0.8 V).

    • Direction: Anodic (positive) scan first.

  • Analysis: Record the Anodic Peak Potential (

    
    ).[5]
    
    • Note: Indoline oxidation is often irreversible (forming the indole or dimer). Do not expect a reversible cathodic wave.

Data Interpretation: | Compound |


 (V vs Ag/AgCl) | Predicted Antioxidant Power |
| :--- | :--- | :--- |
| Indoline A  | 0.35 V | High (Easily oxidized) |
| Indoline B  | 0.65 V | Moderate |
| Indoline C  | > 0.90 V | Low (Stable, poor donor) |

Part 4: Biological Validation (Cell-Based)

Chemical assays do not account for membrane permeability or cellular uptake. The DCFH-DA assay in live cells is the "Gold Standard" for validating biological relevance.

Protocol D: Intracellular ROS Inhibition (DCFH-DA Assay)

Cell Line: SH-SY5Y (Neuronal) or RAW 264.7 (Macrophage) are recommended due to their high metabolic activity and sensitivity to oxidative stress.

Workflow:

  • Seeding: Seed cells in a black-walled, clear-bottom 96-well plate (2x10^4 cells/well). Incubate 24h.

  • Pre-treatment: Remove media.[6] Add Indoline compounds (diluted in serum-free media, <0.1% DMSO) at varying concentrations (e.g., 1, 10, 50 µM). Incubate for 2-4 hours (allows uptake).

  • Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-Dichlorodihydrofluorescin diacetate) in PBS. Incubate 30 mins at 37°C.

    • Mechanism:[7][8] Esterases cleave DCFH-DA to non-fluorescent DCFH, trapping it inside the cell.[6]

  • Stress Induction: Wash cells to remove extracellular probe. Add TBHP (tert-Butyl hydroperoxide, 100 µM) or H2O2 (200 µM) to induce ROS.

  • Detection: Immediately measure Fluorescence Kinetics.

    • Excitation: 485 nm

    • Emission: 535 nm[9][10]

    • Duration: Read every 5 mins for 1 hour.

Result: Potent antioxidants will suppress the fluorescence increase compared to the Stress-Only control.

Visualization: Experimental Workflow

This diagram summarizes the complete screening cascade from synthesis to biological validation.

ScreeningCascade cluster_0 Phase 1: Chemical Screening cluster_1 Phase 2: Electrochemistry cluster_2 Phase 3: Biological Validation DPPH DPPH Assay (Radical Scavenging) CV Cyclic Voltammetry (Oxidation Potential) DPPH->CV Select Active Hits FRAP FRAP Assay (Reducing Power) FRAP->CV Cell Cell Culture (SH-SY5Y / RAW264.7) CV->Cell Low Epa Candidates DCFH DCFH-DA Assay (Intracellular ROS) Cell->DCFH Viability MTT/CCK-8 (Cytoprotection) Cell->Viability Lead Lead Antioxidant Candidate DCFH->Lead High Potency Viability->Lead Low Toxicity Start Synthesized Indoline Library Start->DPPH Start->FRAP

Figure 2: Strategic screening cascade for indoline antioxidants. Only compounds passing the chemical threshold proceed to electrochemical and biological testing.

References

  • Zhang, H. Y., & Wang, L. F. (2002).[11] Theoretical elucidation on structure-antioxidant activity relationships for indolinonic hydroxylamines. Bioorganic & Medicinal Chemistry Letters, 12(2), 225-227.[11]

  • Estévez, L., & Mosquera, R. A. (2008). Molecular structure and antioxidant activity of indoline nitroxides. Journal of Physical Chemistry A.

  • Silveira, G. P., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents.[12][13][14] Journal of Medicinal Chemistry.

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.

  • Bozkaya, P., et al. (2010). Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives: discussion on possible antioxidant mechanisms. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gulcin, I. (2020). Antioxidants and Antioxidant Assays in Food Science. Comprehensive Reviews in Food Science and Food Safety.

Sources

Method

Application Note: Utilizing 2-(4-Methylphenyl)indoline Oxalate as a High-Purity Precursor for Organic Electronics

Executive Summary 2-(4-Methylphenyl)indoline oxalate is a specialized, high-stability salt form of the electron-rich donor moiety 2-(4-methylphenyl)indoline (also known as 2-p-tolylindoline). While the free base indoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methylphenyl)indoline oxalate is a specialized, high-stability salt form of the electron-rich donor moiety 2-(4-methylphenyl)indoline (also known as 2-p-tolylindoline). While the free base indoline is susceptible to oxidative degradation (dehydrogenation to the corresponding indole), the oxalate salt confers long-term storage stability and high crystallinity, ensuring stoichiometric precision in critical synthesis.

This guide details the protocol for utilizing this precursor in the synthesis of Donor-


 -Acceptor (D- 

-A) organic dyes
for Dye-Sensitized Solar Cells (DSSCs) and Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs). The 2-arylindoline motif is a proven donor unit, offering tunable HOMO energy levels and high molar extinction coefficients when integrated into conjugated systems.

Material Properties & Mechanistic Insight

Why the Oxalate Salt?

The transition from a standard secondary amine to its oxalate salt is a strategic materials engineering choice:

  • Oxidative Stability: The protonation of the nitrogen atom suppresses the formation of the radical cation intermediate, preventing spontaneous oxidation to the planar, aromatic indole species which lacks the necessary geometry for efficient hole transport in specific applications.

  • Chiral Resolution Potential: The 2-position of the indoline ring is a chiral center. Oxalic acid is frequently employed to resolve enantiomers via diastereomeric salt crystallization, crucial for applications in Circularly Polarized Luminescence (CPL) materials.

  • Purification: The oxalate salt crystallizes readily, rejecting impurities that often plague the oily free base.

Role in Organic Electronics

In D-


 -A systems (like the famous D102  or D149  dyes), the indoline unit acts as the Donor .
  • Mechanism: Upon photoexcitation, an electron is injected from the excited dye into the conduction band of a semiconductor (e.g., TiO

    
    ). The oxidized dye (D
    
    
    
    ) must then be regenerated by a redox mediator.
  • Structural Advantage: The non-planar geometry of the 2-substituted indoline prevents excessive dye aggregation on the semiconductor surface, a common cause of self-quenching and reduced device efficiency.

Experimental Protocols

Protocol A: Controlled Liberation of the Free Base

Objective: To isolate the reactive 2-(4-methylphenyl)indoline free amine from the oxalate salt without inducing oxidation.

Reagents:

  • 2-(4-Methylphenyl)indoline oxalate (Precursor)

  • Dichloromethane (DCM, HPLC Grade)

  • Sodium Hydroxide (1M NaOH, aq)

  • Argon gas

Procedure:

  • Suspension: Suspend 1.0 g of the oxalate salt in 20 mL of DCM in a separatory funnel.

  • Neutralization: Slowly add 15 mL of 1M NaOH. Shake gently but thoroughly for 2 minutes. Caution: Vigorous shaking can form emulsions.

  • Phase Separation: Allow layers to separate. Collect the lower organic layer (DCM containing the free base).

  • Extraction: Re-extract the aqueous layer with 10 mL DCM to ensure complete recovery.

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <30°C.

    • Critical Checkpoint: The resulting oil should be pale yellow. A dark brown color indicates oxidation to the indole. Use immediately in Protocol B.

Protocol B: Synthesis of D- -A Dye (Model Reaction)

Objective: To couple the liberated indoline donor to a thiophene-aldehyde bridge via Buchwald-Hartwig amination, followed by Knoevenagel condensation.

Workflow Diagram (Synthesis Pathway):

SynthesisPathway Salt Indoline Oxalate (Stable Precursor) FreeBase Free Indoline (Active Donor) Salt->FreeBase NaOH/DCM (Protocol A) Coupling Buchwald-Hartwig Coupling FreeBase->Coupling Pd(OAc)2, BINAP Br-Thiophene-CHO Intermediate Indoline-Thiophene Aldehyde Coupling->Intermediate Condensation Knoevenagel Condensation Intermediate->Condensation Cyanoacetic Acid Piperidine FinalDye Final D-pi-A Dye (Active Material) Condensation->FinalDye

Figure 1: Synthetic route from the oxalate precursor to a functional organic dye.

Step 1: Buchwald-Hartwig Coupling

  • Setup: In a glovebox or under Argon, charge a Schlenk flask with:

    • Liberated 2-(4-methylphenyl)indoline (1.0 eq)

    • 5-Bromo-2-thiophenecarboxaldehyde (1.1 eq)

    • Pd(OAc)

      
       (5 mol%)
      
    • BINAP (10 mol%)

    • NaO^tBu (1.5 eq)

    • Toluene (anhydrous, degassed)

  • Reaction: Heat to 110°C for 12-24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Cool, filter through a celite pad, and purify via flash column chromatography.

Step 2: Knoevenagel Condensation

  • Reaction: Dissolve the aldehyde intermediate from Step 1 in Acetonitrile. Add Cyanoacetic acid (1.2 eq) and Piperidine (catalytic drops).

  • Reflux: Reflux for 6 hours. The solution will turn dark red/purple.

  • Isolation: Cool to room temperature. The dye often precipitates. If not, precipitate with cold ether.

Protocol C: Device Fabrication (DSSC)

Objective: To fabricate a solar cell using the synthesized dye.

Device Architecture:

DeviceArch Sun Sunlight (hv) FTO FTO Glass Substrate Sun->FTO TiO2 Mesoporous TiO2 Layer FTO->TiO2 Dye Indoline Dye Monolayer (2-(4-methylphenyl)indoline based) TiO2->Dye Adsorption Electrolyte I-/I3- Electrolyte Dye->Electrolyte Regeneration Pt Platinum Counter Electrode Electrolyte->Pt

Figure 2: Layer-by-layer architecture of the Dye-Sensitized Solar Cell.

Procedure:

  • Photoanode Prep: Screen-print TiO

    
     paste onto FTO glass. Sinter at 500°C for 30 mins.
    
  • Dye Loading: Immerse the cooled TiO

    
     electrode in a 0.3 mM solution of the Final Dye  (from Protocol B) in Acetonitrile/tert-Butanol (1:1) for 12 hours.
    
    • Note: Add 10 mM Chenodeoxycholic acid (CDCA) as a co-adsorbent to prevent aggregation.

  • Assembly: Sandwich the dye-loaded electrode with a Platinum-coated counter electrode using a Surlyn spacer.

  • Electrolyte Injection: Inject the iodide/triiodide electrolyte through pre-drilled holes. Seal with glass.

Data Analysis & Troubleshooting

Characterization Benchmarks

When characterizing the intermediate and final dye, look for these signals:

AnalysisExpected SignalInterpretation
1H NMR (Indoline) Doublet at

~6.5-7.0 ppm
Characteristic of the indoline aromatic protons.
1H NMR (Chiral H) Multiplet at

~5.0 ppm
The proton at the C2 position (chiral center).
UV-Vis (Dye)

~450-550 nm
Intramolecular Charge Transfer (ICT) band.
CV (Cyclic Voltammetry) Reversible oxidation waveStability of the radical cation (D

).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete neutralization or emulsion formation.Increase extraction volume; use brine to break emulsions.
Dark Product in Protocol A Oxidation of free base.Perform under Argon; use degassed solvents.
No Reaction in Protocol B Catalyst poisoning or steric hindrance.Switch ligand to S-Phos or X-Phos; ensure reagents are anhydrous.
Low Voc in Device Dye aggregation on TiO

.
Increase CDCA concentration during dye loading.

References

  • Horiuchi, T., et al. "High Efficiency of Dye-Sensitized Solar Cells Based on Metal-Free Indoline Dyes." Journal of the American Chemical Society, 2004. Link

  • Ito, S., et al. "High-conversion-efficiency organic dye-sensitized solar cells with a novel indoline dye." Chemical Communications, 2008. Link

  • Mishra, A., et al. "Metal-Free Organic Dyes for Dye-Sensitized Solar Cells: From Structure: Property Relationships to Design Rules." Angewandte Chemie International Edition, 2009. Link

  • Sigma-Aldrich. "D102 Dye Product Specification." Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methylphenyl)indoline Oxalate

Welcome to the technical support center for 2-(4-Methylphenyl)indoline oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Methylphenyl)indoline oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues commonly encountered with this compound. Our goal is to equip you with the scientific understanding and methodological tools to optimize your experiments for success.

Introduction to 2-(4-Methylphenyl)indoline Oxalate

2-(4-Methylphenyl)indoline and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science.[1] The indoline scaffold is a core structure in many biologically active molecules.[2][3] However, like many amine-containing organic compounds, forming an oxalate salt can present solubility challenges, particularly in aqueous media. Oxalates are often used to create stable, crystalline solids, but this can come at the cost of reduced solubility.[4][5] This guide will explore the underlying reasons for these solubility issues and provide a systematic approach to overcoming them.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of 2-(4-Methylphenyl)indoline oxalate.

Q1: Why is my 2-(4-Methylphenyl)indoline oxalate not dissolving in water?

The limited aqueous solubility of 2-(4-Methylphenyl)indoline oxalate is primarily due to the hydrophobic nature of the 2-(4-Methylphenyl)indoline moiety. The large, nonpolar surface area of the fused benzene and pyrrole rings, along with the methylphenyl group, hinders favorable interactions with polar water molecules.[2][6] While the oxalate salt form introduces ionic character, the lattice energy of the crystal structure can be significant, requiring substantial energy to break apart the ions and solvate them.[7]

Q2: What are the recommended starting solvents for creating a stock solution?

For initial solubilization attempts, it is advisable to start with polar aprotic organic solvents. The most common and effective starting solvent for many poorly water-soluble compounds in a research setting is Dimethyl sulfoxide (DMSO).[8][9] Other viable options include Dimethylformamide (DMF) and ethanol.[8] These solvents can effectively solvate the organic part of the molecule.

Q3: Can I heat the solution to improve solubility?

Gentle heating can be an effective method to increase the solubility of many compounds, including 2-(4-Methylphenyl)indoline oxalate.[8] Increased temperature provides the necessary energy to overcome the crystal lattice energy.[7] However, it is crucial to be cautious about the thermal stability of the compound. Prolonged exposure to high temperatures can lead to degradation. We recommend starting with a modest temperature increase (e.g., 37-50°C) and monitoring for any signs of decomposition, such as a color change.

Q4: Will adjusting the pH of my aqueous solution help?

Yes, pH adjustment can significantly impact the solubility of 2-(4-Methylphenyl)indoline oxalate. The indoline nitrogen is basic and can be protonated, while the oxalate counter-ion is the conjugate base of a weak acid. In acidic conditions (low pH), the equilibrium will favor the protonated, more polar indoline cation, which may increase aqueous solubility. Conversely, in basic conditions (high pH), the indoline will be deprotonated to its less soluble free base form. However, at a sufficiently high pH, the oxalate salt may dissociate, and if the free base has some solubility, this could be another avenue to explore. Experimenting with a range of pH values is recommended.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow for addressing solubility issues with 2-(4-Methylphenyl)indoline oxalate.

Step 1: Initial Solvent Screening

The first step is to identify a suitable organic solvent or a co-solvent system.

Experimental Protocol: Solvent Solubility Screening
  • Preparation: Weigh out a small, precise amount of 2-(4-Methylphenyl)indoline oxalate (e.g., 1 mg) into several separate vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. Start with the recommended solvents listed in the table below.

  • Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Visually inspect for dissolution.

  • Sonication/Heating: If the compound has not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[8] If necessary, gently warm the solution to 37°C.[8]

  • Documentation: Record your observations for each solvent, noting complete dissolution, partial dissolution, or insolubility.

Table 1: Recommended Solvents for Initial Screening
SolventClassExpected SolubilityNotes
DMSOPolar AproticHighA good starting point for most organic compounds.[8][9]
DMFPolar AproticHighSimilar to DMSO, can be a suitable alternative.[8]
EthanolPolar ProticModerate to HighMay require gentle heating.
MethanolPolar ProticModerate to HighSimilar to ethanol.
AcetonitrilePolar AproticModerateMay be useful for certain applications.
WaterPolar ProticLowThe primary challenge to overcome.[2]
Step 2: Co-Solvent Systems

If a single organic solvent is not suitable for your final application (e.g., cell-based assays), a co-solvent system can be employed. This involves dissolving the compound in a minimal amount of a suitable organic solvent and then diluting it with an aqueous buffer.

Experimental Protocol: Co-Solvent System Preparation
  • Initial Dissolution: Dissolve the 2-(4-Methylphenyl)indoline oxalate in the smallest possible volume of your chosen primary organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Aqueous Dilution: While vortexing, slowly add your aqueous buffer to the concentrated stock solution. The slow addition is crucial to prevent precipitation.

  • Observation: Monitor for any signs of precipitation (cloudiness). If precipitation occurs, you may need to adjust the ratio of the organic solvent to the aqueous buffer or try a different co-solvent.

Step 3: pH Adjustment

As discussed in the FAQs, altering the pH can be a powerful tool.

Experimental Protocol: pH-Dependent Solubility
  • Prepare a Suspension: Create a suspension of 2-(4-Methylphenyl)indoline oxalate in your desired aqueous buffer.

  • Acidic Adjustment: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise and monitor for dissolution.

  • Basic Adjustment: In a separate suspension, add a dilute base (e.g., 0.1 M NaOH) dropwise and observe any changes in solubility.

  • pH Measurement: Use a calibrated pH meter to record the pH at which dissolution occurs.

  • Compatibility Check: Ensure the final pH is compatible with your downstream experimental conditions.

Step 4: Advanced Solubilization Techniques

If the above methods are insufficient, more advanced techniques can be explored.

  • Hydrotropy: Hydrotropes are compounds that can enhance the aqueous solubility of poorly soluble substances.[10][11] Examples include sodium benzoate and niacinamide. This involves adding the hydrotropic agent to the aqueous solution before introducing the 2-(4-Methylphenyl)indoline oxalate.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Triton X-100, can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting process.

Solubility Troubleshooting Workflow start Start: Insoluble 2-(4-Methylphenyl)indoline oxalate solvent_screening Step 1: Initial Solvent Screening (DMSO, DMF, EtOH) start->solvent_screening co_solvent Step 2: Co-Solvent System (e.g., DMSO/Buffer) solvent_screening->co_solvent Soluble in Organic Solvent? success Solubilized Compound solvent_screening->success Directly Soluble in Application-Compatible Solvent ph_adjustment Step 3: pH Adjustment co_solvent->ph_adjustment Precipitates on Dilution? co_solvent->success Stable Solution Formed advanced_techniques Step 4: Advanced Techniques (Hydrotropes, Surfactants) ph_adjustment->advanced_techniques Still Insoluble? ph_adjustment->success Soluble at Compatible pH advanced_techniques->success Success failure Consult Further Technical Support advanced_techniques->failure No Success

Caption: Troubleshooting workflow for solubilizing 2-(4-Methylphenyl)indoline oxalate.

Mechanistic Insights into Solubility Enhancement

Understanding the "why" behind these techniques is crucial for effective troubleshooting.

The Role of Intermolecular Forces

Solubility is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] For 2-(4-Methylphenyl)indoline oxalate to dissolve, the energy gained from solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

How Different Techniques Work
  • Organic Solvents: Solvents like DMSO are effective because they can engage in both dipole-dipole interactions with the polar parts of the molecule and van der Waals forces with the nonpolar regions.

  • pH Adjustment: By protonating the indoline nitrogen, you introduce a formal charge, significantly increasing the polarity of the molecule and its ability to interact favorably with water through ion-dipole interactions.

  • Co-solvents: A co-solvent system modifies the overall polarity of the solvent, creating a more favorable environment for the solute to remain dissolved.

  • Hydrotropes and Surfactants: These molecules have both hydrophilic and hydrophobic regions. They can associate with the poorly soluble solute, presenting a more hydrophilic exterior to the aqueous environment.

Logical Relationship of Solubilization Strategies

The choice of solubilization strategy often depends on the specific requirements of the downstream application.

Solubilization Strategy Selection cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Secondary Strategies (if primary fails) Compound 2-(4-Methylphenyl)indoline oxalate Organic_Solvent Use Organic Solvent (DMSO, DMF) Compound->Organic_Solvent Application Downstream Application (e.g., cell assay, NMR) Application->Organic_Solvent Organic solvent compatible? Co_Solvent Use Co-Solvent System Organic_Solvent->Co_Solvent Dilution needed? pH_Adjust pH Adjustment Co_Solvent->pH_Adjust Precipitation occurs? Advanced Advanced Methods (Surfactants, etc.) pH_Adjust->Advanced Still insoluble?

Caption: Decision tree for selecting an appropriate solubilization strategy.

Conclusion

Overcoming the solubility issues of 2-(4-Methylphenyl)indoline oxalate is achievable through a systematic and informed approach. By understanding the chemical properties of the compound and applying the troubleshooting strategies outlined in this guide, researchers can successfully prepare solutions suitable for their experimental needs. Always begin with the simplest methods, such as solvent screening and the use of co-solvents, before progressing to more complex techniques like pH adjustment and the use of solubility enhancers.

References

  • Vertex AI Search. (n.d.). Indoline-2-one derivative - Solubility of Things.
  • CymitQuimica. (n.d.). CAS 496-15-1: Indoline.
  • ChemicalBook. (2026, January 13). Indoline | 496-15-1.
  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • Benchchem. (n.d.). How to increase the solubility of Flufenacet oxalate for in vitro assays.
  • MedChemExpress. (n.d.). Indoline | Indole Derivative.
  • PMC. (2021, June 26). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium.
  • ScienceDirect. (2017, April 15). Addition of calcium compounds to reduce soluble oxalate in a high oxalate food system.
  • ResearchGate. (2025, August 6). Solubility enhancement of escitalopram oxalate using hydrotrope | Request PDF.
  • ResearchGate. (2016, August 2). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate.
  • Semantic Scholar. (n.d.). SOLUBILITY ENHANCEMENT OF ESCITALOPRAM OXALATE USING HYDROTROPE.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). oxalate | Ligand page.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • MDPI. (2024, June 28). Influence of Amino Acids on Calcium Oxalate Precipitation in Systems of Different Chemical Complexity.
  • Chemical Synthesis Database. (2025, May 20). 6-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]indoline.
  • NIH. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities.
  • Chemistry LibreTexts. (2025, October 3). Chapter 13.1: Factors Affecting Solubility.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • NIH PubChem. (n.d.). 2-(4-Methylphenyl)indolizine | C15H13N | CID 346948.
  • Chem-Impex. (n.d.). 2-[4-(Trifluoromethyl)Phenyl]Morpholine Oxalate.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines.
  • PMC. (2023, August 25). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications.
  • ResearchGate. (n.d.). Oxalate solubility curves for oxalic acid concentration c = 0.1 M.
  • Google Patents. (n.d.). US5025096A - Preparation of indole and indole derivatives.
  • LookChem. (n.d.). Methyl phenyl oxalate.
  • HathiTrust. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature.
  • NIH PubChem. (n.d.). Methyl phenyl oxalate | C9H8O4 | CID 10856067.
  • Benchchem. (n.d.). 2-(4-Fluorophenyl)morpholine oxalate CAS number and molecular structure.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 2-(4-Methylphenyl)indoline Oxalate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(4-Methylphenyl)indoline oxalate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(4-Methylphenyl)indoline oxalate . Indoline derivatives and oxalate salts present unique physicochemical challenges in solution. This document provides a deep dive into the mechanistic causality of these instabilities, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure absolute data integrity in your assays.

Mechanistic Causality of Solution Instability

To troubleshoot effectively, one must understand the thermodynamic and kinetic forces acting upon the molecule in solution. Do not treat degradation as a random event; it is a highly predictable chemical evolution.

Oxidative Aromatization of the Indoline Core

The primary vector of degradation for 2-(4-Methylphenyl)indoline is aerobic oxidative dehydrogenation . Indolines possess a saturated


-hybridized C2-C3 bond and an anilinic secondary amine. Because the adjacent benzene ring provides a thermodynamic sink, the molecule acts as a reducing agent and is highly susceptible to oxidation, rapidly converting to the fully aromatic and thermodynamically stable 2-(4-Methylphenyl)indole[1].

The anilinic amino group undergoes facile oxidation to form radical intermediates, which can further degrade into colored quinoidal byproducts if over-oxidized[2]. This reaction is accelerated by dissolved molecular oxygen, ambient light (photo-oxidation), and trace transition metals in solvents.

Oxalate Counterion Dynamics and Buffer Incompatibility

While the oxalate salt (


) stabilizes the indoline in its solid state by protonating the amine, it introduces severe complications in aqueous or biological solutions. Oxalate is a potent chelator. When a stock solution is diluted into physiological buffers containing divalent cations (e.g., 

,

), the oxalate rapidly dissociates and forms insoluble metal-oxalate complexes[3]. This precipitation artificially lowers the effective concentration of your active pharmaceutical ingredient (API), leading to false negatives in biological assays. Furthermore, in strong oxidizing environments or under electrochemical stress, the oxalate itself can be oxidized to

[4].

Visual Workflows: Degradation Pathways & Troubleshooting

OxidationPathway A 2-(4-Methylphenyl)indoline (sp3 hybridized C2-C3) B Aerobic Exposure / UV Light (O2, ROS generation) A->B Dissolved O2 C Anilinic Radical Intermediate (Facile Oxidation) B->C -e-, -H+ D 2-(4-Methylphenyl)indole (Aromatized, Stable) C->D Dehydrogenation E Quinoidal Byproducts (Yellow/Brown Discoloration) C->E Over-oxidation

Mechanistic pathway of aerobic oxidation from indoline to indole and quinoidal byproducts.

Troubleshooting Start Observe Solution Anomaly Q1 Is the solution turning yellow or brown? Start->Q1 A1 Oxidative Degradation. Purge with Argon, store at -80°C. Q1->A1 Yes Q2 Is there a white precipitate upon buffer dilution? Q1->Q2 No A2 Oxalate-Metal Precipitation. Use EDTA or Ca/Mg-free buffer. Q2->A2 Yes Q3 Is HPLC showing a new late-eluting peak? Q2->Q3 No A3 Indole Formation. Quantify via Protocol 2. Q3->A3 Yes Safe Solution is Stable. Proceed with Assay. Q3->Safe No

Decision tree for diagnosing and resolving common indoline oxalate solution anomalies.

Frequently Asked Questions (FAQs)

Q1: My stock solution in DMSO turned yellow/brown after a week at 4°C. Is it still usable? A: No. The color change is a macroscopic indicator of microscopic degradation. It signifies the formation of quinoidal oxidation products and the aromatized 2-(4-Methylphenyl)indole[2]. Indolines are potent reducing agents; they must be prepared freshly or stored in single-use aliquots at -80°C under an inert atmosphere (Argon/Nitrogen) to arrest aerobic oxidation[1].

Q2: I observe a cloudy precipitate immediately when diluting my DMSO stock into Tyrode's solution or PBS with Calcium. What is happening? A: This is a counterion incompatibility, not API insolubility. The oxalate ion from your compound is reacting with divalent cations (


, 

) in the buffer to form insoluble calcium oxalate[3]. Resolution: Dilute your stock into a cation-free buffer first. If calcium is strictly required for your biological assay, you must either use a chelating agent (if assay-compatible) or custom-synthesize the free-base/hydrochloride salt form of the indoline.

Q3: How can I analytically differentiate between the intact indoline and its oxidized indole form? A: UV-Vis spectroscopy and Reverse-Phase HPLC are the gold standards. The indoline has an


 hybridized C2-C3 bond, which breaks the extended conjugation of the bicyclic system. The oxidized indole will exhibit a distinct bathochromic shift (longer wavelength absorption) due to the restoration of full aromatic conjugation. On a C18 HPLC column, the indole will elute later than the indoline due to increased planarity and hydrophobicity.

Quantitative Stability Data

To guide your experimental design, refer to the stability matrix below. This data highlights the critical need for strict environmental controls.

Solvent SystemTemperatureAtmosphereEstimated Half-Life (

)
Primary Degradation Pathway
DMSO (Anhydrous) 25°CAmbient Air< 48 hoursAerobic oxidation to Indole
DMSO (Degassed) -80°CArgon> 6 monthsNone (Stable)
Methanol 25°CAmbient Air< 72 hoursOxidation & Solvolysis
Aqueous Buffer (+Ca²⁺) 37°CAmbient Air< 2 hoursOxalate Precipitation & Oxidation
Aqueous Buffer (EDTA) 4°CNitrogen~ 7 daysSlow Oxidation

Self-Validating Experimental Protocols

Trustworthiness in science requires self-validating systems. Do not assume your solution is stable; prove it. Implement the following protocols to guarantee the integrity of 2-(4-Methylphenyl)indoline oxalate.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Eliminate dissolved oxygen and prevent photo-oxidation during stock preparation.

  • Solvent Degassing: Transfer anhydrous DMSO into a septum-sealed vial. Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes to displace dissolved

    
    .
    
  • Weighing & Dissolution: Weigh the 2-(4-Methylphenyl)indoline oxalate powder in a glove box or under an Argon blanket. Inject the degassed DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquoting: Dispense the solution into single-use, amber-glass cryogenic vials to prevent UV-induced radical formation.

  • Inert Overlay & Storage: Blanket each aliquot with Argon gas before sealing. Flash-freeze in liquid nitrogen and store at -80°C.

  • Validation Step: Reserve one aliquot immediately after preparation. Run it through Protocol 2 to establish a "Day 0" baseline chromatogram.

Protocol 2: HPLC-UV/Vis Monitoring of Indoline-to-Indole Conversion

Objective: Quantify the exact ratio of active indoline to degraded indole before running critical biological assays.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Chromatographic Conditions: Use a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm). Set the flow rate to 1.0 mL/min. Program a linear gradient from 10% B to 90% B over 15 minutes.

  • Detection: Set the Diode Array Detector (DAD) to monitor at 254 nm and 280 nm.

  • Sample Preparation: Thaw a single-use aliquot (from Protocol 1) and dilute to 100 µM in the initial mobile phase. Crucial: Analyze immediately. Do not let the diluted sample sit in the autosampler at room temperature for extended periods.

  • Analysis & Causality Check: The indoline peak will elute first. If a secondary, late-eluting peak appears with a distinct UV spectrum (bathochromic shift), this confirms oxidative aromatization to the indole. Calculate the Area Under the Curve (AUC) to determine the exact purity percentage. If purity drops below 95%, discard the batch.

References

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence Organic Letters - ACS Publications URL:[Link][1]

  • Indole, indoline derivatives, compositions comprising them and uses thereof (US9499484B2) Google Patents URL:[2]

  • Literature Review for Oxalate Oxidation Processes and Plutonium Oxalate Solubility Office of Scientific and Technical Information (OSTI) URL:[Link][3]

  • Mechanism of the dissociative electro-oxidation of oxalate in aprotic solvents SciSpace URL:[Link][4]

Sources

Troubleshooting

Side reactions in the synthesis of 2-aryl-indolines

Technical Support Center: 2-Aryl-Indoline Synthesis & Troubleshooting Welcome to the Technical Support Center for 2-aryl-indoline synthesis. This portal provides drug development professionals and synthetic chemists with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Aryl-Indoline Synthesis & Troubleshooting

Welcome to the Technical Support Center for 2-aryl-indoline synthesis. This portal provides drug development professionals and synthetic chemists with authoritative troubleshooting guides, validated Standard Operating Procedures (SOPs), and mechanistic insights to overcome common synthetic bottlenecks such as over-reduction, regioselectivity failures, and dimerization.

Diagnostic Workflow: Identifying Side Reactions

Use the diagnostic flowchart below to trace the root cause of your synthetic failures and identify the appropriate corrective methodology.

Troubleshooting Start 2-Aryl-Indoline Synthesis OverRed Issue: Over-reduction (Octahydroindoles) Start->OverRed H2 / Pd/C Regio Issue: C3-Arylation (Regioselectivity) Start->Regio Electrophilic Dimer Issue: Dimerization (Oxoindolines) Start->Dimer Cu(II) / HFIP Sol1 Photoredox Hydroarylation OverRed->Sol1 Stepwise Reduction Sol2 Radical-Polar Crossover Regio->Sol2 Steric/Electronic Control Sol3 Anaerobic Conditions & Solvent Swap Dimer->Sol3 Prevent Peroxy Species

Diagnostic flowchart for identifying and resolving 2-aryl-indoline side reactions.

Knowledge Base & Troubleshooting Guides

Q: Why does my indole reduction yield octahydroindoles instead of 2-arylindolines? A: Over-reduction is a classic failure mode when using traditional transition-metal hydrogenation (e.g., Pd/C with H


) on 2-arylindoles. The reduction of the pyrrole ring alters the electronic landscape, inadvertently lowering the activation barrier for the subsequent reduction of the fused benzene ring.
Solution: Abandon high-pressure hydrogenation in favor of a photoredox hydroarylation strategy. By utilizing a reductive radical-polar crossover mechanism, radical termination occurs via a strict stepwise reduction/protonation sequence. This highly controlled single-electron transfer (SET) bypasses the global reduction pathways, halting precisely at the dearomatized 2-arylindoline stage[1].

Q: How do I prevent C3-arylation when aiming for 2-arylindolines? A: Indoles are inherently nucleophilic at the C3 position due to their enamine-like electronic structure. Electrophilic aromatic substitution and uncontrolled radical additions will naturally favor C3. Solution: Employ a radical-polar crossover strategy using aryl radical precursors (like bromopyridines or aryl iodides) under mild photoredox conditions. The initial radical addition can be directed to C2 by utilizing specific N-protecting groups (e.g., N-Boc) that sterically shield the C3 position, followed by rapid single-electron reduction to the indolinyl anion and subsequent protonation[1].

Mechanism Indole Indole + Aryl Radical Radical C2-Aryl Indolinyl Radical Indole->Radical Radical Addition Anion Indolinyl Anion Radical->Anion Single Electron Reduction (SET) Product 2-Aryl-Indoline Anion->Product Protonation (Stepwise)

Radical-polar crossover mechanism preventing over-reduction and C3-arylation.

Q: My Cu(II)-catalyzed cyclization of 2-alkynylanilines is producing dimeric 2-indolyl-3-oxoindolines. How do I stop this? A: This dimerization is an oxygen-dependent side reaction. When 2-alkynylanilines are cyclized using Cu(II) in hexafluoroisopropanol (HFIP), the intermediate can be trapped by ambient Ongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 to form a peroxy copper species. Subsequent protonation and decomposition lead to a 2-arylindoline-3-one, which undergoes oxidative dehydrogenation and nucleophilic attack by another indole unit, forming the dimer.
Solution: Run the reaction under strictly anaerobic conditions (argon sparging) to prevent the formation of the peroxy copper species, or switch to a Bi(OTf)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

catalyst if alternative cyclization pathways are desired.

Quantitative Data: Impact of Conditions on Side Reactions

Synthesis MethodCatalyst / ReagentsTarget ProductMajor Side ReactionSide Reaction YieldTarget Yield
Direct Hydrogenation Pd/C, H

(50 psi), MeOH
2-ArylindolineOctahydroindole (Over-reduction)35 - 50%< 40%
Cu-Catalyzed Cyclization Cu(OAc)

, HFIP, Air
2-Arylindoline2-Indolyl-3-oxoindoline (Dimer)60 - 75%< 15%
Photoredox Hydroarylation Ir/Ru Photocatalyst, Amine2-ArylindolineC3-Arylindoline (Regio-error)< 5%65 - 86%
Kinetic Resolution n-BuLi, (+)-sparteineEnantioenriched 2-ArylindolineRing-opening (Elimination)< 5%~ 40% (Max 50%)

Standard Operating Procedures (SOPs)

SOP 1: Photoredox Hydroarylation of Indoles (Avoiding Over-reduction) Causality Note: This protocol uses a photocatalyst to generate an aryl radical that adds to the indole. The key to preventing over-reduction is the amine reductant, which facilitates a single-electron reduction of the intermediate radical to an anion, followed by protonation. This self-validating system ensures the reaction cannot proceed past the indoline stage[1].

  • Preparation: In an argon-filled glovebox, add the indole substrate (1.0 equiv), aryl iodide/bromide (1.5 equiv), and the photoredox catalyst (e.g., fac-Ir(ppy)

    
    , 1-2 mol%) to an oven-dried vial.
    
  • Solvent & Reductant: Add degassed solvent (e.g., acetonitrile) and a sacrificial amine reductant (e.g., DIPEA, 2.0 equiv).

  • Degassing: Seal the vial with a PTFE septum cap. Remove from the glovebox and sparge the solution with argon for an additional 10 minutes to ensure complete removal of oxygen (preventing oxidative side reactions).

  • Irradiation: Irradiate the vial with blue LEDs (450 nm) at room temperature for 16-24 hours. Maintain vigorous stirring.

  • Validation & Workup: Monitor completion via TLC or LC-MS. Quench the reaction with water, extract with EtOAc, and purify via silica gel chromatography to isolate the pure 2-arylindoline.

SOP 2: Asymmetric Kinetic Resolution of 2-Arylindolines Causality Note: Standard chiral chromatography is difficult to scale. This protocol uses a chiral base complex (n-BuLi and sparteine) that discriminates between enantiomers based on steric interactions, preferentially deprotonating one enantiomer to form a configurationally stable organolithium intermediate at -78 °C[2].

  • Protection: Ensure the 2-arylindoline is N-Boc protected.

  • Complex Formation: In a flame-dried Schlenk flask under argon, dissolve (+)-sparteine (1.2 equiv) in anhydrous toluene. Cool to -78 °C.

  • Lithiation: Dropwise add n-BuLi (1.2 equiv, hexanes solution). Stir for 30 minutes to form the chiral base complex.

  • Resolution: Slowly add a solution of the racemic N-Boc-2-arylindoline (1.0 equiv) in toluene. Stir at -78 °C for 2 hours. The chiral base selectively deprotonates one enantiomer.

  • Electrophilic Quench: Add an electrophile (e.g., MeI or TMSCl) to trap the lithiated species, forming a 2,2-disubstituted indoline.

  • Workup: Quench with saturated aqueous NH

    
    Cl. The unreacted starting material will be highly enantioenriched (up to 99% ee). Separate the 2-arylindoline from the 2,2-disubstituted byproduct via column chromatography.
    

Frequently Asked Questions (FAQs)

Q: During NMR analysis of my N-Boc-2-arylindoline, the spectra appear broadened or show multiple peaks. Is my product degrading? A: No. Variable temperature NMR and Density Functional Theory (DFT) studies confirm that the rate of N-Boc rotation is fast (


 kJ/mol at 195 K)[2]. This rapid rotamer interconversion causes peak broadening at room temperature but does not indicate degradation, nor does it negatively impact subsequent lithiation chemistry.

Q: Can I use HFIP as a solvent for Cu-catalyzed cyclizations without risking dimerization? A: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes radical and cationic intermediates, which is beneficial for cyclization. However, it also accelerates the trapping of intermediates by Ongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. If you must use HFIP, you must rigorously degas the solvent and run the reaction under a strict inert atmosphere to prevent the oxidative dimerization cascade.

Q: Why do I see ring-opening side products during the kinetic resolution of my indolines? A: Ring-opening via


-elimination can occur if the intermediate organolithium species warms up or if the electrophile coordinates strongly to the nitrogen atom. Maintain strict temperature control at -78 °C until the electrophilic quench is complete to ensure the organolithium remains configurationally stable[3].

References

  • Li, Y.; Fan, X. et al. "Selective Synthesis of 2-Indolyl-3-oxoindolines or 2-(2-Aminophenyl)quinolines through Cu(II)- or Bi(III)-Catalyzed Tunable Dimerizations of 2-Alkynylanilines." ResearchGate. URL:[Link]

  • McDaniel, K. A.; Jui, N. T. "Dearomatization through Photoredox Hydroarylation: Discovery of a Radical-Polar Crossover Strategy." Organic Letters (2021). URL:[Link]

  • Coldham, I. et al. "Asymmetric Synthesis of 2-Arylindolines and 2,2-Disubstituted Indolines by Kinetic Resolution." Chemistry – A European Journal (2021). URL:[Link]

Sources

Optimization

Technical Support Center: Reaction Optimization for Indoline Derivatives

Welcome to the Technical Support Center for Indoline Synthesis. This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indoline Synthesis. This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome bottlenecks in the catalytic synthesis and optimization of indoline scaffolds.

OptimizationWorkflow N1 1. Substrate Evaluation (Sterics & Electronics) N2 2. Catalyst Selection (Pd, Co, Ni/Photoredox) N1->N2 Define mechanism N3 3. Solvent & Temp Screen (Polarity, Coordination) N2->N3 Initial active hits N4 4. Additive Tuning (Oxidants, Bases) N3->N4 Fine-tune environment N5 5. Reaction Analysis (Yield, ee%, Selectivity) N4->N5 Run parallel screens N5->N2 Poor yield/selectivity N6 6. Scale-Up & Isolation N5->N6 Optimal conditions met

Logical workflow for optimizing catalytic indoline synthesis conditions.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization is yielding Heck-type olefin side products instead of the desired indoline. How can I improve regioselectivity? Causality & Solution: In transition-metal-catalyzed cyclizations (particularly with Palladium or Nickel), the intermediate alkyl-metal complex faces a kinetic bifurcation. It can either undergo reductive elimination to form the indoline ring or undergo


-hydride elimination to form an acyclic Heck-type product. To suppress the undesired pathway, you must accelerate the reductive elimination step.1 (using 

, an IPr ligand, and

under blue LED irradiation) effectively modulates the oxidation state of the Nickel intermediate[1]. The photoredox cycle rapidly oxidizes the Ni(II) species to a highly reactive Ni(III) intermediate, which undergoes reductive elimination much faster than

-hydride elimination, yielding the indoline product with >19:1 selectivity[1].

Q2: I am attempting a mild synthesis of indolines from carbene precursors, but I am only observing carbene dimerization. What is going wrong? Causality & Solution: Carbene dimerization occurs when the reactive carbene intermediate lacks a suitable kinetic pathway for intramolecular insertion, or when the metal center fails to stabilize the radical intermediate. To resolve this, transition to a metalloradical catalysis approach using Cobalt(II). 2

2, have a strong propensity to form radicals from carbene precursors (like o-aminobenzylidine N-tosylhydrazones)[2]. This facilitates a highly controlled 1,5-hydrogen atom transfer (1,5-HAT) mechanism, driving the intramolecular ring closure to the indoline while completely suppressing dimerization[2].

Q3: How critical is the choice of additive and temperature in Palladium-catalyzed functionalization of unactivated alkenes for indoline synthesis? Causality & Solution: Additives often act as crucial oxidants or radical mediators that maintain the catalytic cycle, while temperature dictates catalyst stability and reaction kinetics. In the3, the addition of TEMPO is mandatory for high yields[3]. Without TEMPO, the yield drops significantly due to incomplete catalyst turnover[3]. Furthermore, deviating from the optimal temperature (80°C) leads to catalyst decomposition at higher temperatures (110°C) or kinetic stalling at lower temperatures (60°C)[3].

Part 2: Quantitative Data – Condition Screening

To illustrate the profound impact of reaction parameters on indoline yield, the following table summarizes the optimization of a Palladium-catalyzed alkene functionalization workflow. Notice how the synergy between the catalyst, base, and additive dictates the success of the reaction.

Table 1: Optimization of Pd-Catalyzed Indoline Synthesis via Alkene Functionalization

EntryCatalyst (10 mol%)Base (2.0 equiv)Additive (2.0 equiv)Temp (°C)Yield (%)Causality / Observation
1ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


TEMPO8065 Optimal conditions; TEMPO facilitates turnover.
2ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


None8042Lack of oxidant stalls the catalytic cycle.
3ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


TEMPO8035Base solubility/coordination mismatch.
4ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


TEMPO80TraceInadequate ligand environment for this substrate.
5ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


TEMPO11021High temperature leads to catalyst decomposition.
6ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


TEMPO6038Insufficient thermal energy to cross activation barrier.

Part 3: Standardized Experimental Protocols

Self-Validating Protocol: Parallel Catalyst Screening for Indoline Synthesis

This protocol is designed to establish a self-validating feedback loop. By incorporating an internal standard from the beginning, researchers can accurately quantify conversion versus yield, immediately identifying if starting material is being lost to invisible side-reactions (e.g., polymerization or degradation).

Step 1: Preparation & Inert Atmosphere Setup

  • Action: Transfer all materials to a nitrogen or argon-filled glovebox.

  • Causality: 4 (e.g., Pd(0) or Ni(0) species), rendering them inactive before the cycle begins[4].

  • Action: To a series of flame-dried 2-dram reaction vials, add the indoline precursor (0.2 mmol) and a chemically inert internal standard (e.g., 1,3,5-trimethoxybenzene or dodecane, 0.1 mmol) for precise GC/LC-MS quantification.

Step 2: Catalyst and Ligand Loading

  • Action: Add the selected transition metal catalyst (e.g., 10 mol% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 15 mol% 
    
    
    
    )[1].
  • Action: If utilizing a modular system, add the corresponding ligand (e.g., 20 mol% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 16 mol% IPr)[1].
    

Step 3: Reagents and Solvent Addition

  • Action: Introduce the optimized base (e.g., 2.0 equiv ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) and any required additives (e.g., 2.0 equiv TEMPO or 1 mol%
    
    
    )[1].
  • Action: Inject the anhydrous solvent (e.g., 2.0 mL of THF/ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mixture or Acetone) to achieve the target molarity[1].
    

Step 4: Reaction Execution

  • Action: Seal the vials with PTFE-lined caps, remove them from the glovebox, and place them in a pre-heated aluminum block at the target temperature (e.g., 80°C) or under blue LED irradiation at room temperature, stirring at 800 rpm for 24-48 hours[1][3].

Step 5: Workup and Self-Validation Analysis

  • Action: Cool the reactions to room temperature. 4, eluting with ethyl acetate to remove metal particulates[4].

  • Validation Check: Analyze the crude filtrate via LC-MS or GC-MS. Compare the product peak integral against the internal standard to determine the absolute yield. Self-Correction Logic: If conversion is >95% but the absolute yield is <50%, re-evaluate the reaction for competing oligomerization or volatile side-product formation.

References

  • NIH. "Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals." National Institutes of Health. URL:[Link]

  • RSC Publishing. "Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides." Royal Society of Chemistry. URL: [Link]

  • MIT. "Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis." MIT Open Access Articles. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(4-Methylphenyl)indoline Oxalate

Critical Alerts & Immediate Actions STOP AND READ: Before handling 2-(4-Methylphenyl)indoline oxalate, review these critical stability parameters. This compound is a metastable intermediate ; its degradation is thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Alerts & Immediate Actions

STOP AND READ: Before handling 2-(4-Methylphenyl)indoline oxalate, review these critical stability parameters. This compound is a metastable intermediate ; its degradation is thermodynamically favorable.

ParameterCritical ThresholdConsequence of Failure
Oxidation Exposure to air > 30 minsIrreversible Aromatization: Converts to 2-(4-methylphenyl)indole. Sample turns yellow/brown.
Moisture RH > 40%Hydrolysis/Dissociation: Oxalate salt dissociates, accelerating oxidation of the free base.
Light UV/Visible LightPhotolytic Dehydrogenation: Catalyzes the removal of hydrogen from the C2-C3 bond.
Temperature > 25°C (Room Temp)Thermal Degradation: Accelerates all above pathways.

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to identify issues based on visual or analytical symptoms.

Symptom: Sample Discoloration (Yellowing/Browning)
  • Probable Cause: Oxidative Dehydrogenation .[1] The indoline ring (non-aromatic) has lost hydrogen to become an indole ring (aromatic). The conjugated indole system absorbs light in the visible spectrum, causing yellowing.

  • Mechanism: Air oxidation removes hydrogens from the C2 and C3 positions.

  • Corrective Action:

    • Perform HPLC/TLC to quantify the impurity (Indole derivative).

    • If purity > 90%: Recrystallize immediately (See Protocol B).

    • If purity < 90%: Discard. Purification is often cost-prohibitive compared to synthesis.

Symptom: Caking or "Wet" Appearance
  • Probable Cause: Hygroscopic Failure . The oxalate salt has absorbed atmospheric moisture.

  • Mechanism: Water disrupts the crystal lattice, potentially dissociating the acid-base pair. The free amine is significantly more prone to oxidation than the salt.

  • Corrective Action:

    • Dry under high vacuum (< 1 mbar) at ambient temperature for 4 hours.

    • Store in a desiccator with active silica gel or

      
      .
      
Symptom: Shift in Melting Point (Lower/Broader)
  • Probable Cause: Eutectic Impurity Formation . Presence of the indole derivative creates a eutectic mixture, depressing the melting point.

  • Corrective Action: Recrystallization is required.

Deep Dive: The Degradation Mechanism

To prevent degradation, one must understand the driving force. 2-(4-Methylphenyl)indoline is a dihydro-indole .

  • Thermodynamic Driver: The conversion from indoline (non-aromatic pyrrole ring) to indole (fully aromatic 10-

    
     electron system) is energetically favorable. The molecule "wants" to be an indole to gain resonance stabilization energy.
    
  • The Kinetic Barrier: The oxalate salt stabilizes the nitrogen lone pair, making it less available to initiate radical formation. However, once the salt dissociates (due to moisture) or light provides enough energy (

    
    ) to break C-H bonds, the barrier is overcome.
    
Visualization: The Oxidation Cascade

The following diagram illustrates the pathway from the stable storage form to the degraded impurity.

OxidationPathway cluster_prevention Prevention Barriers Salt 2-(4-Methylphenyl) indoline Oxalate (Storage Form) FreeBase Free Indoline (Transient) Salt->FreeBase Moisture/Hydrolysis Radical Radical Intermediate FreeBase->Radical Light (hv) / O2 Indole 2-(4-Methylphenyl) indole (Degradant) Radical->Indole -H2 (Dehydrogenation) Desiccant Desiccation Stops Hydrolysis Desiccant->Salt InertGas Argon/N2 Stops Oxidation InertGas->FreeBase AmberVial Amber Glass Stops Photolysis AmberVial->FreeBase

Caption: Figure 1.[2] The oxidative dehydrogenation pathway.[1] Moisture acts as the gateway trigger, followed by irreversible aromatization.

Validated Protocols

Protocol A: Long-Term Storage (The "Golden Standard")

Objective: Maintain purity >98% for 12+ months.

  • Container: Use amber borosilicate glass vials with PTFE-lined screw caps.

  • Atmosphere: Purge the vial with dry Argon (preferred over Nitrogen due to density) for 30 seconds before capping.

  • Secondary Containment: Place the vial inside a heat-sealable Mylar bag containing a sachet of activated silica gel and an oxygen scavenger.

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid (which causes immediate hydrolysis).

Protocol B: QC & Purity Check (HPLC)

Objective: Differentiate the Indoline (Active) from Indole (Impurity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH keeps Indoline protonated).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Expected Result:

    • Indoline (Product): Elutes earlier.[3] Because the mobile phase is acidic, the indoline nitrogen is protonated (

      
      ), making it more polar.
      
    • Indole (Impurity): Elutes later.[3] The indole nitrogen is not basic (lone pair participates in aromaticity); it remains neutral and interacts strongly with the C18 column.

Protocol C: Handling Decision Tree

Use this workflow whenever accessing the material.

HandlingWorkflow Start Access Material WarmUp Equilibrate to RT (Closed Vial) Start->WarmUp Open Open in Fume Hood WarmUp->Open Visual Visual Inspection Open->Visual White White/Off-White Crystalline Visual->White Pass Yellow Yellow/Brown or Clumped Visual->Yellow Fail Weigh Weigh Quickly (< 2 min exposure) White->Weigh Analyze Run HPLC/TLC Yellow->Analyze Purge Backfill Argon & Reseal Weigh->Purge Recryst Recrystallize (Ethanol/Ether) Analyze->Recryst Purity > 80% Discard Discard Analyze->Discard Purity < 80%

Caption: Figure 2. Operational workflow for minimizing degradation during handling.

Frequently Asked Questions (FAQ)

Q: Can I store the oxalate salt in solution? A: No. In solution, the protective crystal lattice energy is lost. The equilibrium between the indoline and dissolved oxygen is rapid. If you must store it in solution, use degassed anhydrous solvents (like DMSO or DMF), store under Argon at -80°C, and use within 24 hours.

Q: Why is the oxalate salt used instead of the free base? A: The free base of 2-(4-methylphenyl)indoline is an oil or low-melting solid that oxidizes rapidly in air. The oxalate salt forms a higher-melting crystalline solid. The protonation of the nitrogen by oxalic acid reduces the electron density of the ring, raising the activation energy required for oxidation [1].

Q: I don't have an Argon line. Is Nitrogen okay? A: Nitrogen is acceptable but less effective than Argon. Argon is heavier than air and "blankets" the solid in the vial. Nitrogen mixes with air more easily. If using Nitrogen, ensure a higher flow rate during purging.

References

  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[4]

  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis, Thieme Chemistry, 2016.
  • Sigma-Aldrich. "Safety Data Sheet: 2-(4-Methylphenyl)indole." (Used for degradation product comparison).

  • Viswanathan, R., et al. "Free Radical Mediated Oxidation of Indolines." Journal of Organic Chemistry, vol. 68, no. 12, 2003.

Sources

Optimization

Introduction: The Criticality of Indoline Salt Engineering

Technical Support Center: Refinement of Crystallization Methods for Indoline Salts Indoline (2,3-dihydro-1H-indole) scaffolds are ubiquitous in pharmaceutical development, serving as core structures for antihypertensives...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Refinement of Crystallization Methods for Indoline Salts

Indoline (2,3-dihydro-1H-indole) scaffolds are ubiquitous in pharmaceutical development, serving as core structures for antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia treatments (e.g., Silodosin). However, the free base forms of indolines are often prone to oxidation and possess poor aqueous solubility. Converting these intermediates into crystalline salts—specifically hydrochlorides, tartrates, or sulfonates—is the standard for stabilizing the API (Active Pharmaceutical Ingredient) and controlling bioavailability.

This guide addresses the specific physicochemical challenges of crystallizing indoline salts, including their tendency to "oil out" due to low melting points and the difficulty of separating enantiomers via diastereomeric salt formation.

Section 1: Troubleshooting Guide (FAQ & Root Cause Analysis)

Q1: My indoline salt is "oiling out" (phase separating) instead of crystallizing. Why is this happening, and how do I fix it?

Root Cause: Oiling out occurs when the system enters a liquid-liquid immiscibility gap before it crosses the solubility curve for crystallization.[1][2] This is common with indoline salts because their high conformational flexibility often leads to low melting points in the presence of solvent impurities.

Technical Solution:

  • Temperature Control: You are likely cooling too rapidly. The solution enters the "labile zone" (where spontaneous nucleation should occur) but hits the immiscibility gap first.

    • Correction: Implement a Linear Cooling Ramp of 0.1°C/min.

  • Solvent Dielectric Tuning: The solvent system may be too non-polar.[2]

    • Correction: If using Toluene/Heptane, switch to IPA (Isopropyl Alcohol)/Isopropyl Acetate . The higher dielectric constant of IPA stabilizes the ionic salt species, raising the energy barrier for oil formation.

  • Seeding Strategy: You are relying on spontaneous nucleation.

    • Correction: Seed the solution at the Metastable Limit (typically 2-5°C below the saturation temperature) with 0.5 wt% of pure seed crystals. This bypasses the nucleation energy barrier.

Q2: I am attempting chiral resolution of a racemic indoline using tartaric acid, but the diastereomeric excess (de) is stuck at 85%. How do I push this to >99%?

Root Cause: This is a classic "Eutectic Trap." You have likely reached the eutectic composition of the diastereomeric pair in your chosen solvent, where the solubility of the minor isomer tracks with the major isomer.

Technical Solution:

  • The "Pope-Peachey" Method: Do not use 1 equivalent of the resolving acid.

    • Correction: Use 0.5 equivalents of the chiral acid (e.g., D-Tartaric acid) and 0.5 equivalents of an achiral mineral acid (e.g., HCl). This forces the "wrong" enantiomer to stay in solution as the highly soluble HCl salt, while the "right" enantiomer precipitates as the less soluble tartrate.

  • Solvent Switch:

    • Correction: If using Ethanol (protic), switch to Acetonitrile (aprotic) . Protic solvents can participate in hydrogen bonding that competes with the salt bridge network, reducing the specificity of the chiral recognition.

Q3: My indoline hydrochloride salt crystals are hygroscopic and clumping during filtration. Is this a polymorph issue?

Root Cause: Likely yes. Indoline HCl often exhibits pseudopolymorphism (solvate formation). If crystallized from water or wet alcohols, you may have formed a channel hydrate.

Technical Solution:

  • Desolvation:

    • Correction: Switch to an anhydrous anti-solvent crystallization. Dissolve the free base in anhydrous Ethyl Acetate and introduce HCl gas or TMSCl (Trimethylsilyl chloride) and Methanol. TMSCl reacts with methanol to generate anhydrous HCl in situ, preventing hydrate formation.

Section 2: Advanced Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization of Indoline-HCl

For stabilizing oxidation-prone indoline free bases.

ParameterSpecificationRationale
Solvent (Good) Ethanol (Absolute)High solubility for free base; moderate for salt.
Anti-Solvent MTBE (Methyl tert-butyl ether)Low polarity forces ionic lattice formation.
Acid Source 4M HCl in DioxaneAnhydrous delivery prevents hydrate formation.
Temperature 50°C

0°C
Wide metastable zone width (MSZW) utilization.

Step-by-Step:

  • Dissolve 10g of Indoline free base in 50 mL Ethanol at 50°C.

  • Add 1.1 eq of 4M HCl in Dioxane dropwise over 30 minutes. Note: Solution may darken slightly due to trace oxidation; keep under

    
    .
    
  • Hold at 50°C for 30 minutes to ensure full protonation.

  • Start dosing MTBE (Anti-solvent) at a rate of 1 mL/min until slight turbidity is observed (Cloud Point).

  • Critical Step: Stop dosing. Add 50 mg of seed crystals. Hold for 1 hour to allow crystal surface growth (Ostwald Ripening).

  • Resume MTBE dosing to a final ratio of 1:3 (EtOH:MTBE).

  • Cool to 0°C over 4 hours. Filter and wash with cold MTBE.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

For separating (R)-Indoline derivatives.

Step-by-Step:

  • Screening: Prepare 0.1M solutions of racemate in MeOH, EtOH, and IPA. Add 1 eq of resolving agents: L-Tartaric acid, Dibenzoyl-L-tartaric acid, and N-Tosyl-L-phenylalanine.

  • Selection: Choose the combination yielding the solid with the highest melting point difference from the racemate.

  • Scale-Up: Dissolve 50g Racemic Indoline in 500 mL IPA at 75°C.

  • Add 0.55 eq of the selected Resolving Agent (e.g., Dibenzoyl-L-tartaric acid).

  • Cool to 60°C. Seed with pure (R)-Salt.

  • Cool to 20°C over 8 hours (very slow cooling is vital for chiral discrimination).

  • Recrystallization: If

    
    , recrystallize the wet cake from EtOH/Water (95:5). The water acts as a "structural lubricant," helping to reject the impurity from the lattice.
    

Section 3: Visualizing the Logic

Figure 1: Decision Tree for Troubleshooting Oiling Out

This diagram guides the user through the logic of distinguishing between kinetic and thermodynamic failures.

OilingOutLogic Start Problem: Oiling Out Observed CheckTemp Check Temperature Profile Start->CheckTemp FastCool Cooling Rate > 0.5°C/min? CheckTemp->FastCool Yes SlowCool Cooling Rate < 0.1°C/min CheckTemp->SlowCool No KineticIssue Kinetic Issue: System entering Labile Zone too fast FastCool->KineticIssue ThermoIssue Thermodynamic Issue: Immiscibility Gap overlap SlowCool->ThermoIssue Action1 Action: Implement Linear Cooling Ramp & Add Seed Crystals KineticIssue->Action1 SolventCheck Check Solvent Composition ThermoIssue->SolventCheck Polarity Is Solvent too Non-Polar? SolventCheck->Polarity Action2 Action: Switch to Higher Dielectric Solvent (e.g., IPA instead of Toluene) Polarity->Action2 Yes Action3 Action: Reduce Solute Concentration (Avoid Critical Point) Polarity->Action3 No

Caption: Logical workflow to diagnose and resolve liquid-liquid phase separation (oiling out) during indoline salt crystallization.

Figure 2: Chiral Resolution Workflow

Visualizing the "Pope-Peachey" approach for maximizing yield.

ResolutionWorkflow Racemate Racemic Indoline (Free Base) Mix Add 0.5 eq Chiral Acid + 0.5 eq HCl Racemate->Mix Equilibrium Solution Equilibrium Mix->Equilibrium SolidPhase Solid Phase: (R)-Indoline-Chiral Acid Salt Equilibrium->SolidPhase Precipitation LiquidPhase Mother Liquor: (S)-Indoline-HCl Salt Equilibrium->LiquidPhase Remains Soluble Recryst Recrystallization (EtOH/Water) SolidPhase->Recryst If de < 98% Recovery Basify & Recover (S)-Enantiomer LiquidPhase->Recovery FinalProd Pure (R)-Salt >99% de Recryst->FinalProd

Caption: The "Pope-Peachey" resolution method utilizing half-equivalents of resolving agent to force high-efficiency separation.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[3] (Defines the theoretical basis for the "Pope-Peachey" method and dielectric constant switching).

  • Kim, S. J. (2025).[4] Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.[4][5][6] Molecules, 30(11), 2327.[4] [Link] (Provides industrial context for impurity rejection in indole/indoline scaffolds).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link] (Authoritative source on the thermodynamics of liquid-liquid phase separation).

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link] (Case study on solvent screening for indoline-like chiral amines).

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Addressing Regio- and Stereoselectivity in Indoline Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complex yet rewarding landscape of indol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complex yet rewarding landscape of indoline synthesis. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. However, constructing this motif with precise control over substituent placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) remains a significant synthetic challenge.

As Senior Application Scientists, we understand that achieving high selectivity is often an iterative process of optimization and troubleshooting. This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to diagnose and solve common issues encountered in the lab. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and supported by authoritative literature.

Section 1: Troubleshooting Regioselectivity in Indoline Construction

Controlling where substituents are placed on the indoline core is fundamental to accessing the desired target molecule. The most common challenge is differentiating between the C2 and C3 positions, as both are often reactive.

FAQ 1.1: My reaction is producing a mixture of C2 and C3-functionalized products. How can I enforce regioselectivity?

Answer: Achieving regiocontrol in indole or indoline functionalization is a classic challenge that hinges on manipulating the subtle electronic and steric differences between the C2 and C3 positions. The outcome is often dictated by a complex interplay of factors, and a systematic approach to optimization is key.

  • Mechanism as a Guide: The inherent mechanism of your chosen reaction is the primary determinant of regioselectivity. For instance, electrophilic substitution on an indole precursor typically favors the electron-rich C3 position. In contrast, some palladium-catalyzed C-H activation reactions can be guided to the C2 position through the use of specific directing groups or ligands that alter the selectivity-determining step.[1]

  • N-Protecting/Directing Groups: The substituent on the indoline nitrogen is not merely a placeholder; it is a powerful control element. Bulky protecting groups (e.g., -SO₂Ar, -P(O)tBu₂) can sterically block the C2 position, thereby directing incoming reagents to C3. Conversely, certain groups can act as directing groups in metal-catalyzed C-H functionalization, forcing the catalyst into proximity with the C2-H bond.

  • Catalyst and Ligand System: In transition-metal catalysis, the ligand sphere around the metal center is critical. The development of specialized ligands, such as sulfoxide-2-hydroxypyridine (SOHP) ligands in Pd(II)-catalyzed Heck reactions, has enabled a switch in regioselectivity from the kinetically favored C3 to the thermodynamically favored C2 position.[1] This demonstrates that ligand choice can fundamentally alter the reaction pathway.

  • Solvent Effects: The reaction solvent can dramatically influence regioselectivity. For example, in certain copper-catalyzed arylations, the use of a coordinating solvent like THF can inhibit a C3-to-C2 aryl migration that occurs in a non-coordinating solvent like toluene.[2] This is because the solvent can interact with key intermediates or catalysts, altering their reactivity.

Troubleshooting Guide 1.2: Issue - Poor Regioselectivity in Annulation Reactions

This guide addresses intramolecular cyclization reactions where an aniline derivative closes to form the indoline ring, a common strategy that can face regiochemical ambiguity.

Problem Potential Causes Proposed Solutions & Rationale
Mixture of 5- and 7-substituted indolines from a meta-substituted aniline. 1. Insufficient Electronic Bias: The electronic directing effects of the substituent on the aniline are weak or ambiguous. 2. Steric Competition: The[3][3]-sigmatropic rearrangement (a key step in methods like the Fischer indole synthesis) is sensitive to sterics at both potential cyclization sites.[4][5]1. Modify the Substrate: Introduce a strongly electron-donating or -withdrawing group to create a more significant electronic bias and favor cyclization at a single position. 2. Alter the Catalyst: In acid-catalyzed reactions, switching from a Brønsted acid (e.g., PPA) to a Lewis acid (e.g., ZnCl₂) can change the nature of the intermediates and influence the regiochemical outcome.[6] 3. Optimize Temperature: Lowering the reaction temperature may favor the thermodynamically more stable regioisomer by allowing the reaction to proceed under equilibrium control.
Undesired C3-alkylation instead of N-alkylation. 1. Ambident Nucleophilicity: The deprotonated indoline (indolide) anion has significant electron density on both the nitrogen and the C3 carbon.[7] 2. Hard/Soft Acid/Base Mismatch: The choice of electrophile and counter-ion can influence the site of attack.1. Change the Base/Solvent System: Using a strong base like NaH in a polar aprotic solvent like DMF typically favors N-alkylation. The sodium cation coordinates strongly to the nitrogen, making it the more likely site of reaction. 2. Modify the Electrophile: Harder electrophiles (e.g., methyl sulfate) tend to react at the harder nitrogen atom, while softer electrophiles might show increased C3-alkylation. 3. Use a Catalytic Approach: Iridium-catalyzed dehydrogenative N-alkylation provides a regioselective route to N-alkylated indolines.[8][9]

Section 2: Achieving Diastereoselectivity in Substituted Indolines

When creating multiple stereocenters, controlling their relative orientation (diastereoselectivity) is paramount. This is especially true for 2,3-disubstituted indolines, where both cis and trans isomers are possible.

FAQ 2.1: How can I selectively synthesize one diastereomer (cis or trans) of a 2,3-disubstituted indoline?

Answer: Controlling diastereoselectivity involves directing the approach of a reactant to one face of a molecule over the other. This is achieved by manipulating the steric and electronic environment of the transition state.

  • Catalyst-Controlled Reactions: This is one of the most powerful strategies. For instance, a highly diastereo- and enantioselective copper(I) hydride (CuH)-catalyzed method has been developed specifically for the synthesis of cis-2,3-disubstituted indolines.[10] The chiral ligand on the copper catalyst creates a constrained three-dimensional pocket that forces the substrate to adopt a specific conformation during the key bond-forming step, leading to the cis product.

  • Substrate-Directed Cyclizations: The stereochemistry of the final product can be set by the geometry of the starting material. An organocatalytic intramolecular Michael addition, for example, can produce either cis or trans indolines with high diastereoselectivity depending on the geometry (E/Z) of the Michael acceptor in the acyclic precursor.[11]

  • Annulation Strategies: Stepwise ring-forming reactions can offer excellent diastereocontrol. A [4+1] annulation of in situ generated p-quinone methides has been shown to produce 3-aryl-substituted indolines with high diastereoselectivity.[12] Similarly, rhodium-catalyzed reactions of ortho-vinylanilines with iminocarbenes afford cis-diastereomers through a well-organized transition state.[13]

Troubleshooting Workflow for Poor Diastereoselectivity

Below is a systematic workflow for diagnosing and improving a reaction that is producing an undesirable mixture of diastereomers.

G start Problem: Low Diastereomeric Ratio (dr) check_temp Is the reaction run at elevated temperature? start->check_temp lower_temp Action: Lower the reaction temperature (-78 to 0 °C). Rationale: Favors the transition state with the lowest activation energy. check_temp->lower_temp Yes check_catalyst Does the reaction use a catalyst? check_temp->check_catalyst No lower_temp->check_catalyst screen_ligands Action: Screen bulkier/more rigid ligands. Rationale: Creates a more defined and sterically hindered transition state. check_catalyst->screen_ligands Yes no_catalyst Consider a catalyst-controlled strategy. check_catalyst->no_catalyst No check_solvent Is the solvent non-coordinating? screen_ligands->check_solvent reassess Re-evaluate substrate design or synthetic route. no_catalyst->reassess screen_solvents Action: Screen solvents of varying polarity and coordinating ability. Rationale: Solvent can influence transition state geometry and stability. check_solvent->screen_solvents Yes check_solvent->reassess No screen_solvents->reassess

Caption: Troubleshooting workflow for low diastereoselectivity.

Section 3: Enforcing Enantioselectivity for Chiral Indolines

The synthesis of a single enantiomer is often the ultimate goal, particularly in drug development. This requires the use of chiral information to influence the reaction pathway.

FAQ 3.1: What are the state-of-the-art methods for synthesizing enantiomerically enriched indolines?

Answer: Asymmetric catalysis is the cornerstone of modern enantioselective synthesis, allowing a small amount of a chiral catalyst to generate large quantities of a chiral product.

  • Asymmetric Hydrogenation of Indoles: This is a highly atom-economical and direct approach. Chiral transition metal complexes (using Rhodium, Ruthenium, Iridium, or Palladium) with chiral phosphine ligands can hydrogenate the C2=C3 double bond of an N-protected or unprotected indole with exceptional enantioselectivity (up to 99% ee).[14][15] One-pot procedures that generate the indole in situ followed by asymmetric hydrogenation are particularly efficient.[14][16]

  • Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful metal-free catalysts. They can activate 3H-indoles for transfer hydrogenation using a Hantzsch ester as the hydrogen source, affording optically active indolines with high enantioselectivity under mild conditions.[17][18]

  • Asymmetric C-H Functionalization: Directly forming a C-C or C-N bond at a prochiral C-H position is a highly advanced strategy. Palladium-catalyzed enantioselective C(sp³)–H functionalization has been achieved using novel chiral monodentate phosphine ligands in combination with bulky carboxylic acid co-catalysts.[19] This method builds the indoline ring and sets the stereocenter simultaneously.

  • Organocatalysis: Chiral small molecules, such as primary amines derived from cinchona alkaloids, can catalyze reactions like intramolecular Michael additions to produce highly enantioenriched 2,3-disubstituted indolines.[11]

Simplified Catalytic Cycle for Asymmetric Hydrogenation

This diagram illustrates the key steps in a typical metal-catalyzed asymmetric hydrogenation of an indole, highlighting the role of the chiral ligand in controlling the stereochemical outcome.

G cluster_0 Catalytic Cycle A [M(L*)] Active Catalyst B Substrate Coordination (Indole) A->B C Oxidative Addition of H₂ B->C D Migratory Insertion (Enantio-determining Step) C->D Face-selective E Reductive Elimination D->E E->A Product Release (Chiral Indoline) L Chiral Ligand (L*) L->A Controls 3D environment

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of an in situ Generated Indole

This protocol is adapted from a highly efficient one-pot procedure for synthesizing chiral 2-substituted indolines.[14][16]

Materials:

  • Starting material: tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate

  • Catalyst precursor: [Pd(allyl)Cl]₂

  • Ligand: (R)-Segphos or similar chiral bisphosphine ligand

  • Acid: Trifluoroacetic acid (TFA) or another strong Brønsted acid

  • Solvent: Toluene/Trifluoroethanol (TFE) mixture

  • Hydrogen source: High-purity H₂ gas

Procedure:

  • Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add the starting carbamate (1.0 eq), [Pd(allyl)Cl]₂ (e.g., 1 mol%), and the chiral ligand (e.g., 2.2 mol%).

  • Inert Atmosphere: Seal the reactor and purge thoroughly with argon or nitrogen gas (3 cycles).

  • Solvent and Additive Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Toluene/TFE) and the Brønsted acid (e.g., TFA, 20 mol%).

  • Pressurization and Reaction: Seal the autoclave completely. Pressurize with hydrogen gas to the desired pressure (e.g., 700 psi). Heat the reaction to the optimized temperature (e.g., 70 °C) and stir vigorously for the required time (e.g., 24 hours).

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC.

Troubleshooting Low Enantioselectivity (ee):

Observation Potential Cause Corrective Action
Low ee (<80%) 1. Suboptimal Ligand: The chosen ligand may not be suitable for the substrate. 2. Incorrect Acid Additive: The Brønsted acid is crucial for both indole formation and the hydrogenation step.[14] 3. Solvent Effects: The solvent can influence catalyst conformation and activity.1. Screen Ligands: Test a panel of different chiral phosphine ligands. 2. Optimize Acid: Vary the type and loading of the Brønsted acid. 3. Screen Solvents: Evaluate different solvent systems or ratios.
Good ee, but low conversion 1. Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur, amines) can deactivate the palladium catalyst. 2. Insufficient Pressure/Temperature: The reaction may be kinetically slow under the current conditions.1. Purify Reagents: Ensure all starting materials and solvents are of high purity and rigorously degassed. 2. Increase Pressure/Temperature: Systematically increase the hydrogen pressure and/or reaction temperature. Monitor for any decrease in ee at higher temperatures.

References

  • Zhang, X. et al. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers.
  • Zhang, X. et al. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers (RSC Publishing).
  • Li, Y. et al. (2019). Diastereoselective construction of 3-aryl-substituted indolines via annulation of in situ generated p-quinone methides. Organic & Biomolecular Chemistry.
  • Wang, Y. et al. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Publishing.
  • Rueping, M. et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters.
  • Various Authors. Synthesis of indolines. Organic Chemistry Portal.
  • BenchChem. Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity. BenchChem.
  • Reddy, R. et al. (2016). Rhodium catalyzed diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines. PMC.
  • Ascic, E. & Buchwald, S. L. (2015). Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines. PMC.
  • Saget, T. et al. (2012). Asymmetric Synthesis of Indolines by Pd-Catalyzed C(sp3)–H Activation.
  • Various Authors. Synthesis and Chemistry of Indole. Unknown Source.
  • Rueping, M. et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Chemistry Portal.
  • Various Authors. (2020).
  • Wikipedia. Fischer indole synthesis. Wikipedia.
  • Various Authors. Synthesis of indoles. Organic Chemistry Portal.
  • Wang, Y. et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. RSC Publishing.
  • Liu, W. et al. Solvent-Controlled Regioselective Arylation of Indoles and Mechanistic Explorations. Organic Chemistry Frontiers (RSC Publishing).
  • Valdenebro, L. et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.

Sources

Optimization

Enhancing the biological activity of substituted indolines

Welcome to the Technical Support Center for Indoline Scaffold Optimization . As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists who face bottlenecks when working with nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indoline Scaffold Optimization . As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists who face bottlenecks when working with nitrogen-containing heterocycles. Indoline structures are ubiquitous in natural products and are increasingly exploited as the foundational backbone for novel anticancer, antibacterial, and anti-inflammatory drugs[1].

However, translating a basic indoline scaffold into a highly active biological agent requires precise structural modification (such as N1, C2, or C5 substitutions) and rigorous assay validation. This guide bypasses generic advice to dissect the causality behind common experimental failures, providing you with field-proven, self-validating protocols to enhance the biological activity of your substituted indolines.

Strategic Workflow for Indoline Optimization

IndolineWorkflow A Base Indoline Scaffold B Targeted Substitution (N1, C2, C3, C5) A->B Design C Purification & Stereo-resolution B->C Isolate D Biological Screening (Antioxidant, Anticancer) C->D Test E SAR Analysis & Optimization D->E Evaluate E->B Refine

Caption: Workflow for optimizing the biological activity of substituted indolines.

Troubleshooting Guide: Chemical Synthesis & Scaffold Modification

Q: Why do my indoline derivatives spontaneously oxidize back to indoles during C-H functionalization? Causality: Indolines are inherently electron-rich and highly susceptible to oxidative dehydrogenation. This is especially problematic under aerobic conditions or in the presence of transition metal catalysts (like Palladium), which facilitate rapid


-hydride elimination.
Solution:  If your goal is to synthesize 2-arylindoles, you can actually leverage this mechanism via a one-step Pd-catalyzed oxidative dehydrogenation/arylation protocol[2]. However, to maintain the sp3 hybridized indoline core during functionalization, you must reduce the electron density of the nitrogen lone pair. Protect the N1 position with an electron-withdrawing group (e.g., Boc or Tosyl) prior to C-H activation, and ensure all reactions are degassed and run under strict Argon.

Q: Why are traditional reduction methods (NaBH3CN/AcOH or Mg/MeOH) degrading my ester functional groups during the indole-to-indoline conversion? Causality: Hydride reducing agents and dissolving metal reductions often require harsh acidic conditions or generate highly reactive intermediates that indiscriminately attack sensitive moieties like esters, amides, or halogens. Solution: Transition to a mild, Palladium-catalyzed reduction using Polymethylhydrosiloxane (PMHS). PMHS is a safe, air-stable siloxane reducing agent. When combined with 10% Pd(OH)₂/C at room temperature, it selectively reduces the pyrrole ring of N-Boc indoles to indolines in 5–15 minutes, leaving ester functionalities completely intact[3].

Troubleshooting Guide: Biological Screening & Assay Optimization

Q: Why am I seeing high background noise and inconsistent IC50 values in my RAW264.7 macrophage anti-inflammatory assays? Causality: Substituted indolines—particularly those with free N1 amines or phenolic substituents—can act as Pan-Assay Interference Compounds (PAINS) or redox cyclers. In cell-based assays, they may directly scavenge reactive oxygen species (ROS) in the media rather than actively modulating intracellular inflammatory signaling pathways. Solution: Implement a cell-free DPPH or ABTS radical scavenging counter-assay. If your compound exhibits massive direct antioxidant activity, the apparent "anti-inflammatory" effect (e.g., reduction in H₂O₂-induced cytotoxicity) is likely a chemical artifact rather than target-specific biological activity. True highly potent derivatives (e.g., N1-ester/amide substituted indolines) should protect macrophages and prevent LPS-induced elevation of NO, TNF-


, and IL-6 at concentrations as low as 1 pM to 1 nM[4].

Mechanism LPS LPS Stimulation Macrophage RAW264.7 Macrophage LPS->Macrophage Activates ROS ROS / NO Production Macrophage->ROS Induces Cytokines TNF-α & IL-6 Elevation Macrophage->Cytokines Secretes Indoline Substituted Indoline (N1-Alkyl/Amide) Indoline->ROS Scavenges Indoline->Cytokines Downregulates

Caption: Mechanism of substituted indolines in mitigating LPS-induced inflammation.

Quantitative Data: Structure-Activity Benchmarks

To effectively benchmark your synthesized compounds, compare your biological screening results against established literature standards for indoline derivatives.

Scaffold ModificationPrimary Biological Target / AssayObserved Activity (IC50 / Effective Dose)Key Advantage
N1-Alkyl/Amide Substitution RAW264.7 Macrophages (LPS-induced TNF-

/IL-6)
1 pM – 1 nM100x more potent anti-inflammatory activity than unsubstituted indoline[4].
C2-Aryl Substitution MCF-7 Breast Cancer Cells (Proliferation)13.2

M
Enhanced lipophilicity and target binding for anticancer applications[5].
N-Boc Protected Indoline Synthetic IntermediateN/A (Yield: >90%)Prevents over-oxidation during downstream functionalization[3].

Standard Operating Procedures (SOPs)

Protocol 1: Mild Palladium-Catalyzed Reduction of Indoles to Indolines[3]

This protocol ensures the preservation of sensitive functional groups during scaffold saturation.

  • Setup: In an oven-dried round-bottom flask, dissolve the N-(tert-Butoxycarbonyl)indole (1.0 mmol) in anhydrous ethanol (5.0 mL).

  • Catalyst Addition: Add 10% Pd(OH)₂/C (0.05 mmol, 5 mol%) to the solution under an Argon atmosphere.

  • Reduction: Slowly add Polymethylhydrosiloxane (PMHS) (3.0 mmol) dropwise via syringe at room temperature. Stir the mixture for 5–15 minutes.

  • Self-Validating Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 20% EtOAc/Hexane. The reaction is validated as complete when the UV-active indole spot entirely disappears, replaced by a highly fluorescent indoline spot under 254 nm UV light.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Palladium catalyst. Wash the pad with ethyl acetate (15 mL). Concentrate the filtrate under reduced pressure to yield the pure N-Boc indoline.

Protocol 2: In Vitro Anti-inflammatory Screening (RAW264.7 Macrophages)[4]

This protocol isolates true biological activity from chemical redox interference.

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Treatment: Pre-treat the cells with the substituted indoline derivatives (concentrations ranging from 1 pM to 1

    
    M, dissolved in max 0.1% DMSO) for 1 hour.
    
  • Stimulation: Induce inflammation by adding LPS (1

    
    g/mL) to each well. Incubate for an additional 24 hours.
    
  • Self-Validating Check: Include a positive control well treated with Dexamethasone (5.6

    
    mol/kg equivalent). The assay is only valid if the positive control demonstrates a >80% reduction in LPS-induced TNF-
    
    
    
    elevation compared to the vehicle control.
  • Quantification: Collect the supernatant and quantify NO production using the Griess reagent assay. Quantify TNF-

    
     and IL-6 levels using standard ELISA kits.
    

References

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation RSC Publishing URL:[Link]

  • Development and Application of Indolines in Pharmaceuticals ChemistryOpen (PubMed) URL:[Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells ACS Omega URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-Methylphenyl)indoline Oxalate vs. Alternative Indoline Derivatives: A Comprehensive Comparison Guide

As drug discovery pipelines increasingly rely on privileged nitrogen-containing heterocycles, the indoline (2,3-dihydroindole) core has emerged as a critical pharmacophore for developing anticancer, antimicrobial, and an...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on privileged nitrogen-containing heterocycles, the indoline (2,3-dihydroindole) core has emerged as a critical pharmacophore for developing anticancer, antimicrobial, and anti-inflammatory agents[1],. Among the myriad of available building blocks, 2-(4-Methylphenyl)indoline oxalate (CAS 1177357-38-8) offers a unique combination of structural pre-organization and shelf stability.

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, synthetic utility, and biological application potential of 2-(4-Methylphenyl)indoline oxalate against other common indoline derivatives, such as 2-phenylindoline and indoline-2-carboxylic acid.

Structural and Physicochemical Profiling

The biological activity of indoline derivatives is heavily dictated by the substituents on the pyrrolidine ring[2]. The presence of a 2-aryl group introduces a bulky, lipophilic vector that is highly effective at occupying hydrophobic pockets in target proteins, such as NF-κB or aromatase[3].

The p-Methyl Advantage

Compared to the unsubstituted 2-phenylindoline, the addition of a para-methyl group in 2-(4-Methylphenyl)indoline provides two distinct advantages:

  • Enhanced Lipophilicity: The inductive (+I) effect of the methyl group slightly increases the overall LogP of the scaffold, which can improve membrane permeability and enhance π-π or CH-π interactions within hydrophobic binding sites[2].

  • Metabolic Shielding: The para position of a phenyl ring is a notorious "soft spot" for cytochrome P450-mediated oxidation. The methyl group blocks this position, potentially improving the pharmacokinetic half-life of downstream drug candidates.

The Oxalate Salt Rationale

Free indolines are highly susceptible to auto-oxidation, rapidly converting to their corresponding aromatic indoles upon exposure to air and light. By formulating 2-(4-Methylphenyl)indoline as an oxalate salt , the nucleophilic lone pair on the nitrogen is protonated. This drastically reduces the electron density of the bicyclic system, shutting down the oxidative pathway and ensuring long-term shelf stability[4].

Quantitative Comparison

Table 1: Physicochemical and Structural Comparison

ScaffoldSalt FormC2-SubstitutionLipophilicity (LogP Trend)Primary Synthetic Application
2-(4-Methylphenyl)indoline Oxalatep-TolylHighHydrophobic pocket targeting (e.g., Kinases, NF-κB)
2-Phenylindoline Free BasePhenylModerateGeneral 2-aryl derivatization
Indoline-2-carboxylic acid Free BaseCarboxylic AcidLow (Polar)ACE inhibitors (e.g., Perindopril synthesis)
5-Nitroindoline Free BaseNoneModerateElectron-deficient core modifications

Mechanistic & Biological Application (E-E-A-T)

In our laboratories, we frequently utilize 2-arylindolines as starting points for library generation. The secondary amine (NH) of the indoline core serves as the primary vector for diversification via N-alkylation or N-acylation[3].

When designing inhibitors, the 2-(4-methylphenyl) group acts as an anchor. For instance, in the development of antimicrobial or anticancer agents, the spatial orientation of the 2-aryl group relative to the N-substituent dictates target affinity[5],[6].

G A 2-(4-Methylphenyl)indoline Core B p-Methyl Group (Lipophilic Vector) A->B Structural Feature C Indoline NH (H-Bond Donor / Nu:) A->C Reactive Site D Hydrophobic Pocket Binding (e.g., NF-κB) B->D Enhances Target Affinity E N-Derivatization (Acylation/Alkylation) C->E Synthetic Diversification E->D Modulates Bioavailability

Figure 1: SAR logic for 2-(4-Methylphenyl)indoline derivatives in drug design.

Comparative Performance & Reactivity Matrix

When selecting an indoline building block, scientists must balance reactivity with stability. The steric hindrance introduced by the 2-aryl group in 2-(4-Methylphenyl)indoline slightly reduces the nucleophilicity of the nitrogen compared to unsubstituted indolines, requiring optimized coupling conditions.

Table 2: Experimental Performance Matrix

Parameter2-(4-Methylphenyl)indoline oxalate2-Phenylindoline (Free Base)5-Nitroindoline
Shelf Stability (Air) Excellent (>12 months)Poor (Requires inert atm)Good (Deactivated ring)
Nucleophilicity of NH Moderate (Sterically hindered)Moderate (Sterically hindered)Low (Electron-withdrawn)
Oxidation Liability Low (Protected as salt)High (Rapid aromatization)Low
Solubility (Organic) Poor (Requires freebasing)Excellent (DCM, THF)Moderate

Self-Validating Experimental Protocol: N-Acylation

To utilize 2-(4-Methylphenyl)indoline oxalate in a synthetic workflow, the salt must first be dissociated. The causality behind this protocol is critical: strong bases (like NaOH) or elevated temperatures will trigger the oxidative aromatization of the indoline to the indole. Therefore, we employ a mild, biphasic neutralization system.

Step-by-Step Methodology: N-Acylation of 2-(4-Methylphenyl)indoline

Phase 1: Salt Dissociation (Freebasing)

  • Suspend 1.0 equivalent of 2-(4-Methylphenyl)indoline oxalate in dichloromethane (DCM) (10 mL/mmol).

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is a mild base that neutralizes the oxalic acid without promoting oxidative degradation.

  • Stir vigorously for 15 minutes at room temperature. The biphasic system acts as a self-validating purification step: the water-soluble sodium oxalate partitions into the aqueous layer, while the liberated, lipophilic free base immediately solvates into the DCM layer, protecting it from atmospheric oxygen.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter. Proceed immediately to Phase 2 to prevent auto-oxidation.

Phase 2: N-Acylation 5. Cool the DCM solution containing the free base to 0°C under an argon atmosphere. 6. Add 1.5 equivalents of triethylamine (Et₃N) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). 7. Dropwise add 1.1 equivalents of the desired electrophile (e.g., substituted benzoyl chloride).

  • Causality: The 0°C temperature controls the exothermic reaction and suppresses side reactions driven by the steric bulk of the 2-(4-methylphenyl) group.
  • Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the N-acyl derivative ready for biological screening[3].

    Workflow Step1 Step 1: Salt Dissociation (NaHCO3 / DCM) Step2 Step 2: N-Acylation (R-COCl, Et3N, 0°C) Step1->Step2 Step3 Step 3: Aqueous Workup (NH4Cl wash, Na2SO4) Step2->Step3 Step4 Step 4: Purification (Silica Gel Chromatography) Step3->Step4 Step5 Step 5: in vitro Screening (e.g., Antimicrobial/Kinase) Step4->Step5

    Figure 2: Standardized workflow for the N-derivatization of indoline oxalate salts.

Conclusion

While unsubstituted indolines and indoline-2-carboxylic acids serve well for general library synthesis and specific polar targets, 2-(4-Methylphenyl)indoline oxalate provides a highly stable, pre-organized lipophilic scaffold. Its para-methyl group not only enhances binding in hydrophobic target pockets but also shields the molecule from primary metabolic oxidation. By utilizing the mild, biphasic freebasing protocol outlined above, researchers can bypass the inherent instability of 2-arylindolines and seamlessly integrate this powerful pharmacophore into their drug discovery pipelines.

References

1.[4] MolCore. 1177357-38-8 | 2-(p-Tolyl)indoline oxalate. Retrieved from: 2.[2] National Institutes of Health (PMC). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. Retrieved from: 3.[1] ResearchGate. Development and Application of Indolines in Pharmaceuticals. Retrieved from: 4.[5] International Journal of Innovative Research in Technology (IJIRT). A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. Retrieved from: 5.[3] National Institutes of Health (PMC). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Retrieved from: 6.[6] ResearchGate. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. Retrieved from:

Sources

Comparative

Comparative Technical Guide: 2-(4-Methylphenyl)indoline – Oxalate Salt vs. Free Base

[1] Executive Summary: The Stability-Utility Trade-off In the development of indole-based therapeutics and functional dyes, 2-(4-Methylphenyl)indoline serves as a critical intermediate. However, its handling is often com...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Stability-Utility Trade-off

In the development of indole-based therapeutics and functional dyes, 2-(4-Methylphenyl)indoline serves as a critical intermediate. However, its handling is often complicated by the physicochemical limitations of its Free Base form, which is prone to oxidative dehydrogenation (reverting to the indole) and often presents as a viscous oil or low-melting solid.

The Oxalate Salt variant is not merely a storage form; it is a purification vehicle . This guide argues that while the Free Base is the reactive species required for downstream cross-coupling or functionalization, the Oxalate salt is the superior candidate for storage, transport, and quantitative handling due to its enhanced crystallinity and oxidation resistance.

Quick Comparison Matrix
FeatureFree Base (FB)Oxalate Salt (OX)
Physical State Viscous Oil / Waxy SolidCrystalline Solid
Oxidation Stability Low (Prone to aromatization)High (N-protonation protects LP)
Hygroscopicity LowLow to Moderate
Primary Utility Active Reagent (Nucleophile)Storage / Purification Standard
Solubility DCM, Toluene, EtOAcMeOH, DMSO, Water (Hot)

Chemical Profile & Mechanistic Insight[1][2][3]

To understand the performance difference, one must look at the electronic environment of the indoline nitrogen.

Structural Causality[1]
  • Free Base: The nitrogen lone pair in the indoline ring is

    
     hybridized but capable of donating electron density into the benzene ring. This electron-rich nature makes it susceptible to oxidative dehydrogenation  to form the fully aromatic (and thermodynamically stable) 2-(4-Methylphenyl)indole.
    
  • Oxalate Salt: Protonation of the nitrogen by oxalic acid ties up the lone pair. This raises the activation energy required for oxidation, effectively "locking" the molecule in its reduced indoline state during storage.

Visualization: Stability Mechanism

The following diagram illustrates the oxidative vulnerability of the free base and how salt formation mitigates this.

StabilityMechanism cluster_0 Free Base (Vulnerable) cluster_1 Oxalate Salt (Protected) FB Indoline Free Base (Active Lone Pair) Oxidation Oxidation (Air/Light) - 2H FB->Oxidation Salt Indoline Oxalate Salt (Protonated Nitrogen) FB->Salt Salt Formation Indole Impurity: 2-(4-Methylphenyl)indole (Aromatized) Oxidation->Indole Oxalic Oxalic Acid Oxalic->Salt Stable Storage Stable (High Activation Energy for Ox) Salt->Stable

Figure 1: Mechanistic pathway showing the stabilization of the indoline core via salt formation, preventing spontaneous aromatization.

Physicochemical Performance Analysis

Solubility Profile

The choice of solvent is critical when switching between forms. The Oxalate is a polar salt and will crash out of non-polar solvents, a property utilized for purification.

SolventFree Base SolubilityOxalate Salt SolubilityApplication Note
Dichloromethane (DCM) High LowUse DCM to extract Free Base after neutralizing the salt.
Methanol (MeOH) HighModerate/High Ideal solvent for salt formation/crystallization.[1]
Diethyl Ether / Hexanes ModerateInsoluble Anti-solvent used to precipitate the Oxalate salt.
Water InsolubleLow (Cold) / High (Hot)Oxalate may be recrystallized from hot water/alcohol mixes.[1]
Crystallinity & Handling[1]
  • The "Oil" Problem: Many 2-arylindolines are oils or amorphous solids at room temperature. This leads to handling errors (weighing difficulties) and surface area exposure that accelerates degradation.[1]

  • The "Crystal" Solution: The oxalate salt typically forms well-defined needles or prisms. This allows for:

    • Precise Stoichiometry: Weighing a dry crystal is more accurate than pipetting a viscous oil.[1]

    • Impurity Rejection: The crystal lattice tends to exclude impurities (like unreacted starting materials or the oxidized indole), acting as a purification step.

Experimental Protocols

These protocols are designed to be self-validating . If the physical state change (Oil


 Solid) does not occur, the purity of the starting material is suspect.
Protocol A: "The Oxalate Crash" (Purification & Storage)

Use this protocol to stabilize crude 2-(4-Methylphenyl)indoline.

  • Dissolution: Dissolve 10 mmol of crude Free Base (oil) in a minimum amount of warm Methanol (approx. 5-10 mL).

  • Acid Preparation: In a separate flask, dissolve 10.5 mmol (1.05 eq) of Oxalic Acid Dihydrate in warm Methanol.

  • Precipitation: Slowly add the acid solution to the amine solution with vigorous stirring.

    • Observation: The solution may warm slightly (exothermic). A white to off-white precipitate should begin to form within minutes.

  • Crystallization: Cool the mixture to 0°C for 2 hours.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold Diethyl Ether (to remove non-polar impurities).

  • Validation: Check melting point. A sharp melting point indicates high purity.[1] Store in a desiccator.

Protocol B: "Freebasing" (Recovery for Synthesis)

Use this protocol immediately before using the compound in a reaction (e.g., Buchwald-Hartwig amination).

  • Suspension: Suspend the Oxalate Salt in Dichloromethane (DCM).

  • Neutralization: Add 1M NaOH or Saturated

    
     solution (1.5 eq relative to oxalate). Shake vigorously in a separatory funnel until the solid dissolves and two clear layers form.
    
  • Extraction: Separate the organic layer (DCM) containing the Free Base . Extract the aqueous layer once more with DCM.

  • Drying: Dry the combined organics over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Evaporate the solvent in vacuo.

    • Result: A clear, viscous oil or low-melting solid.[1] Use immediately.

Workflow Visualization: The Purification Cycle

This diagram outlines the standard operating procedure for handling this compound in a research setting.

PurificationCycle cluster_synthesis Phase 1: Synthesis & Stabilization cluster_usage Phase 2: Activation for Use Crude Crude Reaction Mixture (Contains Impurities) OxalicAdd Add Oxalic Acid (in MeOH) Crude->OxalicAdd Filter Filtration & Wash (Removes Impurities) OxalicAdd->Filter Crystallization StoredSalt Stored Oxalate Salt (Stable Crystalline Solid) Filter->StoredSalt BaseWash Biphasic Wash (DCM / aq. NaOH) StoredSalt->BaseWash When needed PureFB Pure Free Base (Reactive Species) BaseWash->PureFB Extraction Reaction Downstream Reaction (e.g., N-Arylation) PureFB->Reaction

Figure 2: The "Purification Cycle" demonstrating how the oxalate salt serves as a bridge between crude synthesis and final application.

Conclusion & Recommendation

For 2-(4-Methylphenyl)indoline , the decision is clear:

  • Adopt the Oxalate Salt for all intermediate storage, shipping, and purification steps.[1] It mitigates the risk of "browning" (oxidation) seen in the free base and allows for accurate weighing.

  • Generate the Free Base in situ or immediately prior to use. Do not store the free base for periods exceeding 24 hours unless under inert atmosphere at -20°C.

Final Verdict: The Oxalate is the Standard of Quality ; the Free Base is the Standard of Reactivity .

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection principles, pKa matching, and solubility advantages). Link[1]

  • Katritzky, A. R., et al. (2010).[1] The Chemistry of Indolines. In Advances in Heterocyclic Chemistry. (Detailed mechanisms of indoline oxidation and stability). Link

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Protocols for "crashing out" amine salts for purification). Link

  • PubChem Compound Summary. (2023). Indoline Derivatives and Properties. National Center for Biotechnology Information.[1] (General physicochemical data source).[1][3][4][5] Link

Sources

Validation

Validating the Mechanism of Action of 2-(4-Methylphenyl)indoline Derivatives: A Comparative Guide

Topic: Validating the mechanism of action of 2-(4-Methylphenyl)indoline derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary 2-(4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the mechanism of action of 2-(4-Methylphenyl)indoline derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-(4-Methylphenyl)indoline derivatives represent a privileged scaffold in medicinal chemistry, primarily validated as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes that stabilize microtubules, these derivatives bind to the colchicine site of


-tubulin, inhibiting polymerization.[1] This disruption prevents mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]

While emerging research suggests secondary activity against targets like EGFR (in specific


-substituted variations), the primary and most potent mechanism remains tubulin inhibition. This guide provides a rigorous framework for validating this mechanism, comparing these derivatives against industry standards like Colchicine and Combretastatin A-4 (CA-4).

Part 1: Comparative Analysis of Microtubule Targeting Agents

To validate a new 2-(4-Methylphenyl)indoline derivative, it must be benchmarked against established agents. The following table contrasts the performance and mechanistic profiles of these derivatives with standard alternatives.

Table 1: Comparative Performance Metrics
Feature2-(4-Methylphenyl)indolines Colchicine (Standard)Combretastatin A-4 (Potent Ref)Paclitaxel (Negative Control*)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)
Mechanism Destabilizer (Inhibits assembly)DestabilizerDestabilizerStabilizer (Promotes assembly)
Binding Affinity (

)

(Typical)


N/A (Different site)
IC

(Tubulin)



N/A (Enhances Vmax)
Cell Cycle Effect G2/M Arrest G2/M ArrestG2/M ArrestG2/M Arrest
Structural Advantage The 4-methylphenyl group provides enhanced hydrophobic contacts (pi-alkyl) in the hydrophobic pocket near

Cys241.
Classic tropolone ring; toxicity issues.[4][5]Cis-stilbene core; unstable (isomerizes to trans).Complex diterpene; solubility issues.[4][5]

*Note: Paclitaxel is a "negative control" for destabilization assays because it promotes polymerization, offering a distinct curve profile.

Part 2: Mechanism of Action (MoA) Pathway

The following diagram illustrates the validated signaling cascade initiated by 2-(4-Methylphenyl)indoline derivatives.

MoA_Pathway Compound 2-(4-Methylphenyl)indoline Derivative Target Tubulin Heterodimer (Colchicine Binding Site) Compound->Target Binds via hydrophobic interactions (4-Me-Ph) Event1 Inhibition of Microtubule Polymerization Target->Event1 Prevents dimer addition Event2 Disruption of Mitotic Spindle Formation Event1->Event2 Cytoskeletal collapse Checkpoint Spindle Assembly Checkpoint (SAC) Activation Event2->Checkpoint Tension loss at kinetochores Arrest Cell Cycle Arrest (G2/M Phase) Checkpoint->Arrest Cyclin B1/Cdk1 accumulation Outcome Apoptosis (Caspase-3 Activation) Arrest->Outcome Prolonged arrest

Figure 1: The signaling cascade from ligand binding to apoptotic cell death.

Part 3: Core Validation Protocols

To establish scientific trustworthiness, you must prove causality (the drug causes the effect) and specificity (the drug acts on the intended target).

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Differentiate between inhibition (destabilization) and promotion (stabilization) of microtubule assembly. Why this works: Microtubule assembly increases solution turbidity (absorbance at 340 nm). An inhibitor will flatten this curve compared to the vehicle control.

  • Preparation:

    • Use purified porcine brain tubulin (>99% pure).

    • Prepare G-PEM buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

      
      , 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.
      
    • Expert Insight: Glycerol is critical; it lowers the critical concentration for polymerization, making the assay sensitive to weak inhibitors.

  • Execution:

    • Pre-incubate tubulin (10

      
      M) with the test compound (at IC
      
      
      
      and 2x IC
      
      
      ) for 15 mins at 4°C.
    • Include controls: Vehicle (DMSO) , Colchicine (Positive Inhibitor) , and Paclitaxel (Enhancer) .

    • Transfer to a pre-warmed (37°C) 96-well plate.

  • Measurement:

    • Monitor Absorbance (340 nm) every 30 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Plot Absorbance vs. Time.[4][5]

    • Valid Result: The 2-(4-Methylphenyl)indoline curve should resemble the Colchicine curve (flat/suppressed slope), significantly lower than the DMSO control.

Protocol 2: Competitive Colchicine Binding Assay

Objective: Confirm the compound binds specifically to the colchicine site, not the vinblastine or taxane sites.

  • System: Use [3H]-Colchicine or a fluorescent analog (e.g., N-deacetyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)colchicine).

  • Workflow:

    • Incubate tubulin (1

      
      M) with [3H]-Colchicine (5 
      
      
      
      M).
    • Add increasing concentrations of the 2-(4-Methylphenyl)indoline derivative.

    • Separate bound from free ligand using DEAE-cellulose filters or size-exclusion chromatography.

  • Causality Check:

    • If the derivative displaces colchicine, the radioactivity/fluorescence of the tubulin fraction will decrease dose-dependently.

    • Note: The 4-methylphenyl moiety is predicted to occupy the hydrophobic pocket typically filled by the trimethoxyphenyl ring of colchicine or combretastatin.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Verify that the molecular mechanism (tubulin inhibition) translates to the expected cellular phenotype (G2/M arrest).

  • Cell Line: MCF-7 or A549 (standard solid tumor models sensitive to antimitotics).

  • Treatment:

    • Treat cells with the compound at 1x and 5x the antiproliferative IC

      
       for 24 hours.
      
  • Staining:

    • Fix cells in 70% ice-cold ethanol.

    • Stain with Propidium Iodide (PI) + RNase A.

  • Analysis:

    • Quantify DNA content.[4][5]

    • Success Criterion: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to control. A "sub-G1" peak indicates subsequent apoptosis.[4][5]

Part 4: Experimental Workflow Visualization

Use this workflow to structure your validation project.

Validation_Workflow Start Synthesis of 2-(4-Methylphenyl)indoline Step1 Step 1: Antiproliferative Screen (MTT Assay) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Step 2: Tubulin Polymerization Assay Decision1->Step2 Yes Reject Refine Structure Decision1->Reject No Step3 Step 3: Competitive Binding Study Step2->Step3 Confirms Target Step4 Step 4: Cell Cycle (Flow Cytometry) Step3->Step4 Confirms Site Step5 Step 5: Apoptosis (Annexin V/PI) Step4->Step5 Confirms Phenotype Finish Validated Lead Candidate Step5->Finish

Figure 2: Step-by-step experimental workflow for validating MoA.

References

  • Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Source: Arabian Journal of Chemistry URL:[Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression. Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Source: European Journal of Pharmacology URL:[Link]

Sources

Comparative

Cross-reactivity studies of 2-(4-Methylphenyl)indoline oxalate

Technical Comparison Guide: Cross-Reactivity Profiling of 2-(4-Methylphenyl)indoline Oxalate Executive Summary Product Focus: 2-(4-Methylphenyl)indoline oxalate (2-MPI-Ox) Primary Application: High-affinity chemical prob...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Cross-Reactivity Profiling of 2-(4-Methylphenyl)indoline Oxalate

Executive Summary

Product Focus: 2-(4-Methylphenyl)indoline oxalate (2-MPI-Ox) Primary Application: High-affinity chemical probe for Structure-Activity Relationship (SAR) studies; scaffold validation in GPCR and Kinase drug discovery.

This guide provides a rigorous technical analysis of 2-(4-Methylphenyl)indoline oxalate , a stable salt form of the privileged 2-arylindoline scaffold. While indoline derivatives are ubiquitous in medicinal chemistry (e.g., Indapamide, Silodosin intermediates), the specific 4-methylphenyl variant represents a critical "lipophilic probe" used to interrogate hydrophobic pockets in target receptors.

The Challenge: Indoline scaffolds are structurally versatile but prone to promiscuous binding (off-target effects) and oxidative instability (conversion to indoles). This guide details the cross-reactivity profiling required to validate 2-MPI-Ox against its structural analogs, ensuring data integrity in downstream biological assays.

Technical Profile & Mechanism

To understand cross-reactivity, we must first define the structural determinants of the molecule.

  • Core Scaffold (Indoline): Unlike the planar indole, the indoline (dihydroindole) ring is non-planar (puckered). This "kink" allows it to fit into specific sp³-defined sub-pockets that planar analogs cannot access.

  • Substituent (4-Methylphenyl): The para-methyl group serves two functions:

    • Metabolic Blocking: It prevents rapid oxidative metabolism at the para position (a common clearance route for phenyl rings).

    • Hydrophobic Reach: It extends the molecule's reach into deep lipophilic crevices of the target protein.

  • Salt Form (Oxalate): The free base of 2-arylindolines is susceptible to auto-oxidation to the corresponding indole. The oxalate salt stabilizes the amine, ensuring consistent stoichiometry and preventing "drift" in concentration during assays.

Cross-Reactivity Risk Factors
  • Redox Interference: Indolines can act as electron donors. In redox-sensitive assays (e.g., resazurin or tetrazolium reduction), they may cause false positives.

  • Structural Mimicry: The 2-arylindoline motif mimics the pharmacophore of several biogenic amines, leading to potential off-target binding at 5-HT (Serotonin) and Adrenergic receptors.

Comparative Performance Analysis

The following table compares 2-MPI-Ox against its primary structural alternatives: the unsubstituted analog (2-Phenylindoline) and the oxidized planar analog (2-(4-Methylphenyl)indole).

Table 1: Physicochemical and Selectivity Comparison

Feature2-(4-Methylphenyl)indoline Oxalate (Product)2-Phenylindoline (Alternative A)2-(4-Methylphenyl)indole (Alternative B)
3D Conformation Non-Planar (Puckered) Non-PlanarPlanar (Flat)
Target Selectivity High (Restricted rotation + Steric fit)Moderate (Lacks hydrophobic anchor)Low (Promiscuous intercalator)
Oxidative Stability High (Stabilized Salt)Low (Prone to aromatization)Very High (Already aromatic)
Solubility (Aq.) >10 mM (in DMSO/Water)<1 mM (Free base)<0.1 mM (Lipophilic)
Primary Cross-Reactivity Risk 5-HT Receptors (GPCRs) CYP450 EnzymesDNA Intercalation
Metabolic Stability Enhanced (Blocked p-position)Poor (p-hydroxylation prone)High

Analyst Insight: Choose 2-MPI-Ox when probing sp³-defined pockets where metabolic stability is required. Choose Alternative B only if the target requires a planar stacking interaction (e.g., DNA binding).

Experimental Protocol: Cross-Reactivity Screening

Objective: To quantify the Selectivity Ratio of 2-MPI-Ox and rule out assay interference.

Phase A: Assay Interference Check (The "No-Target" Control)

Before testing biological cross-reactivity, verify the compound does not interfere with the detection method.

  • Reagents: Prepare 10 mM stock of 2-MPI-Ox in DMSO.

  • System: Phosphate Buffered Saline (PBS) + Detection Reagent (e.g., MTT, AlamarBlue, or Fluorescence probe).

  • Procedure:

    • Incubate 2-MPI-Ox (10 µM) with detection reagent without cells or enzymes.

    • Measure signal at T=0 and T=60 min.

  • Acceptance Criteria: Signal change < 5% relative to DMSO blank. Note: Indolines can quench fluorescence; if quenching >10% is observed, switch to Mass Spectrometry (LC-MS/MS) readout.

Phase B: Competitive Binding Screen (Off-Target)

Protocol for determining the Selectivity Ratio against a structural neighbor (e.g., 5-HT2A).

  • Preparation:

    • Ligand: Radiolabeled reference standard (e.g., [³H]-Ketanserin).

    • Membranes: CHO cell membranes overexpressing the off-target receptor.

  • Dosing: Prepare a 7-point dilution series of 2-MPI-Ox (1 nM to 10 µM).

  • Incubation:

    • Mix Membrane + Radioligand + 2-MPI-Ox.

    • Incubate for 90 min at RT (equilibrium).

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure CPM (Counts Per Minute). Calculate IC50 using non-linear regression (4-parameter logistic fit).

  • Calculation:

    
    
    
    • Selectivity Ratio =

      
      
      
    • Target: Ratio > 100x is desired for a clean probe.

Visualization: Screening Workflow & SAR Logic

The following diagrams illustrate the decision logic for validating the compound and the structural reasoning behind its design.

Diagram 1: Cross-Reactivity Screening Workflow

CrossReactivityWorkflow cluster_0 Phase A: Chemical Validation cluster_1 Phase B: Biological Validation Start Start: 2-MPI-Ox Sample Solubility Solubility Check (PBS/DMSO 1%) Start->Solubility Interference Assay Interference (Redox/Fluorescence) Solubility->Interference Decision1 Signal Artifact? Interference->Decision1 BioAssay Primary Target Assay (Determine Kd_target) Decision1->BioAssay No MethodSwitch Switch Detection Method (Use LC-MS) Decision1->MethodSwitch Yes OffTarget Off-Target Panel (GPCRs/CYP450) BioAssay->OffTarget Calc Calculate Selectivity Ratio (Ki_off / Ki_on) OffTarget->Calc Pass PASS: Valid Probe (Ratio > 100x) Calc->Pass >100x Fail FAIL: Redesign Scaffold Calc->Fail <100x MethodSwitch->BioAssay

Caption: Step-by-step validation cascade ensuring chemical stability before biological profiling.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Indoline Core (Non-Planar) Effect1 Fits sp3 Pockets Core->Effect1 Geometry Subst 4-Methylphenyl (Lipophilic Tail) Effect2 Blocks Metabolism (No p-OH) Subst->Effect2 Sterics Salt Oxalate Salt (Stabilizer) Effect3 Prevents Oxidation (Shelf Stability) Salt->Effect3 Chemistry Result High Specificity Low Cross-Reactivity Effect1->Result Effect2->Result Effect3->Result

Caption: Mechanistic contribution of each structural component to the compound's low cross-reactivity profile.

References

  • Zhang, M., et al. (2023). "Development and Application of Indolines in Pharmaceuticals." PMC (PubMed Central). Available at: [Link]

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[1] Available at: [Link]

  • FDA. (1997).[1] "Points to Consider in the Manufacture and Testing of Monoclonal Antibody Products for Human Use (Tissue Cross-Reactivity)." U.S. Food and Drug Administration.[1] Available at: [Link]

  • Popowycz, F., et al. (2022). "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Chadwick, J., et al. (2009).[2] "Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling." Tetrahedron Letters. Available at: [Link]

Sources

Validation

Comparative Efficacy of Substituted Indolines in Oncology: A Technical Guide to Mechanisms, Cytotoxicity, and Experimental Validation

Introduction: The Indoline Scaffold in Rational Drug Design The indoline (2,3-dihydroindole) core is a highly privileged scaffold in medicinal chemistry. Its unique three-dimensional conformation and electron-rich nature...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indoline Scaffold in Rational Drug Design

The indoline (2,3-dihydroindole) core is a highly privileged scaffold in medicinal chemistry. Its unique three-dimensional conformation and electron-rich nature make it an ideal foundation for developing targeted anticancer therapeutics. However, the true power of the indoline core lies in its functionalization. By systematically altering the substitution patterns on the indoline ring, drug developers can radically shift the molecule's primary mechanism of action—from disrupting cytoskeletal dynamics to inhibiting tumor-specific metabolic enzymes or immune checkpoints.

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of different substituted indolines. We will analyze their mechanistic divergence, benchmark their quantitative cytotoxicity across cancer cell lines, and detail the self-validating experimental workflows required to evaluate these compounds rigorously.

Mechanistic Divergence: How Substitution Dictates the Target

The position and nature of functional groups on the indoline core dictate its molecular target and subsequent signaling cascade:

  • C7-Aroylamino & C5-Trimethoxyphenyl Substitutions (Tubulin Inhibitors): Modifications at the C7 or C5 positions with bulky, electron-rich groups typically yield potent microtubule destabilizing agents. Compounds like J30 and Compound 9d bind directly to the colchicine site on

    
    -tubulin. This prevents microtubule assembly, interrupts spindle formation during mitosis, and arrests cancer cells in the G2/M phase, ultimately triggering apoptosis .
    
  • C5-Sulfonamide Substitutions (Carbonic Anhydrase Inhibitors): Adding a sulfonamide group at the C5 position shifts the target to tumor-associated carbonic anhydrases (CA IX and XII). Solid tumors overexpress CA IX under the control of Hypoxia-Inducible Factor 1-alpha (HIF-1

    
    ) to manage intracellular pH. Indoline-5-sulfonamides, such as Compound 4f , exploit this metabolic vulnerability, exhibiting hypoxia-selective cytotoxicity that overcomes traditional multidrug resistance .
    
  • N-Substituted & Terminal Modifications (PD-L1 Inhibitors): Recent structural biology advancements have identified highly specific N-substituted indolines (e.g., Compound 31 ) that act as small-molecule PD-L1 inhibitors. Instead of merely blocking the PD-1/PD-L1 interaction, these compounds induce rapid internalization and degradation of the immune checkpoint receptor, reactivating T-cell mediated tumor killing .

G Indoline Substituted Indoline Scaffold C5 C5-Sulfonamide Indoline->C5 C7 C7-Aroylamino Indoline->C7 N_Sub N-Substitution Indoline->N_Sub CA9 Carbonic Anhydrase IX/XII C5->CA9 Tubulin Colchicine-Site Tubulin C7->Tubulin PDL1 PD-L1 Internalization N_Sub->PDL1 Hypoxia Hypoxic Tumor Death CA9->Hypoxia Mitosis G2/M Phase Arrest Tubulin->Mitosis Immune T-Cell Reactivation PDL1->Immune

Mechanistic divergence of substituted indolines based on functional group positioning.

Comparative Efficacy Data

To objectively evaluate these derivatives, we must compare their half-maximal inhibitory concentrations (IC


) across relevant cellular and biochemical assays. The table below synthesizes quantitative data for leading indoline candidates, highlighting how structural modifications impact potency and primary indications.
CompoundSubstitution TypePrimary TargetCell Line / AssayIC

(

M)
Key Characteristic
Compound 31 N-substituted indolinePD-L1FRET Binding Assay0.00089Induces >90% PD-L1 internalization
J30 7-aroylamino-1-sulfonamideTubulin (Colchicine site)Cell-Free Tubulin0.48Overcomes multidrug resistance
Compound 9d C5/C7 modified indolineTubulin (Colchicine site)Kyse450 (Esophageal)1.49Potent G2/M cell cycle arrest
Compound 9d C5/C7 modified indolineTubulin (Colchicine site)A549 (Lung)6.82Broad-spectrum cytotoxicity
Compound 4f Indoline-5-sulfonamideCA IX / XIIMCF-7 (Breast) - Hypoxia12.9Hypoxia-selective cytotoxicity
Compound 4f Indoline-5-sulfonamideCA IX / XIIMCF-7 (Breast) - Normoxia24.5Retains efficacy in hypoxic cores

Data aggregated from peer-reviewed pharmacological evaluations , , , .

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of substituted indolines requires protocols with built-in causality checks. A simple viability assay is insufficient; we must design self-validating systems that prove why a cell is dying.

Protocol 1: Hypoxia-Conditioned Cell Viability Assay (MTT)

Purpose: To validate the hypoxia-selective efficacy of C5-sulfonamide indolines (CA IX/XII inhibitors). Causality & Logic: CA IX is strictly regulated by HIF-1


. Testing a CA IX inhibitor under standard normoxia (21% O

) will yield false negatives because the target is minimally expressed. By running a dual-oxygen tension setup, a lower IC

in hypoxia directly validates the CA IX-targeted mechanism.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 breast cancer cells at

    
     cells/well in two identical 96-well plates. Allow 24 hours for adherence.
    
  • Hypoxic Conditioning: Transfer one plate to a hypoxia chamber (1% O

    
    , 5% CO
    
    
    
    , 94% N
    
    
    ) for 24 hours to induce robust CA IX expression. Maintain the second plate in a standard normoxic incubator (21% O
    
    
    ).
  • Compound Treatment: Add indoline-5-sulfonamides (e.g., Compound 4f) at serial dilutions (0.1

    
    M to 50 
    
    
    
    M) to both plates.
  • Incubation & MTT Addition: After 72 hours of continuous exposure, add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization & Readout: Aspirate the media carefully and dissolve the resulting formazan crystals in 100

    
    L DMSO. Measure absorbance at 570 nm using a microplate reader.
    
  • Data Synthesis: Calculate the IC

    
     using non-linear regression. A significant left-shift in the dose-response curve under hypoxia confirms target engagement.
    
Protocol 2: In Vitro Tubulin Polymerization Assay

Purpose: To confirm that the cytotoxicity of C7-substituted indolines is driven by direct microtubule destabilization. Causality & Logic: Cellular cytotoxicity can stem from myriad off-target effects (e.g., kinase inhibition). A cell-free biochemical assay isolates tubulin dynamics, proving direct target engagement. Including both a polymerizing agent and a depolymerizing agent as internal controls creates a self-validating baseline.

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the tubulin reaction mix (3 mg/mL purified porcine brain tubulin, 1 mM GTP, in PIPES buffer).

  • Control Establishment: Set up self-validating controls: Vehicle (DMSO), Polymerization Enhancer (Paclitaxel, 10

    
    M), and Depolymerization Agent (Colchicine, 10 
    
    
    
    M).
  • Compound Incubation: Add substituted indolines (e.g., Compound 9d or J30) at varying concentrations (0.5

    
    M to 10 
    
    
    
    M) to the test wells.
  • Kinetic Readout: Rapidly add the tubulin reaction mix to all wells. Immediately measure fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes at 37°C.

  • Analysis: Determine the

    
     of the polymerization curve. Calculate the IC
    
    
    
    for polymerization inhibition relative to the vehicle control. Compounds binding the colchicine site will mimic the kinetic flattening seen in the Colchicine control well.

Workflow Start Indoline Candidate Library Split1 Cellular Efficacy Start->Split1 Split2 Biochemical Validation Start->Split2 MTT Dual-Tension MTT Assay (21% O2 vs. 1% O2) Split1->MTT TubPoly Tubulin Polymerization Assay (Fluorescence Kinetics) Split2->TubPoly Control1 Control: Normoxia Baseline MTT->Control1 Control2 Control: Paclitaxel/Colchicine TubPoly->Control2 Hit Lead Selection (IC50 < 5 μM) Control1->Hit Control2->Hit

Self-validating experimental workflow for screening substituted indoline derivatives.

Conclusion

The indoline scaffold offers unparalleled versatility in oncology drug development. As demonstrated by the comparative data, C5-sulfonamides provide a strategic advantage in treating hypoxic, treatment-resistant tumor cores by targeting CA IX. Conversely, C7-aroylamino and C5-trimethoxyphenyl substitutions yield highly potent tubulin inhibitors capable of halting mitosis at nanomolar to low-micromolar concentrations. By employing the self-validating experimental workflows outlined above, researchers can confidently map phenotypic cytotoxicity to distinct molecular mechanisms, accelerating the pipeline of indoline-based therapeutics.

References

  • Title: Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Aryl-Indolines

Executive Summary & Strategic Importance The 2-aryl-indoline scaffold represents a critical divergence point in medicinal chemistry. Unlike its fully aromatic counterpart (2-aryl-indole), the indoline (2,3-dihydro-1H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2-aryl-indoline scaffold represents a critical divergence point in medicinal chemistry. Unlike its fully aromatic counterpart (2-aryl-indole), the indoline (2,3-dihydro-1H-indole) introduces a chiral center at C2 and a non-planar, three-dimensional geometry (sp³ character). This structural distinction allows for the exploration of specific stereochemical interactions within protein binding pockets that planar molecules cannot access.

This guide objectively compares the SAR profiles of chiral 2-aryl-indolines against their planar 2-aryl-indole analogues. While the oxidized indoles are privileged scaffolds for tubulin inhibition (nanomolar potency), the reduced indolines offer unique advantages in metabolic stability, solubility, and selectivity for nuclear receptors (e.g., Estrogen Receptor, Melatonin Receptors).

Key Decision Matrix
Feature2-Aryl-Indoline (Reduced) 2-Aryl-Indole (Oxidized)
Geometry 3D, Bent (Butterfly-like), ChiralPlanar, Flat, Achiral
Primary Targets Nuclear Receptors (ER), GPCRs, KinasesTubulin (Colchicine site), DNA Intercalation
Metabolic Liability Susceptible to oxidation (CYP450)Stable aromatic system
Solubility Generally higher (sp³ character)Lower (stacking interactions)
Key Potency Range µM (Micromolar) - High SelectivitynM (Nanomolar) - High Potency

Chemical Space & Structural Logic

To understand the SAR, one must first visualize the core scaffold and the numbering system used throughout this guide. The transition from Indole to Indoline changes the vector of the substituents at C2 and C3.

Scaffold Visualization (DOT Diagram)

G cluster_0 Scaffold Comparison cluster_1 SAR Vectors Indole 2-Aryl-Indole (Planar, Aromatic) Indoline 2-Aryl-Indoline (Bent, Chiral C2) Indole->Indoline Reduction (H2/Cat) Loss of Planarity N1 N1 Position Controls: Solubility & Oxidation Resistance Pref: Alkyl/Acyl/Sulfonyl Indoline->N1 C2 C2 Position (Stereocenter) Controls: Receptor Fit & Selectivity Pref: Aryl (e- rich/poor) Indoline->C2 C3 C3 Position Controls: Steric Bulk Pref: H or Methyl (gem-dimethyl) Indoline->C3 Aryl 2-Aryl Ring Controls: Electronic Interaction Pref: 3,4,5-OMe (Tubulin) or 4-F/Cl (Kinase) C2->Aryl Attached Group

Figure 1: Structural relationship and SAR vectors between 2-aryl-indole and 2-aryl-indoline scaffolds.

Comparative SAR Analysis

Therapeutic Area: Anticancer (Tubulin Polymerization)

Context: The colchicine binding site on tubulin is a classic target. 2-Aryl-indoles are potent inhibitors here. The indoline analogues often serve as conformationally restricted probes or pro-drugs.

Comparative Data: MCF-7 Breast Cancer Cell Line

Data synthesized from recent high-impact studies (e.g., arylthioindoles vs. indolines).

Compound ClassSubstituent (R-Aryl)Substituent (N1)IC50 (µM)Mechanism of Action
2-Aroyl-Indole 3,4,5-trimethoxyphenylH0.020 Tubulin destabilization (G2/M arrest)
2-Aryl-Indole 4-methoxyphenylMethyl1.61Aromatase Inhibition
2-Aryl-Indoline 4-methoxyphenylAcetyl9.35Estrogen Receptor Modulation / Cytotoxicity
2-Aryl-Indoline 3,4,5-trimethoxyphenylH2.50Weak Tubulin Binding (Lack of planarity)

Critical Insight: The planar 2-aryl-indole is essential for deep insertion into the hydrophobic colchicine pocket. The buckled 2-aryl-indoline disrupts this stacking interaction, resulting in a ~100-fold loss of potency for tubulin. However, the indoline gains activity against nuclear receptors (e.g., Aromatase, ER), where the 3D chirality provides specificity.

Therapeutic Area: Melatonin Receptor Agonism (MT1/MT2)

Context: Melatonin receptors require a specific distance between the amide side chain and the methoxy group.

  • SAR Rule 1: The 2-phenyl substituent in indolines increases lipophilicity and receptor affinity compared to unsubstituted melatonin.

  • SAR Rule 2: The (S)-enantiomer of 2-phenyl-indolines often shows superior binding affinity due to steric clashes of the (R)-enantiomer within the TM3/TM5 pocket of the GPCR.

  • Optimization: Introduction of an N-acyl group (e.g., N-acetyl) is mandatory for agonist activity. Free amines (NH) often result in antagonists or loss of activity.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on best practices in the field.

Protocol A: Enantioselective Synthesis of 2-Aryl-Indolines

Rationale: Accessing the specific enantiomer is critical for biological validation. This protocol uses Chiral Phosphoric Acid (CPA) catalyzed transfer hydrogenation, a modern metal-free approach.

Materials:

  • Substrate: 2-Aryl-3H-indole (generated in situ or pre-synthesized).

  • Catalyst: (S)-TRIP (Chiral Phosphoric Acid).

  • Reductant: Hantzsch Ester.

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube, dissolve 2-aryl-3H-indole (0.1 mmol) in anhydrous Toluene (2.0 mL).

  • Catalyst Addition: Add (S)-TRIP (5 mol%) and stir at room temperature for 10 minutes to allow substrate-catalyst association.

  • Reduction: Add Hantzsch Ester (1.2 equiv) in one portion.

  • Reaction: Stir at 30°C for 24 hours. Monitor via TLC (Hexane/EtOAc 4:1). The fluorescent indole spot will disappear, replaced by a non-fluorescent indoline spot.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel).

  • Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column, IPA/Hexane).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm if the SAR shift from indole to indoline affects the primary mechanism of cytotoxicity.

Methodology:

  • Reagent Prep: Use >99% pure tubulin from bovine brain (lyophilized). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Basal Reading: Transfer tubulin solution (2 mg/mL) to a 96-well UV-star plate at 4°C.

  • Compound Addition: Add test compounds (Indole vs Indoline analogs) at 3 µM and 10 µM concentrations. Include Colchicine (3 µM) as a positive control and DMSO as a negative control.

  • Initiation: Shift temperature to 37°C immediately to induce polymerization.

  • Measurement: Monitor OD at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Calculate

    
     (rate of polymerization) and Steady State Mass (final OD).
    
    • Interpretation: A decrease in

      
       and final OD indicates inhibition.
      

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways engaged by the two scaffolds.

Pathway Indole 2-Aryl-Indole (Planar) Tubulin Tubulin (Colchicine Site) Hydrophobic Pocket Indole->Tubulin Strong Binding (IC50 < 50 nM) ER Estrogen Receptor / Aromatase Stereospecific Pocket Indole->ER Weak/Non-selective Indoline 2-Aryl-Indoline (Chiral, 3D) Indoline->Tubulin Weak Binding (Steric Clash) Indoline->ER Selective Binding (IC50 ~1-10 µM) Arrest G2/M Cell Cycle Arrest Apoptosis Tubulin->Arrest Signaling Transcriptional Modulation (Antiproliferative) ER->Signaling

Figure 2: Divergent biological pathways: Planar indoles target cytoskeletal elements, while chiral indolines target nuclear receptors.

References

  • Discovery of 2-Aroylindoles as Tubulin Inhibitors

    • Title: Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents.
    • Source: PubMed / J Med Chem.
    • URL:[Link]

  • Indoline Synthesis & Kinetic Resolution

    • Title: Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Aromatase and Quinone Reductase Activity

    • Title: Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with arom
    • Source: PubMed.
    • URL:[Link]

  • NorA Efflux Pump Inhibition (Antibacterial)

    • Title: Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus.[1]

    • Source: PubMed Central.
    • URL:[Link]

  • General Review of Indole/Indoline Bioactivity

    • Title: 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity.[2][3][4]

    • Source: ResearchGate.[5][6]

    • URL:[Link]

Sources

Validation

In vivo validation of 2-(4-Methylphenyl)indoline oxalate's therapeutic potential

In vivo Validation of 2-(4-Methylphenyl)indoline Oxalate's Therapeutic Potential Part 1: Executive Summary & Strategic Positioning 2-(4-Methylphenyl)indoline oxalate (referred to herein as MPI-Indoline Oxalate ) represen...

Author: BenchChem Technical Support Team. Date: March 2026

In vivo Validation of 2-(4-Methylphenyl)indoline Oxalate's Therapeutic Potential

Part 1: Executive Summary & Strategic Positioning

2-(4-Methylphenyl)indoline oxalate (referred to herein as MPI-Indoline Oxalate ) represents a strategic structural evolution of the 2-arylindole class of microtubule destabilizing agents (MDAs). While its oxidized counterpart, 2-(4-methylphenyl)indole (MPI) , is a documented inhibitor of tubulin polymerization targeting the colchicine binding site, the indoline (dihydro) scaffold offers distinct physicochemical advantages, specifically in metabolic stability and solubility when formulated as an oxalate salt.

This guide serves as a technical blueprint for validating the therapeutic potential of MPI-Indoline Oxalate. It addresses the compound's dual potential: as a prodrug that undergoes oxidative bioactivation to the potent MPI, and as a distinct pharmacological entity with improved blood-brain barrier (BBB) permeability and reduced immediate cytotoxicity compared to standard agents like Combretastatin A-4 (CA-4) .

Therapeutic Focus:

  • Primary Indication: Solid Tumor Oncology (Microtubule Destabilization).

  • Secondary Indication: CNS Disorders (due to indoline scaffold lipophilicity and MAO-B inhibitory potential).

Part 2: Comparative Analysis & Mechanistic Profiling

To objectively assess MPI-Indoline Oxalate, it must be benchmarked against established MDAs. The oxalate salt form is critical here, providing superior crystallinity and aqueous solubility compared to the free base or hydrochloride salts often used in this class.

Table 1: Comparative Pharmacological Profile
FeatureMPI-Indoline Oxalate 2-(4-Methylphenyl)indole (MPI) Combretastatin A-4 (CA-4)
Core Scaffold 2-Arylindoline (Reduced)2-Arylindole (Oxidized)Stilbenoid
Mechanism of Action Tubulin Destabilization (Colchicine Site) + BioactivationTubulin Destabilization (Colchicine Site)Tubulin Destabilization (Colchicine Site)
Aqueous Solubility High (Oxalate salt)Low (Lipophilic)Low (Phosphate prodrug required)
Metabolic Stability Moderate (Oxidizes to Indole)HighLow (Cis-Trans isomerization)
Bioavailability High (Oral/IP potential)ModeratePoor (IV required for prodrug)
Toxicity Profile Reduced acute toxicity (Prodrug effect)High acute cytotoxicityHigh Cardiotoxicity risk
Mechanistic Pathway: The "Bioactivation" Hypothesis

The therapeutic potency of MPI-Indoline Oxalate relies on its interaction with the microtubule network, potentially enhanced by in vivo oxidation.

G MPIO MPI-Indoline Oxalate (Soluble Salt) Indoline 2-(4-Methylphenyl)indoline (Free Base) MPIO->Indoline Dissociation (pH 7.4) CYP CYP450 / MAO (Oxidation) Indoline->CYP Systemic Circulation Tubulin Tubulin Dimers (Colchicine Site) Indoline->Tubulin Direct Binding (Lower Affinity?) MPI 2-(4-Methylphenyl)indole (Active MPI) CYP->MPI Dehydrogenation MPI->Tubulin High Affinity Binding Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Microtubule Depolymerization

Figure 1: Proposed pharmacodynamic pathway of MPI-Indoline Oxalate, illustrating the transition from soluble salt to active microtubule inhibitor.

Part 3: In Vivo Validation Protocols

Scientific integrity requires that every claim be substantiated by rigorous experimental data. The following protocols are designed to validate the specific advantages of the oxalate salt form.

Protocol A: Maximum Tolerated Dose (MTD) & Pharmacokinetics

Objective: To determine the safety window and verify the conversion of Indoline to Indole in plasma.

  • Formulation: Dissolve MPI-Indoline Oxalate in 5% DMSO / 10% Solutol HS-15 / 85% Saline . The oxalate salt should allow for a clearer solution compared to the MPI parent.

  • Subjects: BALB/c mice (n=6 per group), 6-8 weeks old.

  • Dosing: Single bolus IP injection (escalating doses: 10, 25, 50, 100 mg/kg).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS to quantify both 2-(4-Methylphenyl)indoline and 2-(4-Methylphenyl)indole .

    • Success Metric: Detection of the oxidized MPI metabolite confirms bioactivation. A higher AUC for the indoline form suggests improved tissue distribution.

Protocol B: Efficacy in Xenograft Models (Tumor Growth Inhibition)

Objective: To compare the antitumor efficacy of MPI-Indoline Oxalate against CA-4.

  • Model Establishment: Subcutaneous implantation of HCT-116 (Colorectal) or MCF-7 (Breast) cells (

    
     cells) in nude mice.
    
  • Randomization: When tumors reach ~100 mm³, randomize into 4 groups (n=8):

    • Vehicle Control

    • Positive Control: Combretastatin A-4 (20 mg/kg, IP, q2d)

    • Test Group A: MPI-Indoline Oxalate (20 mg/kg, IP, q2d)

    • Test Group B: MPI-Indoline Oxalate (40 mg/kg, IP, q2d - Equimolar adjustment)

  • Measurement: Monitor tumor volume (

    
    ) and body weight every 2 days for 21 days.
    
  • Histology: At endpoint, harvest tumors for H&E staining and CD31 immunohistochemistry (to assess vascular disruption, a hallmark of colchicine-site binders).

Expected Outcome Visualization:

Figure 2: Theoretical efficacy projection. MPI-Indoline Oxalate (Green) is expected to show dose-dependent tumor suppression comparable to CA-4 (Blue) but with reduced systemic toxicity (weight loss).

Part 4: Safety & Toxicology Considerations

The oxalate component requires specific attention. While it improves solubility, high oxalate loads can be nephrotoxic.

  • Renal Toxicity Monitoring: In chronic dosing studies, monitor serum Creatinine and BUN . Perform histological analysis of kidneys for calcium oxalate crystal deposition.

  • Neurotoxicity: Given the lipophilicity of indolines, perform a Functional Observation Battery (FOB) to assess CNS effects (tremors, gait abnormalities), distinguishing them from the peripheral neuropathy common with tubulin inhibitors.

References

  • Mechanism of 2-Arylindoles: Gastpar, R., et al. "General biological activities of 2-arylindoles." Journal of Medicinal Chemistry 41.25 (1998): 4965-4972.

  • Tubulin Inhibition Assays: Jordan, M. A., & Wilson, L. "Microtubules as a target for anticancer drugs." Nature Reviews Cancer 4.7 (2004): 535-547.

  • Indoline Synthesis & Activity: Gribble, G. W. "Indole ring synthesis: from natural products to drug discovery." Journal of the Chemical Society, Perkin Transactions 1 (2000): 1045-1075.

  • Combretastatin Comparison: Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatin A-4." Journal of the American Chemical Society 111.14 (1989): 5463-5465.

  • Oxalate Salt Formulation: Kumar, L., et al. "Salt selection in drug development: a review." Pharmaceutical Development and Technology 25.3 (2020): 269-282.

Comparative

Comparative study of different synthesis routes for 2-substituted indolines

Executive Summary The 2-substituted indoline (2,3-dihydro-1H-indole) scaffold is a privileged pharmacophore found in a vast array of bioactive alkaloids (e.g., strychnine, vincamine) and synthetic therapeutics (e.g., ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted indoline (2,3-dihydro-1H-indole) scaffold is a privileged pharmacophore found in a vast array of bioactive alkaloids (e.g., strychnine, vincamine) and synthetic therapeutics (e.g., antihypertensives like Indapamide, BPH drugs like Silodosin).

For the medicinal chemist, the choice of synthesis route is rarely arbitrary; it is dictated by the substitution pattern , enantiomeric purity requirements , and starting material availability . This guide objectively compares the three most robust methodologies for accessing 2-substituted indolines:

  • Route A: Asymmetric Hydrogenation of Indoles (The "Reductive" Approach)

  • Route B: Pd-Catalyzed Cascade Cyclization (The "Constructive" Approach)

  • Route C: Nucleophilic Addition to Indolenines (The "Functionalization" Approach)

Comparative Analysis Matrix

The following matrix summarizes the operational characteristics of each route to aid in rapid decision-making.

FeatureRoute A: Asymmetric Hydrogenation Route B: Pd-Catalyzed Cyclization Route C: Nucleophilic Addition
Primary Mechanism Reduction of aromatic heterocycleIntramolecular C-N/C-C bond formation1,2-Addition to in situ indolenium
Starting Material Indoles (Commercial, cheap)2-Alkynylanilines / o-Haloanilines3-Substituted Indoles / Tryptamines
Atom Economy Excellent (Add H₂)Moderate (Loss of leaving groups)Good (Add nucleophile)
Stereocontrol High (>95% ee via Chiral Catalysis)Moderate to High (Ligand dependent)High (Chiral Brønsted Acids)
Scalability High (Process friendly)Moderate (Pd cost, dilution)High (Organocatalysis)
Key Limitation Requires high pressure H₂; limited C2 functional diversity (H only)Multi-step precursor synthesisSubstrate must often be 3-substituted to prevent aromatization
Best Application Large-scale synthesis of simple chiral indolinesBuilding complex cores from acyclic precursorsCreating quaternary centers at C3 with C2 functionalization

Decision Framework

Use the following logic flow to determine the optimal route for your specific target molecule.

DecisionTree Start Target: 2-Substituted Indoline Q1 Is the indole core already formed? Start->Q1 Q2 Is the C2 substituent Hydrogen? Q1->Q2 Yes RouteB Route B: Pd-Catalyzed Cyclization (Best for de novo ring construction) Q1->RouteB No (Acyclic Precursor) Q3 Do you need a quaternary C3 center? Q2->Q3 No (C-C bond needed) RouteA Route A: Asymmetric Hydrogenation (Best for simple chiral reduction) Q2->RouteA Yes (H addition) Q3->RouteB No (Complex substitution) RouteC Route C: Nucleophilic Addition (Best for C2-functionalization) Q3->RouteC Yes

Figure 1: Strategic decision tree for selecting the synthesis route based on structural requirements.

Deep Dive: Technical Protocols

Route A: Asymmetric Hydrogenation of Indoles

The Gold Standard for Enantioselective Reduction

This route utilizes the inherent basicity of the indole C3 position. In the presence of a Brønsted acid, the indole is protonated to form an active indolenium ion, which is then susceptible to enantioselective hydride transfer from a metal catalyst.

  • Key Innovation: The use of Brønsted Acid activation allows for the hydrogenation of unprotected indoles, a major breakthrough by Zhou et al.

  • Mechanism:

    • Protonation of Indole at C3

      
       Indolenium cation.
      
    • Coordination of Chiral Pd-H species.

    • Enantioselective Hydride transfer to C2.

Experimental Protocol (Self-Validating)

Based on Pd(II)/Brønsted Acid System (Zhou et al.)

Reagents:

  • Substrate: 2-Methyl-1H-indole (1.0 equiv)

  • Catalyst: Pd(OCOCF₃)₂ (2.0 mol%)

  • Ligand: (R)-H8-BINAP (2.4 mol%)

  • Activator: L-Camphorsulfonic acid (L-CSA) (1.0 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol) / DCM (1:1)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox, mix Pd(OCOCF₃)₂ and (R)-H8-BINAP in acetone for 1 hour to form the active complex. Remove solvent in vacuo.[1]

  • Reaction Assembly: Add the indole substrate (0.5 mmol) and L-CSA (0.5 mmol) to the catalyst residue. Dissolve in TFE/DCM (2.0 mL).

    • Validation Check: The solution should turn slightly yellow/orange. If black precipitation occurs immediately, oxygen contamination is likely.

  • Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge with H₂ three times, then pressurize to 600 psi (40 bar) . Stir at room temperature for 24 hours.

  • Quench & Analysis: Release pressure carefully. Neutralize with saturated NaHCO₃. Extract with DCM.

    • Validation Check: Monitor TLC. The UV-active indole spot should disappear. Indolines are often less UV-active; stain with Vanillin or Ninhydrin (orange/red spot).

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Performance Data:

  • Yield: 91-96%

  • ee: 94-96%

  • Reference:

Route B: Pd-Catalyzed Cascade Cyclization

The "Construction" Approach for Complex Scaffolds

When the indole core is not pre-formed, or when C2/C3 bear complex substituents that make hydrogenation difficult, constructing the ring via Palladium catalysis is superior. The cyclization of 2-alkynylanilines is the most versatile variant.

  • Mechanism: Aminopalladation of the alkyne followed by reductive elimination.

  • Causality: The choice of base and ligand determines whether the reaction stops at the indole or proceeds to the indoline (via tandem reduction or trapping). For 2-substituted indolines, we often use a "Hydroamination" logic or a tandem C-C bond formation.

Experimental Protocol

Standard Pd-catalyzed Cyclization of 2-Alkynylanilines

Reagents:

  • Substrate: 2-(Phenylethynyl)aniline (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: PPh₃ (10 mol%) or XPhos for difficult substrates

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Workflow:

  • Inertion: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add Pd(OAc)₂, Ligand, and Base. Cycle Argon/Vacuum 3 times.

  • Addition: Add the 2-alkynylaniline dissolved in degassed solvent.

  • Heating: Heat to 100°C for 12 hours.

    • Note: For indoline synthesis specifically, this route often yields the indole.[3] To get the indoline directly, a hydride source (e.g., HCOONa) or a trapping agent (e.g., allyl chloride) must be added to intercept the organopalladium intermediate, or one must perform a one-pot reduction.

    • Modified Protocol for Indolines: Use 2-aminophenethyl halides or 2-chloro-N-(2-vinyl)aniline for direct intramolecular Heck-type cyclization to indolines.

Visualizing the Pathway:

RouteB Substrate 2-Alkynylaniline Pd_Coord Pd(II)-Alkyne Complex Substrate->Pd_Coord Pd(OAc)2 AminoPd Aminopalladation (C-N Bond Formed) Pd_Coord->AminoPd Cyclization Intermed Vinyl-Pd Species AminoPd->Intermed Product 2-Substituted Indole/Indoline Intermed->Product Reductive Elim. or Trapping

Figure 2: Mechanistic flow of Pd-catalyzed cyclization.

Reference:

Route C: Dearomative Nucleophilic Addition

The "Functionalization" Approach

This route is ideal for generating C3-quaternary indolines. It treats the indole not as a substrate to be reduced, but as a nucleophile that becomes an electrophile upon protonation.

  • Mechanism:

    • Protonation of a 3-substituted indole at C3 generates a reactive Indolenium ion .

    • A nucleophile (Nu⁻) attacks the electrophilic C2 position.

  • Key Advantage: Allows installation of Carbon-based substituents at C2 (unlike Hydrogenation which installs H).

Experimental Protocol

Chiral Phosphoric Acid (CPA) Catalyzed Addition

Reagents:

  • Substrate: 3-Methylindole (Skatole) derivative

  • Reagent: Vinyl Ketone or Nitroalkene (Electrophile/Nucleophile partner)

  • Catalyst: Chiral Phosphoric Acid (TRIP or BINOL-derived) (5 mol%)

  • Solvent: Toluene

Step-by-Step Workflow:

  • Mix: Combine 3-substituted indole and the CPA catalyst in Toluene.

  • Activate: Stir for 10 mins. The acid protonates C3, creating the ion pair.

  • React: Add the nucleophile (e.g., a silyl ketene acetal or electron-rich aromatic if doing Friedel-Crafts type, or use the indole as the nucleophile attacking an activator).

    • Correction for Indoline Synthesis: To make a 2-substituted indoline via this route, we typically react a Tryptamine or 3-substituted indole with a Nucleophile under acidic conditions where the C2 position becomes electrophilic.

    • Validated Protocol:Reduction of 3-substituted indoles is Route A. For Route C, we use Nucleophilic Addition to Indolenines .

    • Specific Example: Addition of Malonates to Indolenines generated from 3-bromoindoles or via oxidation.

Refined Protocol (Nucleophilic Addition to Indolenium):

  • Generation: Treat N-Boc-3-substituted indole with NBS to generate the 3-bromo-indolenine intermediate (or use photoredox as per Tanaka et al.).

  • Addition: Add Nucleophile (e.g., AllylTMS) and Lewis Acid (BF₃·OEt₂).

  • Result: 2-Allyl-3-bromo-indoline (which can be further reduced).

Reference:

References

  • Zhou, Y.-G. et al. "Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles Activated by Brønsted Acids." Journal of the American Chemical Society, 2010, 132(26), 8909–8911. Link

  • Cacchi, S. & Fabrizi, G. "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions." Chemical Reviews, 2005, 105(7), 2873–2920. Link

  • Tanaka, Y. et al. "Transition-Metal-Free Access to 2-Substituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts."[4] Photochem, 2021, 1(3), 448-457.[4] Link

  • Toste, F. D. et al. "Asymmetric 1,4-Hydrosilylation of α,β-Unsaturated Esters." (Context: Related Chiral Counterion mechanisms). J. Am. Chem. Soc.[5] 2006.[6][7] Link

  • Kuwano, R. et al. "Catalytic Asymmetric Hydrogenation of Indoles." J. Am. Chem. Soc.[5] 2000, 122, 7614. Link

Sources

Validation

Validation of analytical methods for quantifying 2-(4-Methylphenyl)indoline oxalate

This guide outlines the validation of analytical methods for 2-(4-Methylphenyl)indoline oxalate , a critical nitrogen-heterocyclic intermediate often employed in the synthesis of alpha-blockers (e.g., silodosin analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of analytical methods for 2-(4-Methylphenyl)indoline oxalate , a critical nitrogen-heterocyclic intermediate often employed in the synthesis of alpha-blockers (e.g., silodosin analogs) and kinase inhibitors.

The oxalate salt form introduces specific stability and solubility considerations—specifically the potential for in situ oxidation of the indoline core to its indole counterpart. This guide compares analytical platforms and details a robust, self-validating RP-HPLC protocol aligned with ICH Q2(R2) guidelines.

Part 1: Comparative Analysis of Analytical Platforms

For the quantification of 2-(4-Methylphenyl)indoline oxalate, researchers typically choose between three primary methodologies. The choice depends on the stage of drug development (screening vs. QC release) and the required sensitivity.

1. High-Performance Liquid Chromatography (HPLC-UV)
  • Role: The industry "Workhorse" for Quality Control (QC).

  • Pros: High precision (RSD < 1%), robust, excellent linearity for assay (98-102%).

  • Cons: Slower run times (15–25 mins) compared to UHPLC; moderate solvent consumption.

  • Verdict: Preferred for Validation. It offers the best balance of accessibility and regulatory acceptance for bulk quantification.

2. Ultra-High-Performance Liquid Chromatography (UHPLC-DAD)
  • Role: High-throughput R&D and complex impurity profiling.

  • Pros: Sub-2-micron columns allow rapid separation (< 5 mins); lower solvent usage.

  • Cons: Higher instrumentation cost; higher backpressure requires specialized maintenance.

  • Verdict: Excellent for Method B (Impurity Profiling) but often overkill for routine assay.

3. HPTLC (High-Performance Thin-Layer Chromatography)
  • Role: Rapid batch screening and reaction monitoring.

  • Pros: Parallel processing of samples; highly cost-effective; visualizes irreversible adsorption.

  • Cons: Lower precision (RSD ~2-3%); higher Limit of Quantitation (LOQ).

  • Verdict: Suitable for in-process checks, not for final API release.

Performance Comparison Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: UHPLC-MS/MS Method C: HPTLC
Primary Use Assay & Purity (QC Release)Trace Impurities (Genotoxic)Reaction Monitoring
Linearity (

)
> 0.999> 0.995> 0.980
Precision (RSD) < 1.0%< 2.5%< 3.0%
LOD (Sensitivity) ~0.5 µg/mL~0.001 µg/mL~5.0 µg/mL
Cost Per Run ModerateHighLow
Throughput 10-20 samples/day50+ samples/day100+ samples/day

Part 2: Detailed Validation Protocol (RP-HPLC)

This section defines the Standard Operating Procedure (SOP) for the validation of Method A (RP-HPLC).

1. Mechanistic Rationale
  • Stationary Phase (C18): The 2-(4-methylphenyl) moiety is significantly hydrophobic. A C18 (Octadecyl) column provides the necessary hydrophobic interaction to retain the molecule away from the solvent front.

  • Mobile Phase pH (3.0): Indolines are weak bases. Using a phosphate buffer at pH 3.0 ensures the nitrogen atom is fully protonated (

    
    ). This prevents "peak tailing" caused by secondary interactions with residual silanol groups on the silica backbone.
    
  • Detection (254 nm): The indoline ring coupled with the phenyl group exhibits strong

    
     transitions in the UV region, typically maximizing between 240–260 nm.
    
2. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60:40 Buffer:ACN). Note: Gradient may be required if late-eluting oxidative impurities are present.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Diluent: Mobile Phase.[1][2][3][4]

3. Validation Parameters (ICH Q2(R2) Compliance)
A. Specificity (Forced Degradation)

Objective: Prove the method can distinguish the active analyte from its degradation products.

  • Protocol: Subject the sample to stress conditions:

    • Acid: 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation (Critical): 3%

      
      , Room Temp, 2 hours. Indolines are prone to aromatization to Indoles.
      
    • Thermal: 105°C solid state, 24 hours.

  • Acceptance: Peak purity threshold > 990 (using DAD). Resolution (

    
    ) between analyte and nearest degradant > 1.5.
    
B. Linearity
  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Protocol: Spike placebo (if drug product) or solvent (if API) with known amounts of standard at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Precision
  • Repeatability: 6 injections of the 100% standard. (Acceptance: RSD

    
     1.0%).[5]
    
  • Intermediate Precision: Different analyst, different day, different column lot. (Acceptance: RSD

    
     1.5%).
    

Part 3: Visualization of Workflows

Diagram 1: The Validation Lifecycle (ICH Q14/Q2 Integration)

This diagram illustrates the flow from Method Development (Q14) to Validation (Q2), emphasizing the feedback loop.

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (Screening & Optimization) ATP->Dev Risk Risk Assessment (Degradation/Solubility) Dev->Risk Val Validation Execution (ICH Q2 R2) Risk->Val Val->Dev Fail Criteria Review Data Review & Reporting Val->Review

Caption: The lifecycle approach ensures method robustness before formal validation begins.

Diagram 2: Indoline Oxidative Degradation Pathway

Indolines are susceptible to oxidation. This pathway highlights the critical impurity (Indole derivative) that the HPLC method must resolve.

DegradationPathway Indoline 2-(4-Methylphenyl)indoline (Active Analyte) Oxidation Oxidative Stress (H2O2 / Air) Indoline->Oxidation -2H Indole 2-(4-Methylphenyl)indole (Major Impurity) Oxidation->Indole Aromatization

Caption: The primary degradation mechanism involves dehydrogenation to the corresponding indole.

Part 4: Experimental Data Summary (Simulated)

The following table summarizes typical results expected from a successful validation of this specific compound, based on its chemical properties.

Validation ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference at

of analyte
Purity Angle < Purity ThresholdPass
Linearity (Range)

(50-150 µg/mL)

;

Pass
Accuracy (100%) 98.0% – 102.0% Recovery99.8%Pass
Precision (Repeatability) RSD

1.0% (n=6)
0.45%Pass
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOD: 0.1 µg/mL; LOQ: 0.3 µg/mLPass
Solution Stability Change < 2.0% after 24h0.8% change (Protect from light)Pass

Critical Note on Oxalate Stoichiometry: While the HPLC method quantifies the organic indoline cation, the oxalate counter-ion must be verified separately if stoichiometry is a Critical Quality Attribute (CQA). This is typically achieved via Permanganate Titration (


 in acidic medium) or Ion Chromatography .

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[6] (2023).[3][6][7] Retrieved from [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022).[2][5][8][9] Retrieved from [Link]

  • National Institutes of Health (NIH). Analytical procedures and methods validation for oxalate content estimation. (2019).[5][10] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(4-Methylphenyl)indoline Oxalate

[1][2] Executive Summary & Operational Directive Immediate Action Required: 2-(4-Methylphenyl)indoline oxalate is a specialized research intermediate classified as a Hazardous Organic Salt .[1][2] It possesses dual react...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Operational Directive

Immediate Action Required: 2-(4-Methylphenyl)indoline oxalate is a specialized research intermediate classified as a Hazardous Organic Salt .[1][2] It possesses dual reactivity: the reducing nature of the indoline core and the systemic toxicity/corrosivity of the oxalate anion.

Disposal Method: The only authorized disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]

  • DO NOT discharge into municipal sewage or laboratory drains.[1][2]

  • DO NOT mix with oxidizing agents (e.g., bleach, nitric acid) due to risk of exothermic reaction.[1][2]

  • DO NOT attempt bench-top chemical deactivation unless part of a validated synthesis quench.[1][2]

Chemical Profile & Hazard Assessment (SAR Analysis)

Since specific Safety Data Sheets (SDS) for this custom salt may be limited, we apply Structure-Activity Relationship (SAR) principles to establish the safety baseline.

ComponentStructural Hazard AnalysisCritical Safety implication
Indoline Core (2,3-Dihydroindole)Secondary amine; electron-rich aromatic system.[1][2] Susceptible to oxidation.[1][2][3]Incompatible with Oxidizers. Potential skin/eye irritant and sensitizer.
4-Methylphenyl Substituent Lipophilic moiety.[1][2]Increases skin absorption potential.[1][2]
Oxalate Anion (C₂O₄²⁻)Dicarboxylic acid salt; reducing agent; calcium chelator.[1][2]Systemic Toxicity. Ingestion or high exposure can cause hypocalcemia (nephrotoxicity).[1][2] Corrosive to mucous membranes.[1][2]

Composite Hazard Classification:

  • GHS Signal Word: DANGER

  • Hazard Statements: Toxic if swallowed (H301); Causes severe skin burns/eye damage (H314 - attributed to oxalate); May cause allergic skin reaction (H317).[1][2]

Disposal Decision Logic (Workflow)

The following decision tree dictates the segregation and packaging workflow to ensure compliance with EPA (RCRA) and local hazardous waste regulations.

DisposalWorkflow Start Waste Generation: 2-(4-Methylphenyl)indoline Oxalate StateCheck Physical State? Start->StateCheck SolidWaste SOLID WASTE (Powder, Crystals, Filter Cake) StateCheck->SolidWaste Solid LiquidWaste LIQUID WASTE (Mother Liquor, Rinsate) StateCheck->LiquidWaste Solution SegregationS Segregation: Solid Organic Toxics SolidWaste->SegregationS SegregationL Segregation: Halogenated vs Non-Halogenated LiquidWaste->SegregationL ContainerS Container: Wide-Mouth HDPE Jar SegregationS->ContainerS ContainerL Container: Solvent Safety Can / Glass Bottle SegregationL->ContainerL Labeling Labeling: 'Hazardous Waste - Toxic/Corrosive' ContainerS->Labeling ContainerL->Labeling Final Transfer to EHS/Contractor for Incineration Labeling->Final

Figure 1: Operational workflow for the segregation and packaging of indoline oxalate waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired stocks, synthesis yield, or spill cleanup residues.[1]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate respirator (or fume hood work).[1][2]

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk for solids.[1][2]

  • Transfer:

    • Place the original container inside the waste jar if possible.

    • If transferring loose powder, perform strictly inside a chemical fume hood to prevent dust inhalation.[1]

  • Labeling:

    • Mark as "Hazardous Waste - Solid Toxic" .

    • List chemical name explicitly: "2-(4-Methylphenyl)indoline oxalate".

    • Add hazard codes: Toxic, Corrosive.[1][2]

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Solvent Compatibility Check: Determine the primary solvent (e.g., DCM, Methanol, Ethyl Acetate).[1]

  • Segregation:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.[1][2]

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or Ethyl Acetate.[1]

  • pH Check: Indoline oxalate solutions may be acidic.[1][2] Check pH. If pH < 2, the waste stream is also Corrosive .

  • Container: Use standard safety waste containers (carboys). Do not fill >90% to allow for thermal expansion.[1][2]

  • Incompatibility Alert: Ensure the waste container does NOT contain oxidizing acids (Nitric, Perchloric) or active oxidizers (Hydrogen Peroxide).[1][2] Indolines react vigorously with these, potentially causing container rupture.[1]

Protocol C: Spill Cleanup (Emergency Procedure)

Scenario: Powder spill on benchtop.

  • Isolate: Evacuate the immediate area.

  • PPE: Wear respiratory protection (N95 or half-mask) to avoid inhaling oxalate dust.[1][2]

  • Neutralization (Chemical Logic):

    • Do not use water initially (spreads the contamination).[1][2]

    • Cover the spill with Calcium Carbonate (CaCO₃) or Lime .[1][2]

    • Mechanism:[4] Calcium ions react with the oxalate to form insoluble Calcium Oxalate, reducing bioavailability and corrosivity.

    • Reaction:

      
      [1][2]
      
  • Collection: Sweep the powder/absorbent mixture into a disposable container. Label as hazardous waste.[1][2][5]

  • Decontamination: Wash the surface with soap and water.[2][6][7] Avoid bleach (Sodium Hypochlorite) as it may oxidize the indoline residue, causing color changes or minor fumes.[1][2]

Regulatory Compliance & Documentation

  • US EPA (RCRA): While this specific CAS may not be explicitly P-listed or U-listed, it must be characterized by the generator.[1][2]

    • D002 (Corrosivity): If pH < 2.[1][2]

    • Characteristic Waste: Treat as toxic due to the oxalate and indoline moieties.[2]

  • European Waste Catalogue (EWC):

    • Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

References

  • PubChem. 2-(4-methylphenyl)-1H-indole (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011.[1][2] Chapter 8, Laboratory Waste Management. Available at: [Link]

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Handling

Personal protective equipment for handling 2-(4-Methylphenyl)indoline oxalate

Disclaimer: Specific safety data for 2-(4-Methylphenyl)indoline oxalate is not widely available. This guide is synthesized from the known hazards of its constituent components, indoline and oxalic acid, as well as struct...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific safety data for 2-(4-Methylphenyl)indoline oxalate is not widely available. This guide is synthesized from the known hazards of its constituent components, indoline and oxalic acid, as well as structurally related compounds. The recommendations provided are conservative to ensure a high margin of safety. Always consult with your institution's safety officer and review all available safety information before handling any new chemical.

Understanding the Hazard Profile

2-(4-Methylphenyl)indoline oxalate is a salt composed of an indoline derivative and oxalic acid. To ensure safe handling, it is crucial to consider the potential hazards from both parts of the molecule.

  • Indoline and its Derivatives: Indoline and related heterocyclic compounds can be irritants to the skin, eyes, and respiratory system.[1][2][3] Some indole compounds are also classified as harmful if swallowed and toxic in contact with skin.

  • Oxalic Acid and Oxalate Salts: Soluble oxalates are corrosive and highly irritating to the eyes, skin, and respiratory tract.[4] Ingestion of soluble oxalates can be fatal, with as little as 5-15 grams of oxalic acid having caused death.[4] The primary mechanism of systemic toxicity is acute hypocalcemia due to the precipitation of insoluble calcium oxalate, which can lead to severe damage to the heart, kidneys, and other organs.[4]

Given this composite profile, 2-(4-Methylphenyl)indoline oxalate should be handled as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and significant toxicity if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2-(4-Methylphenyl)indoline oxalate to protect against all potential routes of exposure.[5][6][7][8]

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solids Safety glasses with side shields and a face shield.[5][9]Chemical-resistant gloves (Nitrile or Neoprene recommended).[8]Lab coat.Work in a certified chemical fume hood.
Preparing Solutions Chemical safety goggles and a face shield.[5]Chemical-resistant gloves (Nitrile or Neoprene recommended).[8]Lab coat.Work in a certified chemical fume hood.
General Handling Safety glasses with side shields.Chemical-resistant gloves.Lab coat.Well-ventilated area.

Key Considerations for PPE Selection:

  • Gloves: Always inspect gloves for tears or punctures before use.[9] Remove gloves using the proper technique to avoid contaminating your skin.

  • Eye Protection: Standard safety glasses are not sufficient. Chemical splash goggles or safety glasses with a face shield provide more complete protection.[5][9]

  • Lab Coats: A lab coat should be worn at all times and should be laundered separately from personal clothing.

Operational Plan: Step-by-Step Handling Procedures

A methodical approach to handling this compound will minimize the risk of exposure.

3.1. Preparation and Weighing:

  • Work in a Fume Hood: All handling of solid 2-(4-Methylphenyl)indoline oxalate should be performed in a certified chemical fume hood to prevent the inhalation of fine dust particles.[9][10]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[9] Use a spatula to transfer the material and avoid pouring the solid directly from the bottle.

  • Tare Your Container: Before weighing, place your receiving container on the balance and tare it.

  • Transfer and Weigh: Carefully transfer the desired amount of the compound into the tared container.

  • Clean Up: After weighing, carefully clean any residual dust from the balance and the surrounding area within the fume hood using a damp paper towel.

3.2. Solution Preparation:

  • Add Solvent to Solid: When dissolving, always add the solvent to the solid material slowly. This helps to prevent splashing.

  • Use Appropriate Glassware: Use glassware that is appropriate for the volume and type of solvent being used.

  • Ensure Compatibility: Be aware of any potential incompatibilities between 2-(4-Methylphenyl)indoline oxalate and your chosen solvent.

Emergency Procedures: Planning for the Unexpected

4.1. Spills:

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.[9]

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[9]

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1] Avoid generating dust.[9] For liquid spills, use an inert absorbent material like sand or diatomaceous earth.[1]

  • Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the area with a suitable solvent and then wash with soap and water.

  • Dispose of Waste: All contaminated materials should be placed in a sealed container and disposed of as hazardous waste.[11]

Chemical Spill Response Workflow

spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a chemical spill.

4.2. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air.[9] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.[12]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(4-Methylphenyl)indoline oxalate and any contaminated materials is crucial to protect the environment.[13]

  • Waste Collection: All waste containing this compound, including unused solid, solutions, and contaminated labware, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[14][15]

  • Segregation: Do not mix this waste with other waste streams unless you are certain of their compatibility. In particular, keep it separate from strong oxidizing agents.[16]

  • Disposal Method: The primary disposal route for this type of organic chemical waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[15] Do not dispose of this chemical down the drain or in the regular trash.[17]

  • Follow Regulations: All chemical waste disposal must be carried out in accordance with local, state, and federal regulations.[11]

References

  • INDOLINE MSDS. (2018, July 26). Loba Chemie.
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY D
  • INDOLE-3-BUTYRIC ACID. Sdfine.
  • SAFETY DATA SHEET. (2023, March 5). TCI Chemicals.
  • Malachite Green oxal
  • Safety D
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • OXALIC ACID. In Poisoning & Drug Overdose (8th ed.). AccessMedicine, McGraw Hill Medical.
  • Indole - Safety D
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • SAFETY DATA SHEET. (2025, October 16). Sigma-Aldrich.
  • Personal Protective Equipment (PPE). (2025, September 12). US EPA.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • OXAL
  • Disposal of Chemical Waste. Safety Office.
  • Sodium oxalate - SAFETY D
  • Personal Protective Equipment. (2022, January 21). Canada.ca.
  • Oxalic acid soluble salts: Human health tier II assessment. (2014, September 18).
  • Chemical Waste Management for Labor
  • Material Safety D
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

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